N-(2-Methoxyphenyl)piperazine hydrochloride
Description
Properties
IUPAC Name |
1-(2-methoxyphenyl)piperazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O.ClH/c1-14-11-5-3-2-4-10(11)13-8-6-12-7-9-13;/h2-5,12H,6-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDMVHGULHRJOEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
38869-49-7, 5464-78-8 | |
| Record name | Piperazine, 1-(2-methoxyphenyl)-, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38869-49-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piperazine, 1-(2-methoxyphenyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5464-78-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID5051440 | |
| Record name | 1-(2-Methoxyphenyl)piperazine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5051440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
28.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26732607 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
66373-53-3, 5464-78-8 | |
| Record name | Piperazine, 1-(2-methoxyphenyl)-, hydrochloride (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66373-53-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | N-(2-Methoxyphenyl)piperazine hydrochloride | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5464-78-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28709 | |
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| Record name | 1-(2-Methoxyphenyl)piperazine hydrochloride | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-methoxyphenyl)piperazinium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.329 | |
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| Record name | N-(2-METHOXYPHENYL)PIPERAZINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3XQ74IHW73 | |
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| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
synthesis of N-(2-Methoxyphenyl)piperazine hydrochloride
An In-Depth Technical Guide to the Synthesis of N-(2-Methoxyphenyl)piperazine Hydrochloride
Introduction
This compound, with CAS number 5464-78-8, is a critical starting material and intermediate in the field of medicinal chemistry.[1][2][3] Its structural motif is a key pharmacophore found in a range of biologically active compounds, most notably as a precursor in the synthesis of drugs like Naftopidil, used for treating benign prostatic hyperplasia, and certain antipsychotic agents.[1][4] The efficient and scalable synthesis of this compound is therefore of significant interest to researchers and professionals in drug development and organic synthesis.
This guide provides a detailed examination of the primary synthetic strategies for preparing this compound. It moves beyond a simple recitation of steps to explore the underlying chemical principles, the rationale for procedural choices, and the practical considerations for implementation in a research or industrial setting.
Comparative Analysis of Primary Synthetic Routes
Two principal pathways dominate the : the classical condensation cyclization and the modern palladium-catalyzed cross-coupling reaction. The choice between these routes often depends on factors such as scale, cost of raw materials, required purity, and available equipment.
Route A: Nucleophilic Substitution and Cyclization
This traditional and often industrially preferred method involves the reaction of a nucleophilic amine (o-anisidine) with a bifunctional alkylating agent, bis(2-chloroethyl)amine hydrochloride, to form the piperazine ring in a single pot.[2][5]
Causality and Rationale:
-
Mechanism: The synthesis proceeds via a double N-alkylation. The primary aromatic amine of o-anisidine first displaces one of the chloro groups on bis(2-chloroethyl)amine. The resulting secondary amine then undergoes an intramolecular cyclization to displace the second chloro group, forming the piperazine ring.
-
Reagent Choice: o-Anisidine serves as the readily available aromatic precursor. Bis(2-chloroethyl)amine hydrochloride is a potent alkylating agent, but it is not commonly available commercially and must often be synthesized in a preliminary step from diethanolamine and a chlorinating agent like sulfuryl chloride.[5] This prerequisite step adds to the overall complexity of the synthesis.
-
Reaction Conditions: The reaction typically requires high temperatures (e.g., 150°C) and a high-boiling point solvent like n-butanol or diethylene glycol monomethyl ether to drive the reaction to completion.[2][5] A base, such as potassium carbonate, is essential to neutralize the hydrochloric acid formed during the reaction and to deprotonate the amine, thereby enhancing its nucleophilicity.[5]
Advantages:
-
Cost-effective for large-scale production due to the relatively inexpensive starting materials.
-
Results in the desired hydrochloride salt directly, simplifying the final workup.[5]
Disadvantages:
-
Requires harsh reaction conditions (high temperature).[2][5]
-
The key intermediate, bis(2-chloroethyl)amine, is a hazardous material and must be synthesized on-site, adding a preparatory step with its own safety and yield considerations.[5][6]
-
The process can be complex, with potential for side reactions.[5]
Route B: Palladium-Catalyzed Buchwald-Hartwig Amination
A more contemporary approach utilizes the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds. This route typically involves coupling an aryl halide (1-bromo-2-methoxybenzene) with piperazine or a protected version like tert-butyl piperazine-1-carboxylate.[1]
Causality and Rationale:
-
Mechanism: The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl halide to the palladium(0) complex, coordination of the amine, and reductive elimination to form the desired C-N bond and regenerate the catalyst.
-
Reagent Choice: The use of a protected piperazine, such as Boc-piperazine, prevents double arylation and allows for a more controlled reaction. The Boc protecting group is then easily removed in a subsequent step using acid (e.g., HCl in ethyl acetate) to yield the final hydrochloride product.[1]
-
Catalyst System: The success of this reaction hinges on the choice of the palladium precursor (e.g., Pd(OAc)2 or Pd2(dba)3) and a bulky, electron-rich phosphine ligand (e.g., BINAP), which facilitates the key steps in the catalytic cycle.[1]
Advantages:
-
Generally proceeds under milder reaction conditions compared to the cyclization route.
-
Offers higher yields and purity in many cases.[2]
-
Avoids the need to synthesize and handle the highly toxic bis(2-chloroethyl)amine intermediate.
Disadvantages:
-
The palladium catalysts and specialized ligands are expensive, which can be a significant drawback for large-scale industrial production.[5]
-
Requires a two-step process if a protected piperazine is used (coupling followed by deprotection).[1]
Process Visualization
The two primary synthetic routes can be visualized for comparison.
Caption: Comparative workflow of the two main synthetic routes.
In-Depth Experimental Protocol: Route A
This section details the more traditional, two-stage synthesis via nucleophilic substitution and cyclization, which is often favored for its scalability.
Stage 1: Synthesis of Bis(2-chloroethyl)amine hydrochloride
This intermediate is a crucial precursor for the main reaction.
Experimental Workflow:
Caption: Workflow for the synthesis of the key intermediate.
Step-by-Step Methodology:
-
Reaction Setup: In a suitable reaction vessel equipped with a stirrer, dropping funnel, and reflux condenser, prepare a solution of diethanolamine in chloroform. Separately, prepare a solution of sulfuryl chloride in chloroform.
-
Addition: Cool the diethanolamine solution and slowly add the sulfuryl chloride solution dropwise while maintaining the reaction temperature between 25°C and 30°C.[5] The addition should take approximately 2.5 hours.
-
Reaction: After the addition is complete, continue stirring the mixture for 1 hour at the same temperature.
-
Reflux: Heat the mixture to reflux and maintain for 30 minutes to ensure the reaction goes to completion.[5]
-
Isolation: Cool the reaction mixture. The solid product will precipitate. Collect the white crystals by filtration, wash with cold chloroform, and dry. The resulting bis(2-chloroethyl)amine hydrochloride is typically used in the next step without further purification.[5]
Stage 2: Synthesis of this compound
Step-by-Step Methodology:
-
Reaction Setup: Charge a reactor with o-anisidine, bis(2-chloroethyl)amine hydrochloride (synthesized in Stage 1), potassium carbonate, and n-butanol as the solvent.[5]
-
Reaction: Heat the mixture and maintain it at reflux for 20-25 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).[2]
-
Concentration: To promote the final cyclization, distill off a portion of the n-butanol to concentrate the reaction mixture.[5]
-
Workup: After cooling, the reaction mixture can be dissolved in a solvent like methanol, followed by the addition of diethyl ether to precipitate the product.[2]
-
Purification: The crude product is collected by filtration. It can be further purified by washing with a suitable solvent like ethyl acetate or by recrystallization from ethanol to yield the final product as white crystals.[2][5]
| Parameter | Value/Condition | Rationale |
| Mole Ratio | o-anisidine : bis(2-chloroethyl)amine HCl | ~1 : 1.6-1.7 |
| Base | Potassium Carbonate | Neutralizes HCl byproduct and facilitates nucleophilic attack.[5] |
| Solvent | n-Butanol | High boiling point suitable for the required reaction temperature.[5] |
| Temperature | Reflux | Provides the necessary activation energy for the double substitution. |
| Reaction Time | 20-25 hours | Ensures the reaction proceeds to completion.[5] |
| Yield | ~59% | A typical yield for this industrial-style process.[5] |
| Melting Point | 217-219 °C | A key physical constant for product identification.[1] |
Safety and Handling Considerations
Chemical synthesis requires strict adherence to safety protocols. The reagents used in these procedures possess significant hazards that must be properly managed.
-
Bis(2-chloroethyl)amine hydrochloride: This compound is a nitrogen mustard analogue and is corrosive, harmful if swallowed, and causes severe skin burns and eye damage.[6][7] It should be handled only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[8][9] Emergency eye wash and safety showers must be readily accessible.[9]
-
o-Anisidine: This substance is toxic and a suspected carcinogen. Exposure should be minimized.
-
Sulfuryl Chloride: Reacts violently with water and is highly corrosive. All operations should be conducted under anhydrous conditions.
All waste materials must be disposed of in accordance with local, state, and federal regulations for hazardous chemical waste.[8]
Conclusion
The can be effectively achieved through several routes, primarily through a classical condensation cyclization or a modern palladium-catalyzed coupling. The choice of method is a critical decision driven by a balance of economic, logistical, and safety considerations. The Buchwald-Hartwig amination offers a more elegant and often higher-yielding route for laboratory-scale synthesis, while the condensation of o-anisidine with bis(2-chloroethyl)amine, despite its harsh conditions and the need to synthesize a hazardous intermediate, remains a viable and cost-effective option for industrial-scale production. A thorough understanding of the causality behind each procedural step is paramount for successful, safe, and scalable synthesis.
References
-
Metapharm, "What are the synthesis and applications of 1-(2-Methoxyphenyl)piperazine hydrochloride?", Metapharm. Available: [Link]
- Google Patents, "WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride", Google Patents.
-
CPAChem, "Safety data sheet - 5-Chloro-2-methoxyaniline", CPAChem. Available: [Link]
-
precisionFDA, "this compound", precisionFDA. Available: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD., "High-Purity 1-(2-Methoxyphenyl)piperazine Hydrochloride for Advanced Pharmaceutical Synthesis", NINGBO INNO PHARMCHEM CO.,LTD.. Available: [Link]
-
CORE, "SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE", CORE. Available: [Link]
- Google Patents, "US2919275A - Purification of piperazine", Google Patents.
Sources
- 1. Page loading... [guidechem.com]
- 2. 1-(2-Methoxyphenyl)piperazine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 3. 1-(2-Methoxyphenyl)piperazine hydrochloride | 5464-78-8 [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. Page loading... [wap.guidechem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
N-(2-Methoxyphenyl)piperazine hydrochloride molecular structure
An In-depth Technical Guide to the Molecular Structure of N-(2-Methoxyphenyl)piperazine Hydrochloride
This guide provides a comprehensive examination of the molecular structure of this compound (CAS No: 5464-78-8), a compound of significant interest in medicinal chemistry and drug development.[1][2] We will move beyond a superficial overview to explore the nuanced structural details, the analytical methodologies for its characterization, and the underlying chemical principles that dictate its properties and reactivity. This document is intended for researchers, scientists, and professionals who require a deep, functional understanding of this important chemical entity.
Core Molecular Identity and Structural Framework
This compound, also known by synonyms such as 1-(2-Methoxyphenyl)piperazine HCl and 2-MeOPP HCl, is a heterocyclic amine salt.[1][3] It serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including antipsychotic drugs, and is a well-characterized ligand for serotonin receptors.[2][4][5]
The molecule is composed of three key functional components: an aromatic 2-methoxyphenyl group, a six-membered piperazine ring, and a hydrochloride salt moiety. The systematic IUPAC name for this compound is 1-(2-methoxyphenyl)piperazine;hydrochloride.[6]
Physicochemical Properties
A foundational understanding begins with the compound's fundamental properties, which are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 5464-78-8 | [1][7][8] |
| Molecular Formula | C₁₁H₁₇ClN₂O | [7][8] |
| Molecular Weight | 228.72 g/mol | [8][9][10] |
| Appearance | White to Off-White Crystalline Solid | [1][7][10] |
| Melting Point | 217-219 °C | [2][7][10] |
| Solubility | Soluble in DMSO and Methanol | [7][11] |
Three-Dimensional Conformation
While a 2D representation is useful, the molecule's function is dictated by its three-dimensional structure. X-ray crystallography studies of related structures confirm that the piperazine ring predominantly adopts a stable chair conformation .[5][12] This is the lowest energy arrangement, minimizing steric strain and torsional strain between the atoms of the ring.
The hydrochloride salt forms via protonation of the secondary amine (N-4 position) of the piperazine ring. This nitrogen is more basic than the tertiary amine (N-1) attached to the aromatic ring, as the lone pair on the N-1 nitrogen is delocalized into the aromatic system, reducing its availability for protonation. The resulting ammonium group is a key site for hydrogen bonding interactions in the solid state.
Caption: Chair conformation of the protonated piperazine ring.
Synthetic Pathway: A Self-Validating Protocol
Understanding a molecule's structure is intrinsically linked to its synthesis. A common and reliable method for preparing this compound involves the deprotection of a carbamate-protected precursor. The choice of a tert-butyloxycarbonyl (Boc) protecting group is strategic; it is stable under many reaction conditions but can be removed cleanly under acidic conditions, directly yielding the desired hydrochloride salt.
Experimental Protocol: Synthesis via Boc Deprotection
This protocol describes the final deprotection step to yield the title compound.[2][13]
-
Reaction Setup: In a double-necked round-bottom flask equipped with a magnetic stirrer, dissolve tert-butyl 4-(2-methoxyphenyl)piperazine-1-carboxylate (1.0 equiv.) in diethyl ether (approx. 10 mL per gram of starting material).
-
Acidification: To the stirred solution, add a solution of hydrochloric acid in diethyl ether (e.g., 2M solution) dropwise. An immediate precipitation of a white solid should be observed.
-
Reaction Monitoring (Trustworthiness Pillar): The reaction is allowed to stir at room temperature. Its progress must be monitored to ensure complete consumption of the starting material. This is achieved via Thin Layer Chromatography (TLC), typically using a mobile phase like 10% methanol in dichloromethane. The disappearance of the starting material spot (higher Rf) and the appearance of a baseline spot (the salt) confirms completion.
-
Workup and Isolation: Once the reaction is complete (typically 2-4 hours), the resulting solid precipitate is collected by vacuum filtration.
-
Purification: The collected solid is washed with fresh diethyl ether to remove any unreacted starting material or soluble impurities.
-
Drying: The purified white solid, this compound, is dried under vacuum to yield the final product with high purity (typically >98%).
Caption: Workflow for synthesis via Boc deprotection.
Analytical Characterization: The Spectroscopic Fingerprint
The identity and purity of the synthesized compound are confirmed through a suite of analytical techniques. Each method provides a unique piece of structural information, and together they create a definitive analytical fingerprint.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
-
¹H NMR Spectroscopy: This technique provides information on the number, environment, and connectivity of protons. The expected signals for N-(2-Methoxyphenyl)piperazine in a solvent like CDCl₃ (for the free base) or D₂O/DMSO-d₆ (for the salt) are distinct.[2][14]
-
Causality: The electron-withdrawing nature of the oxygen and nitrogen atoms deshields adjacent protons, shifting their signals downfield. Protons on the piperazine ring often show complex splitting due to their fixed chair conformation.
-
-
¹³C NMR Spectroscopy: This provides a count of the unique carbon environments in the molecule.
¹H and ¹³C NMR Data Summary (Typical Shifts)
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Methoxy (-OCH₃) | ~3.8 (singlet, 3H) | ~55 |
| Aromatic (Ar-H) | 6.8 - 7.1 (multiplet, 4H) | 110 - 125, 140-155 |
| Piperazine (Ar-N-CH₂) | ~3.1 (multiplet, 4H) | ~50 |
| Piperazine (H-N-CH₂) | ~3.3 (multiplet, 4H) | ~45 |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy probes the vibrational modes of functional groups. The spectrum provides a quick, reliable confirmation of the presence of key structural motifs.[15][16]
-
Causality: The energy of infrared radiation is absorbed by molecules, causing specific bonds to stretch or bend at characteristic frequencies. The presence of the protonated amine is often seen as a broad absorption in the 2400-2800 cm⁻¹ region.
Key FTIR Vibrational Frequencies
| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode |
| 3000-3100 | C-H (Aromatic) | Stretching |
| 2800-3000 | C-H (Aliphatic) | Stretching |
| 2400-2800 | N⁺-H | Stretching (broad) |
| ~1500, ~1600 | C=C (Aromatic) | Stretching |
| 1220-1260 | C-O (Aryl Ether) | Asymmetric Stretching |
| 1100-1130 | C-N (Aliphatic) | Stretching |
Mass Spectrometry (MS)
MS provides the molecular weight of the compound and offers structural clues through its fragmentation pattern. Using electrospray ionization (ESI), the molecule is typically observed as the protonated free base [M+H]⁺.
-
Causality: Under the high-energy conditions of the mass spectrometer, the molecule breaks apart at its weakest bonds. For piperazine derivatives, characteristic fragmentation involves cleavage of the C-N bond between the rings or fragmentation within the piperazine ring itself.[17][18]
Caption: Integrated workflow for structural verification.
Safety and Handling
As a laboratory chemical, this compound must be handled with appropriate care. Safety Data Sheets (SDS) consistently highlight the following hazards:[19][20][21]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Standard Handling Protocol:
-
Use only in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
Conclusion
The molecular structure of this compound is well-defined by a combination of its constituent chemical groups and its preferred three-dimensional chair conformation. Its identity is unequivocally confirmed through a multi-technique analytical approach, with NMR, FTIR, and MS providing a comprehensive spectroscopic fingerprint. This in-depth structural knowledge is paramount for its application in drug discovery and development, enabling scientists to understand its reactivity, design synthetic routes for more complex molecules, and rationalize its interaction with biological targets.
References
-
Pharmaffiliates. (n.d.). 1-(2-Methoxyphenyl)piperazine Hydrochloride. Retrieved January 12, 2026, from [Link]
-
Wikipedia. (2023). para-Methoxyphenylpiperazine. Retrieved January 12, 2026, from [Link]
-
PubChem. (n.d.). This compound. Retrieved January 12, 2026, from [Link]
-
PubChem. (n.d.). 1-(2-Methoxyphenyl)piperazine. Retrieved January 12, 2026, from [Link]
-
precisionFDA. (n.d.). This compound. Retrieved January 12, 2026, from [Link]
- Google Patents. (n.d.). WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride.
- Thielen, R. J., Fangon, N. B., & Frazer, A. (1996). 4-(2'-Methoxyphenyl)-1-[2'-[N-(2"-pyridinyl)-p-iodobenzamido]ethyl] piperazine and 4-(2'-methoxyphenyl)-1-[2'-[N-(2"-pyridinyl)-p- fluorobenzamido]ethyl]piperazine, two new antagonists at pre- and postsynaptic serotonin-1A receptors. Journal of Pharmacology and Experimental Therapeutics, 277(2), 661–670.
-
Fisher Scientific. (2024). SAFETY DATA SHEET: 1-(2-Methoxyphenyl)piperazine hydrochloride. Retrieved January 12, 2026, from [Link]
-
DrugBank Online. (n.d.). 1-2-Methoxyphenyl-Piperazine. Retrieved January 12, 2026, from [Link]
-
SpectraBase. (n.d.). 1-(2-Methoxyphenyl)piperazine HCl - Optional[13C NMR] - Spectrum. Retrieved January 12, 2026, from [Link]
-
UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved January 12, 2026, from [Link]
- Krishnakumar, V., & John, X. (2008). Spectral investigation and normal coordinate analysis of piperazine. Indian Journal of Pure & Applied Physics, 46, 833-838.
- Orjales, A., et al. (1995). New (2-Methoxyphenyl)piperazine Derivatives as 5-HT1A Receptor Ligands with Reduced α1-Adrenergic Activity. Synthesis and Structure-Affinity Relationships. Journal of Medicinal Chemistry, 38(8), 1273-1277.
-
ResearchGate. (n.d.). 1H-NMR of 1-(2-methoxyphenyl)-(3-(2-phthalamido)-propyl) piperazine. Retrieved January 12, 2026, from [Link]
-
CORE. (n.d.). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Retrieved January 12, 2026, from [Link]
-
apicule. (n.d.). N-(3-Methoxyphenyl)piperazine hydrochloride (CAS No: 6968-76-9) API Intermediate Manufacturers. Retrieved January 12, 2026, from [Link]
- S. Naveen, et al. (2020). Crystal structure of 4-(2-methoxyphenyl)piperazin-1-ium 3,5-dintrosalicylate. Acta Crystallographica Section E, 76(Pt 11), 1779–1793.
- Lu, C., & Jiang, Q. (2010). N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-4-nitro-N-(2-pyridyl)benzamide. Acta Crystallographica Section E, 66(Pt 10), o2697.
-
ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer drugs. Retrieved January 12, 2026, from [Link]
- Subashini, K., & Periandy, S. (2015). Spectroscopic Investigation (FT-IR, FT-Raman, NMR and UV-Vis),Conformational Stability, NBO and Thermodynamic Analysis of 1-(2-Methoxyphenyl) Piperazine and 1-(2-Chlorophenyl) Piperazine by DFT Approach. Semantic Scholar.
-
Journal of Chinese Mass Spectrometry Society. (n.d.). Mass Fragmentation Characteristics of Piperazine Analogues. Retrieved January 12, 2026, from [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Page loading... [wap.guidechem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Crystal structure of 4-(2-methoxyphenyl)piperazin-1-ium 3,5-dintrosalicylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1-2-Methoxyphenyl-Piperazine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. 1-(2-Methoxyphenyl)piperazine hydrochloride | 5464-78-8 [chemicalbook.com]
- 8. scbt.com [scbt.com]
- 9. chemscene.com [chemscene.com]
- 10. cphi-online.com [cphi-online.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. 1-(2-Methoxyphenyl)piperazine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 14. 1-(2-Methoxyphenyl)piperazine(35386-24-4) 1H NMR [m.chemicalbook.com]
- 15. 1-(2-Methoxyphenyl)piperazine | C11H16N2O | CID 1346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Spectroscopic Investigation (FT-IR, FT-Raman, NMR and UV-Vis),Conformational Stability, NBO and Thermodynamic Analysis of 1-(2-Methoxyphenyl) Piperazine and 1-(2-Chlorophenyl) Piperazine by DFT Approach | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
- 19. combi-blocks.com [combi-blocks.com]
- 20. cdn.caymanchem.com [cdn.caymanchem.com]
- 21. fishersci.it [fishersci.it]
N-(2-Methoxyphenyl)piperazine hydrochloride mechanism of action
An In-depth Technical Guide to the Mechanism of Action of N-(2-Methoxyphenyl)piperazine hydrochloride
Prepared by: Gemini, Senior Application Scientist
Executive Summary
This compound, a prominent member of the arylpiperazine class, serves as a critical pharmacological research tool and a foundational scaffold in the development of numerous centrally acting therapeutic agents. Its mechanism of action is characterized by a complex interplay with multiple G protein-coupled receptors (GPCRs), primarily within the serotonergic and dopaminergic systems. This guide provides a detailed examination of its molecular interactions, the resultant signaling cascades, and the validated experimental methodologies used to elucidate its pharmacological profile. We will explore its receptor binding affinities, functional activities as both an antagonist and partial agonist, and the downstream consequences on second messenger systems. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this pivotal compound.
Introduction
N-(2-Methoxyphenyl)piperazine, often abbreviated as 2-MPP, is a synthetic compound featuring a piperazine ring linked to a methoxy-substituted phenyl group.[1] As a hydrochloride salt (C₁₁H₁₆N₂O · HCl), it exhibits improved solubility and stability for experimental use.[2] The arylpiperazine motif is a privileged structure in medicinal chemistry, found in a wide array of approved drugs, including antidepressants, anxiolytics, and antipsychotics.[3][4] The specific activity of these drugs is largely dictated by the nature of the aryl group and substitutions on the second piperazine nitrogen. Understanding the core mechanism of the parent compound, N-(2-Methoxyphenyl)piperazine, is therefore fundamental to comprehending the structure-activity relationships (SAR) that govern the pharmacology of its more complex derivatives.[5][6] This guide will deconstruct its action from receptor binding to functional cellular response.
Part 1: Molecular Targets and Binding Profile
The pharmacological activity of N-(2-Methoxyphenyl)piperazine is defined by its affinity for a range of neurotransmitter receptors. Its polypharmacological profile, engaging multiple targets, is a hallmark of many centrally active agents. The primary targets are serotonin (5-HT) and dopamine (D) receptors, with additional activity at adrenergic receptors.
Primary Receptor Interactions
-
Dopamine Receptors: N-(2-Methoxyphenyl)piperazine acts as a blocker of dopamine receptors.[7] It and its derivatives display a notable affinity for the D₂-like family of receptors, particularly the D₂ and D₃ subtypes.[8][9][10] This interaction is foundational to the antipsychotic potential of many of its derivatives.
-
Serotonin Receptors: The compound possesses a high affinity for various serotonin receptors.[11] It is a key structural component for ligands targeting the 5-HT₁A, 5-HT₂A, and 5-HT₇ receptors.[3] The functional outcome of this binding can vary, with derivatives reported to act as partial agonists at 5-HT₁A receptors and antagonists at 5-HT₂A receptors.[3] This mixed profile is a common strategy in the design of modern antidepressants and anxiolytics.
-
Adrenergic Receptors: Certain derivatives of N-(2-Methoxyphenyl)piperazine have demonstrated significant affinity for α₁-adrenergic receptors.[6][12] This off-target binding can contribute to the overall pharmacological effect, including potential side effects such as orthostatic hypotension.
Quantitative Binding Affinity Data
The affinity of a ligand for its receptor is quantified by the inhibition constant (Kᵢ), which represents the concentration of the ligand required to occupy 50% of the receptors in a competition binding assay. A lower Kᵢ value indicates a higher binding affinity. The table below summarizes the reported Kᵢ values for N-(2-Methoxyphenyl)piperazine at key human receptors.
| Receptor Subtype | Kᵢ (nM) | Receptor Family |
| Dopamine D₂ | 76.4 | Dopamine |
| Dopamine D₃ | 0.5 | Dopamine |
| Serotonin 5-HT₁A | 1.2 - 21.3 | Serotonin |
| Serotonin 5-HT₂A | Varies | Serotonin |
| α₁-Adrenergic | 0.8 | Adrenergic |
Note: Data is compiled from studies on N-(2-Methoxyphenyl)piperazine and its close derivatives, as data for the parent compound can be limited. The values represent a range found in the literature and serve as a strong indicator of the compound's primary targets.[3][5][6][8]
Part 2: Functional Activity and Signaling Pathways
Binding to a receptor is the first step; the functional consequence of that binding defines the compound's pharmacological action. N-(2-Methoxyphenyl)piperazine elicits distinct downstream effects depending on the receptor subtype and its intrinsic activity (i.e., whether it acts as an antagonist, agonist, or partial agonist).
Dopamine D₂/D₃ Receptor Antagonism
At dopamine D₂ and D₃ receptors, which are coupled to the Gαi inhibitory G protein, N-(2-Methoxyphenyl)piperazine functions primarily as an antagonist.[7][10]
-
Receptor Occupancy: The compound binds to the D₂/D₃ receptor but does not induce the conformational change necessary for activation.
-
Gαi Inhibition: By blocking the binding of the endogenous agonist (dopamine), it prevents the receptor from activating its associated Gαi protein.
-
Adenylyl Cyclase Disinhibition: The primary role of activated Gαi is to inhibit the enzyme adenylyl cyclase. By preventing Gαi activation, N-(2-Methoxyphenyl)piperazine leads to a disinhibition (or baseline activity) of adenylyl cyclase.
-
cAMP Modulation: Consequently, the conversion of ATP to cyclic AMP (cAMP) is not suppressed, leading to stable or slightly increased intracellular cAMP levels relative to an agonist-stimulated state.[13][14]
This mechanism is central to the therapeutic action of antipsychotic drugs, which aim to temper hyperdopaminergic states in specific brain regions.
Serotonin 5-HT Receptor Modulation
The activity of N-(2-Methoxyphenyl)piperazine at serotonin receptors is more nuanced. For instance, derivatives acting as partial agonists at 5-HT₁A receptors (also Gαi-coupled) will bind to the receptor and cause a sub-maximal activation compared to the full endogenous agonist, serotonin.[3] This results in a moderate inhibition of adenylyl cyclase. As an antagonist at 5-HT₂A receptors (Gαq-coupled), it would block serotonin-induced activation of the phospholipase C (PLC) pathway, thereby preventing the mobilization of intracellular calcium.[3] This complex profile allows for fine-tuning of the serotonergic system.
Part 3: Methodologies for Characterization
Elucidating the mechanism of action for a compound like N-(2-Methoxyphenyl)piperazine requires a suite of robust and validated in vitro assays.[15][16] The following protocols represent the gold standard for determining receptor affinity and functional activity for GPCRs.[17][18][19]
Experimental Protocol 1: Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Kᵢ) of N-(2-Methoxyphenyl)piperazine for a specific receptor target (e.g., Dopamine D₂).
Causality: This assay quantifies the ability of a test compound to compete with a high-affinity radiolabeled ligand for binding to the receptor.[17] The resulting IC₅₀ value (concentration of test compound that displaces 50% of the radioligand) is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, providing a true measure of affinity.[20]
Step-by-Step Methodology:
-
Membrane Preparation:
-
Culture cells stably expressing the human dopamine D₂ receptor (e.g., HEK293-D₂R) to near confluence.
-
Homogenize the cells in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, protease inhibitors).
-
Centrifuge the homogenate at 20,000 x g for 10-20 minutes at 4°C to pellet the cell membranes.[20]
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the centrifugation.
-
Resuspend the final pellet in an assay buffer and determine the total protein concentration using a BCA or Bradford assay.
-
-
Assay Setup (96-well plate format):
-
Add 50 µL of assay buffer to all wells.
-
Add 50 µL of N-(2-Methoxyphenyl)piperazine dilutions (e.g., 10 concentrations over a 5-log unit range) in duplicate.
-
For "Total Binding" wells, add 50 µL of vehicle.
-
For "Non-Specific Binding" (NSB) wells, add 50 µL of a high concentration of a known D₂ antagonist (e.g., 10 µM haloperidol).
-
Add 50 µL of a fixed concentration of a D₂-selective radioligand (e.g., [³H]-Spiperone at its Kₔ concentration).
-
Initiate the binding reaction by adding 100 µL of the prepared cell membrane homogenate (e.g., 20-50 µg protein/well). The final volume is 250 µL.[20]
-
-
Incubation and Filtration:
-
Incubate the plate at room temperature or 30°C for 60-90 minutes with gentle agitation to reach equilibrium.[20]
-
Terminate the reaction by rapid vacuum filtration through a glass fiber filter mat (e.g., GF/C) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[17]
-
Quickly wash the filters 3-4 times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Quantification and Analysis:
-
Dry the filter mats and place them in scintillation vials with a scintillation cocktail.
-
Count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the specific binding as a function of the log concentration of N-(2-Methoxyphenyl)piperazine.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the formula: Kᵢ = IC₅₀ / (1 + ([L]/Kₔ)) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[20]
-
Experimental Protocol 2: cAMP Accumulation Functional Assay (HTRF)
Objective: To determine the functional potency (IC₅₀) of N-(2-Methoxyphenyl)piperazine as an antagonist at a Gαi-coupled receptor (e.g., Dopamine D₂).
Causality: This assay measures the intracellular accumulation of the second messenger cAMP. For a Gαi-coupled receptor, an agonist will inhibit adenylyl cyclase, decreasing cAMP levels. An antagonist will block this effect, restoring cAMP levels.[13][21] Homogeneous Time-Resolved Fluorescence (HTRF) is a highly sensitive method to quantify cAMP through competitive immunoassay principles.[22]
Step-by-Step Methodology:
-
Cell Culture and Plating:
-
Use a cell line stably expressing the human D₂ receptor (e.g., CHO-K1-D₂R).
-
Seed cells into a 384-well white assay plate at an optimized density and allow them to adhere overnight.
-
-
Compound and Agonist Preparation:
-
Prepare serial dilutions of N-(2-Methoxyphenyl)piperazine in a stimulation buffer (e.g., HBSS, 5mM HEPES, 0.5mM IBMX to inhibit phosphodiesterase).
-
Prepare a solution of a known D₂ receptor agonist (e.g., Quinpirole) at a concentration that gives an 80% maximal response (EC₈₀).
-
-
Assay Procedure:
-
Remove culture media from the cells.
-
Add the N-(2-Methoxyphenyl)piperazine dilutions to the wells.
-
Immediately add the EC₈₀ concentration of the agonist to all wells (except for baseline controls).
-
Incubate the plate at room temperature for 30 minutes.
-
-
Cell Lysis and HTRF Detection:
-
Add the HTRF detection reagents, which include a cell lysis buffer containing an anti-cAMP antibody labeled with a donor fluorophore (Eu³⁺ cryptate) and a cAMP analog labeled with an acceptor fluorophore (d2).[22]
-
Incubate in the dark for 60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible reader, measuring fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Calculate the HTRF ratio (Emission 665nm / Emission 620nm) * 10,000. This ratio is inversely proportional to the amount of cAMP produced.
-
Plot the HTRF ratio against the log concentration of N-(2-Methoxyphenyl)piperazine.
-
Fit the data using a non-linear regression model to determine the IC₅₀ value, which represents the concentration of the antagonist that reverses 50% of the agonist's effect.
-
Conclusion
The mechanism of action of this compound is multifaceted, defined by its interactions with multiple GPCRs within the dopamine and serotonin systems. It functions as a potent antagonist at D₂/D₃ receptors and a modulator of various 5-HT receptor subtypes, making the arylpiperazine scaffold a versatile foundation for CNS drug discovery. Its pharmacological profile, characterized by high affinity and functional antagonism, can be precisely quantified using established methodologies such as radioligand binding and second messenger functional assays. A thorough understanding of these core mechanisms and the experimental approaches used to define them is essential for researchers leveraging this compound as a pharmacological tool or a starting point for novel therapeutic design.
References
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from Gifford Bioscience website.[20]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from Gifford Bioscience website.[17]
-
Alfa Cytology. (n.d.). Saturation Radioligand Binding Assays. Retrieved from Alfa Cytology website.[23]
-
BenchChem. (2025). Application Notes and Protocols for Radioligand Binding Assay with ³H-SCH-23390. Retrieved from BenchChem website.[24]
-
Limbird, L. E. (1997). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology.[18]
-
National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual.[13][21]
-
Sniecikowska, J., et al. (2015). Antidepressant-like activity of aroxyalkyl derivatives of 2-methoxyphenylpiperazine and evidence for the involvement of serotonin receptor subtypes in their mechanism of action. Pharmacological Reports.[3]
-
Zhang, R., & Xie, X. (2012). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica.[15]
-
Wang, D., et al. (2021). Recent progress in assays for GPCR drug discovery. Physiological Reviews.[16]
-
ACS Measurement Science Au. (2023). Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS Publications.[25]
-
Revvity. (n.d.). cAMP AlphaScreen assay: a method for the pharmacological characterization and screening of Gαi-coupled receptors in whole cell. Retrieved from Revvity website.[26]
-
Creative BioMart. (n.d.). cAMP Accumulation Assay. Retrieved from Creative BioMart website.[14]
-
National Center for Biotechnology Information. (2019). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). PubMed.[22]
-
Hauser, A. S., et al. (2017). Advances in G Protein-Coupled Receptor High-throughput Screening. Trends in Pharmacological Sciences.[19]
-
MedChemExpress. (n.d.). 1-(2-Methoxyphenyl)piperazine hydrochloride. Retrieved from MedChemExpress website.[11]
-
Stark, H., et al. (2005). N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as Dopamine D2 and D3 Receptor Ligands. Journal of Medicinal Chemistry.[8]
-
Gmeiner, P., et al. (2001). Substituted phenoxyalkylpiperazines as dopamine D3 receptor ligands. Archiv der Pharmazie.[9]
-
Papanastasiou, I., et al. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2- Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine and its 3,5-Dimethyl-analogue. Molbank.[5]
-
Sigma-Aldrich. (n.d.). 1-(2-Methoxyphenyl)piperazine hydrochloride. Retrieved from Sigma-Aldrich website.[2]
-
Glennon, R. A., et al. (1992). Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. Journal of Medicinal Chemistry.[6]
-
Xu, J., et al. (2010). [3H]4-(dimethylamino)-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl) butyl)benzamide: a selective radioligand for dopamine D(3) receptors. II. Quantitative analysis of dopamine D(3) and D(2) receptor density ratio in the caudate-putamen. Synapse.[27]
-
Luedtke, R. R., et al. (2007). N-(4-(4-(2,3-Dichloro- or 2-methoxyphenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides with Functionalized Linking Chains as High Affinity and Enantioselective D3 Receptor Antagonists. Journal of Medicinal Chemistry.[10]
-
PubChem. (n.d.). This compound. Retrieved from PubChem website.[28]
-
Minard, F. N., et al. (1979). N-o-Methoxyphenylpiperazine: a simple blocker of dopaminergic receptors in the brain. The Journal of Pharmacy and Pharmacology.[7]
-
Zhang, X., et al. (2014). Binding mechanism of nine N-phenylpiperazine derivatives and α1A-adrenoceptor using site-directed molecular docking and high performance affinity chromatography. RSC Advances.[12]
Sources
- 1. printtechhealthcare.com [printtechhealthcare.com]
- 2. 1-(2-メトキシフェニル)ピペラジン 塩酸塩 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Antidepressant-like activity of aroxyalkyl derivatives of 2-methoxyphenylpiperazine and evidence for the involvement of serotonin receptor subtypes in their mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijrrjournal.com [ijrrjournal.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Scholars@Duke publication: N-o-Methoxyphenylpiperazine: a simple blocker of dopaminergic receptors in the brain. [scholars.duke.edu]
- 8. N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as dopamine D2 and D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Substituted phenoxyalkylpiperazines as dopamine D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. N-(4-(4-(2,3-Dichloro- or 2-methoxyphenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides with Functionalized Linking Chains as High Affinity and Enantioselective D3 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Binding mechanism of nine N-phenylpiperazine derivatives and α1A-adrenoceptor using site-directed molecular docking and high performance affinity chromatography - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 15. journals.physiology.org [journals.physiology.org]
- 16. journals.physiology.org [journals.physiology.org]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. journals.physiology.org [journals.physiology.org]
- 19. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 20. giffordbioscience.com [giffordbioscience.com]
- 21. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Saturation Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. resources.revvity.com [resources.revvity.com]
- 27. [3H]4-(dimethylamino)-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl) butyl)benzamide: a selective radioligand for dopamine D(3) receptors. II. Quantitative analysis of dopamine D(3) and D(2) receptor density ratio in the caudate-putamen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. This compound | C11H17ClN2O | CID 9899402 - PubChem [pubchem.ncbi.nlm.nih.gov]
N-(2-Methoxyphenyl)piperazine hydrochloride derivatives in drug discovery
An In-Depth Technical Guide to N-(2-Methoxyphenyl)piperazine Hydrochloride Derivatives in Drug Discovery
Foreword
The piperazine ring represents one of the most versatile and prolific scaffolds in modern medicinal chemistry. Its unique physicochemical properties, including two basic nitrogen atoms that can be differentially substituted, have made it a cornerstone in the design of agents targeting the central nervous system (CNS).[1] This guide focuses on a particularly fruitful branch of this chemical family: derivatives of this compound (2-MPPH). These compounds form the structural core of numerous ligands that modulate key neurotransmitter systems, offering therapeutic potential for a wide range of debilitating neurological and psychiatric disorders.[2][3][4] As a key pharmaceutical intermediate and a potent pharmacophore, the 2-MPPH scaffold is a subject of intense and ongoing investigation.[5][6] This document provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis, pharmacology, and preclinical evaluation of these critical derivatives.
The 2-MPPH Scaffold: Synthesis and Derivatization
The journey of discovery begins with the synthesis of the core scaffold. The strategic value of 2-MPPH lies in its straightforward synthesis and the reactive secondary amine on the piperazine ring, which serves as a versatile handle for chemical elaboration.
Core Synthesis of 1-(2-Methoxyphenyl)piperazine Hydrochloride
The most prevalent methods for constructing the 2-MPPH core involve the coupling of piperazine with an activated 2-methoxyphenyl precursor. A common and efficient approach is the palladium-catalyzed Buchwald-Hartwig amination.
Experimental Protocol: Synthesis via Buchwald-Hartwig Amination
-
Reaction Setup: To a dry, round-bottom flask under an inert nitrogen atmosphere, add 1-bromo-2-methoxybenzene (1.0 eq), piperazine (1.2 eq), sodium tert-butoxide (1.4 eq), and a palladium catalyst/ligand system such as Pd₂(dba)₃ (0.01 eq) and BINAP (0.015 eq) in an anhydrous solvent like toluene.
-
Reaction Execution: Heat the mixture to 80-100°C and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup and Boc Protection: Upon completion, cool the reaction mixture to room temperature. Add Di-tert-butyl dicarbonate ((Boc)₂O) (1.5 eq) dissolved in a solvent like dichloromethane (DCM) and stir for 3 hours to protect the free amine. Dilute the mixture with water and extract with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure.[5]
-
Purification: Purify the resulting Boc-protected intermediate, tert-butyl 4-(2-methoxyphenyl)piperazine-1-carboxylate, using flash column chromatography on silica gel.
-
Deprotection and Salt Formation: Dissolve the purified intermediate in a suitable solvent such as ethyl acetate or diethyl ether. Add an excess of ethereal HCl or HCl in ethanol dropwise. Stir the mixture at room temperature for 1-2 hours.[5][7]
-
Isolation: The this compound product will precipitate as a white solid. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.[7]
Strategic Derivatization at the N4-Position
With the 2-MPPH core in hand, the exploration of chemical space is achieved by modifying the N4-nitrogen. This position is critical for dictating the compound's interaction with its biological targets.
dot
Caption: Simplified signaling pathways for 5-HT₁A and 5-HT₂A receptors.
Structure-Activity Relationships (SAR)
Understanding how molecular structure influences biological activity is the essence of medicinal chemistry. For 2-MPPH derivatives, SAR is primarily dictated by the substituent at the N4-position of the piperazine ring. [8][9]
| Compound Structure | Key Structural Feature | Receptor Affinity Profile (Ki, nM) | SAR Insight |
|---|---|---|---|
| Long butyl-aryl chain | 5-HT₁A: ~1-5D₂: ~1-55-HT₂A: ~5-20 | A long, flexible alkyl chain of 3-5 carbons connecting to a terminal aryl or heterocyclic group is optimal for high affinity at both 5-HT₁A and D₂ receptors, a profile characteristic of many atypical antipsychotics. [10] | |
| Terminal benzamide moiety | D₂: ~10-505-HT₁A: ~20-100 | The introduction of a polar benzamide group at the end of the alkyl chain often enhances D₂ receptor affinity. [10] | |
| Short ethoxyethyl chain | 5-HT₁A: <15-HT₇: ~34 | Shorter, more polar linkers can shift selectivity towards specific serotonin receptor subtypes, such as 5-HT₁A and 5-HT₇, which is a profile sought for antidepressants. [11] |
| | Terminal imide fragment | 5-HT₁A: Highα₁-Adrenergic: Low | Incorporating a bulky, rigid cyclic imide at the terminal position can significantly increase affinity and selectivity for the 5-HT₁A receptor while reducing affinity for α₁-adrenergic receptors. [12]|
Note: Ki values are approximate and generalized from literature to illustrate trends.
Preclinical Evaluation Workflow
The path from a synthesized compound to a drug candidate involves a rigorous, multi-stage evaluation process.
dot```dot graph Preclinical_Workflow { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
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Sources
- 1. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multi-functional drugs for various CNS targets in the treatment of neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chapter - Application of Monoterpenoids and their Derivatives Against CNS Disorders | Bentham Science [benthamscience.com]
- 5. Page loading... [wap.guidechem.com]
- 6. nbinno.com [nbinno.com]
- 7. 1-(2-Methoxyphenyl)piperazine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 5-HT1A and D-2 receptor affinity of o-methoxyphenylpiperazine derivatives with terminal benzamide fragment on N-4 alkyl chain. 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and evaluation of antidepressant-like activity of some 4-substituted 1-(2-methoxyphenyl)piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
A Guide to N-(2-Methoxyphenyl)piperazine Hydrochloride: A Cornerstone Scaffold in Modern Medicinal Chemistry
Executive Summary
N-(2-Methoxyphenyl)piperazine hydrochloride, often abbreviated as 2-MPP HCl, represents a quintessential pharmacophore in contemporary drug discovery and development. While seemingly a simple molecule, its rigid piperazine core coupled with the electronically distinct methoxyphenyl group provides a versatile and privileged scaffold for interacting with key biological targets, particularly G-protein coupled receptors (GPCRs) in the central nervous system (CNS). This technical guide delves into the multifaceted role of 2-MPP HCl, moving beyond its identity as a mere chemical intermediate to explore its synthesis, intricate pharmacology, structure-activity relationships, and its tangible impact on marketed therapeutics. We will dissect the causal mechanisms behind its receptor affinity, provide field-proven experimental protocols for its synthesis and analysis, and illustrate its strategic importance through case studies of blockbuster drugs. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful building block in their own discovery pipelines.
Introduction: The Strategic Value of the Arylpiperazine Moiety
The arylpiperazine scaffold is one of the most prolific structural motifs in medicinal chemistry, found in a wide array of therapeutic agents. N-(2-Methoxyphenyl)piperazine is a prominent member of this class, consisting of a piperazine ring where one nitrogen atom is substituted with a 2-methoxyphenyl group.[1][2] Its hydrochloride salt form enhances stability and aqueous solubility, making it ideal for pharmaceutical handling and formulation.[3]
The true value of this scaffold lies in its unique combination of structural and electronic features. The piperazine ring offers a basic nitrogen atom, which is often protonated at physiological pH, allowing for crucial ionic interactions with acidic residues (e.g., aspartic acid) in receptor binding pockets. The second nitrogen provides a convenient point for chemical modification, enabling the attachment of various linkers and functional groups to modulate potency, selectivity, and pharmacokinetic properties. The 2-methoxyphenyl group is not merely a bulky substituent; its methoxy group at the ortho position influences the conformation and electronic distribution of the entire molecule, which is critical for fine-tuning receptor interactions.[4] Consequently, 2-MPP HCl is not just a starting material but a foundational component for synthesizing active pharmaceutical ingredients (APIs) targeting complex neurological and physiological pathways.[5]
Physicochemical and Chemical Properties
A thorough understanding of a compound's fundamental properties is a prerequisite for its effective use in synthesis and formulation.
| Property | Value | Reference |
| Chemical Name | This compound | [6] |
| Synonyms | 2-MPP HCl, o-Methoxyphenylpiperazine HCl | [2] |
| CAS Number | 5464-78-8 | [7] |
| Molecular Formula | C₁₁H₁₇ClN₂O | [7] |
| Molecular Weight | 228.72 g/mol | [3][7] |
| Melting Point | 217-219 °C (lit.) | [7][8] |
| Appearance | White to off-white crystalline solid | [9] |
| Solubility | Soluble in DMSO and Methanol | [8] |
Synthesis and Chemical Reactivity: Building the Core
The synthesis of 2-MPP HCl is a well-established process in organic chemistry, typically achieved through nucleophilic aromatic substitution or, more modernly, through palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination. The latter is often preferred in industrial settings due to its higher yields and broader substrate scope.
Diagram: General Synthesis Workflow
The following diagram illustrates a common and robust synthetic pathway.
Caption: A two-step synthesis of 2-MPP HCl via Buchwald-Hartwig amination and subsequent acid-catalyzed deprotection.
Experimental Protocol: Laboratory-Scale Synthesis
This protocol describes a reliable method for synthesizing 2-MPP HCl from commercial starting materials.[7][9]
Step 1: Synthesis of tert-Butyl 4-(2-methoxyphenyl)piperazine-1-carboxylate
-
Inert Atmosphere: To a dry, double-necked round-bottom flask, add 1-bromo-2-methoxybenzene (1 equiv.), tert-butyl piperazine-1-carboxylate (1.2 equiv.), and sodium tert-butoxide (1.4 equiv.). Evacuate and backfill the flask with an inert gas (Nitrogen or Argon). This is critical as the palladium catalyst is sensitive to oxygen.
-
Solvent and Catalyst Addition: Add anhydrous toluene to the flask. Bubble the inert gas through the solution for 10-15 minutes to degas the solvent. Add the palladium catalyst, Pd₂(dba)₃ (0.01 equiv.), and the ligand, BINAP (0.03 equiv.). The ligand coordinates to the palladium, forming the active catalytic species required for the C-N bond formation.
-
Reaction: Heat the mixture to 90-100 °C and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Purification: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the Boc-protected intermediate as a solid.
Step 2: Deprotection to form this compound
-
Acidification: Dissolve the purified intermediate from Step 1 in a minimal amount of ethyl acetate or diethyl ether.[9]
-
HCl Addition: Add an excess of a solution of HCl in ethyl acetate (or ethereal HCl) dropwise while stirring at room temperature. The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group; the strong acid cleaves it to release the free amine.
-
Precipitation and Isolation: A white precipitate of the hydrochloride salt will form. Continue stirring for 1-2 hours to ensure complete deprotection.[7]
-
Final Product: Collect the solid product by filtration, wash with cold ethyl acetate or diethyl ether to remove any non-polar impurities, and dry under vacuum to obtain this compound with high purity (>99%).[7]
Mechanism of Action & Pharmacological Profile
The therapeutic relevance of 2-MPP derivatives stems from their ability to bind with high affinity to a range of neurotransmitter receptors. This scaffold is a classic example of a "privileged structure" for targeting serotonin (5-HT) and dopamine (D) receptors, which are central to the pathophysiology of numerous psychiatric and neurological disorders.[10][11]
-
Serotonin Receptors: The 2-MPP moiety is a potent ligand for several 5-HT receptor subtypes, most notably the 5-HT₁A and 5-HT₂A receptors.[10][12] Its interaction can be agonistic, partially agonistic, or antagonistic depending on the other substituents on the piperazine ring. For example, many anxiolytic and antidepressant drugs utilize this core to function as 5-HT₁A partial agonists.[12]
-
Dopamine Receptors: The scaffold also shows significant affinity for D₂ and D₃ dopamine receptors.[11][13] This interaction is the cornerstone of its application in antipsychotic drug design. Atypical antipsychotics like aripiprazole leverage a 2-MPP derivative to achieve partial agonism at D₂ receptors, a mechanism thought to reduce the risk of extrapyramidal side effects compared to full antagonists.[14]
-
Adrenergic Receptors: A notable liability of many early arylpiperazines was their high affinity for α₁-adrenergic receptors, leading to cardiovascular side effects like hypotension.[15][16] A significant focus of medicinal chemistry efforts has been to modify the 2-MPP scaffold to reduce this off-target activity, thereby improving the safety profile of drug candidates.[15][17]
Diagram: Receptor Interaction Pathways
Caption: Interaction of 2-MPP derivatives with key CNS receptors and potential off-target adrenergic effects.
Structure-Activity Relationships (SAR)
Systematic modification of the 2-MPP scaffold has yielded profound insights into the structural requirements for receptor affinity and selectivity. Understanding these SARs is crucial for rational drug design.
| Modification Area | Observation | Implication for Drug Design | Reference |
| Piperazine N4-Substituent | The length and nature of the alkyl chain linker are critical. A butyl chain is often optimal for D₂/D₃ and 5-HT₁ₐ affinity. | Fine-tunes the distance to a secondary binding pocket, modulating affinity and functional activity (agonist vs. antagonist). | [12][13] |
| Terminal Group | Bulky, rigid terminal groups (e.g., adamantane, benzamides, imides) can dramatically increase affinity and selectivity. | These groups engage in specific hydrophobic or hydrogen-bonding interactions deep within the receptor, anchoring the ligand. Replacing a phthalimide with an adamantane carboxamide improved 5-HT₁ₐ selectivity over α₁ receptors by 160-fold. | [13][15] |
| Methoxyphenyl Ring | Substitution on the phenyl ring can alter electronic properties and steric fit. The 2-methoxy position is generally preferred over 3- or 4-methoxy for balanced D₂/5-HT₁ₐ activity. | The ortho-methoxy group may induce a specific torsion angle that presents the piperazine nitrogen optimally to the receptor's key interaction points. | [13][17] |
Applications in Drug Development: From Bench to Bedside
The true measure of a pharmacophore's importance is its presence in clinically successful drugs. The 2-MPP core is integral to several important medications.
| Drug Name | Therapeutic Class | Role of N-(2-Methoxyphenyl)piperazine Moiety |
| Aripiprazole | Atypical Antipsychotic | Forms the core scaffold responsible for the unique D₂/5-HT₁ₐ partial agonism and 5-HT₂ₐ antagonism, key to its efficacy and favorable side-effect profile.[14][18] |
| Naftopidil | α₁-Adrenoceptor Antagonist | The 2-MPP group is the primary pharmacophore that binds to α₁-adrenoceptors, leading to smooth muscle relaxation in the prostate and bladder neck to treat benign prostatic hyperplasia.[5] |
| Fluphenazine | Typical Antipsychotic | While an older drug, it incorporates the arylpiperazine motif, highlighting the long-standing importance of this scaffold in developing dopamine receptor antagonists.[10] |
| Cariprazine | Atypical Antipsychotic | A more recent drug that features a related arylpiperazine core, demonstrating D₃-preferring antagonism, which is thought to contribute to its efficacy in treating negative symptoms of schizophrenia and bipolar depression. |
The development of Aripiprazole is a landmark case study. Researchers sought a compound that could stabilize the dopamine system rather than simply blocking it. By attaching a long butyl-benzisoxazole chain to the 2-MPP core, they created a molecule with a "dopamine system stabilizer" profile—acting as a partial agonist that reduces dopaminergic activity in a hyperactive state and increases it in a hypoactive state.[14] This has been extended to other areas, with studies investigating its potential in sensitizing pancreatic cancer to chemotherapy.[19]
Analytical Methodologies
Accurate identification and quantification are essential for quality control and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) with UV detection is a common, robust method.
Protocol: Quantification by HPLC-UV
This protocol provides a general framework for the analysis of 2-MPP HCl.
-
Standard Preparation: Accurately weigh ~20 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a suitable diluent (e.g., 90:10 Acetonitrile:Methanol). This serves as the stock solution. Prepare a series of dilutions to create a calibration curve.[20]
-
Sample Preparation: Prepare the sample containing the analyte at a similar concentration to the standards using the same diluent.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of Acetonitrile, Methanol, and Diethylamine (90:10:0.1, v/v/v). The diethylamine is a modifier used to improve peak shape for basic analytes like piperazines.[20]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 10 µL.
-
Detection: UV detector set to an appropriate wavelength (e.g., determined by UV scan, often near 240 nm).
-
-
Analysis: Inject the standards and samples. A calibration curve is generated by plotting the peak area against the concentration of the standards. The concentration of the analyte in the sample is determined by interpolating its peak area from this curve.
Conclusion and Future Perspectives
This compound is far more than a simple chemical intermediate; it is a privileged scaffold that has enabled the development of life-changing medicines, particularly in the treatment of mental health disorders. Its elegant combination of a modifiable piperazine core and a conformation-directing methoxyphenyl group provides a robust platform for engaging with complex CNS targets. The extensive SAR knowledge base allows medicinal chemists to rationally design next-generation ligands with improved selectivity and reduced off-target effects.
Future research will likely focus on leveraging this core to design biased ligands—molecules that selectively activate certain downstream signaling pathways of a receptor over others—to further refine therapeutic effects and minimize side effects. As our understanding of GPCR biology deepens, the N-(2-Methoxyphenyl)piperazine scaffold will undoubtedly continue to be a central element in the discovery of novel therapeutics for the most challenging diseases.
References
- Vertex AI Search. (n.d.). 1-(2-Methoxyphenyl)piperazine Hydrochloride: A Key Pharmaceutical Intermediate.
- X-MOL. (n.d.). What are the synthesis and applications of 1-(2-Methoxyphenyl)piperazine hydrochloride?
- MedChemExpress. (n.d.). 1-(2-Methoxyphenyl)piperazine hydrochloride | 5-HT/Serotonin Receptors Ligand.
- Al-Busaidi, I. S., et al. (2024). From Psychiatry to Oncology: Exploring the Anti-Neoplastic Mechanisms of Aripiprazole and Its Potential Use in Cancer Treatment. PubMed.
- PubMed. (n.d.). Substituted phenoxyalkylpiperazines as dopamine D3 receptor ligands.
- ACS Publications. (n.d.). New (2-Methoxyphenyl)piperazine Derivatives as 5-HT1A Receptor Ligands with Reduced .alpha.1-Adrenergic Activity. Synthesis and Structure-Affinity Relationships. Journal of Medicinal Chemistry.
- Google Patents. (n.d.). WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride.
- Hübner, H., et al. (n.d.). N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as Dopamine D2 and D3 Receptor Ligands. PubMed.
- ChemicalBook. (n.d.). 1-(2-Methoxyphenyl)piperazine hydrochloride synthesis.
- López-Rodríguez, M. L., et al. (1996). Synthesis and structure-activity relationships of a new model of arylpiperazines. 1. 2-[[4-(o-methoxyphenyl)piperazin-1-yl]methyl]-1, 3-dioxoperhydroimidazo[1,5-alpha]pyridine: a selective 5-HT1A receptor agonist. PubMed.
- Lee, J. H., et al. (2024). Repositioning of aripiprazole, an anti-psychotic drug, to sensitize the chemotherapy of pancreatic cancer. PubMed.
- ResearchGate. (2025). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
- JOCPR. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
- G. S. S. Priyadarshini, et al. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine. MDPI.
- Quimicall. (n.d.). 1-(2-methoxyphenyl)piperazine hydrochloride is a ...
- precisionFDA. (n.d.). This compound.
- Uttley, L., et al. (2013). Aripiprazole for the treatment and prevention of acute manic and mixed episodes in bipolar I disorder in children and adolescents: a NICE single technology appraisal. PubMed.
- Mokrosz, M. J., et al. (n.d.). Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. PubMed.
- Waszkielewicz, A. M., et al. (2016). Synthesis and Activity of Newly Designed Aroxyalkyl or Aroxyethoxyethyl Derivatives of Piperazine on the Cardiovascular and the Central Nervous Systems. PubMed.
- PubChem. (n.d.). 1-(2-Methoxyphenyl)piperazine.
- PubChem. (n.d.). This compound.
- ChemicalBook. (2025). 1-(2-Methoxyphenyl)piperazine hydrochloride Properties.
Sources
- 1. printtechhealthcare.com [printtechhealthcare.com]
- 2. 1-(2-Methoxyphenyl)piperazine | C11H16N2O | CID 1346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [precision.fda.gov]
- 4. mdpi.com [mdpi.com]
- 5. nbinno.com [nbinno.com]
- 6. This compound | C11H17ClN2O | CID 9899402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Page loading... [wap.guidechem.com]
- 8. 1-(2-Methoxyphenyl)piperazine hydrochloride | 5464-78-8 [chemicalbook.com]
- 9. 1-(2-Methoxyphenyl)piperazine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Substituted phenoxyalkylpiperazines as dopamine D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and structure-activity relationships of a new model of arylpiperazines. 1. 2-[[4-(o-methoxyphenyl)piperazin-1-yl]methyl]-1, 3-dioxoperhydroimidazo[1,5-alpha]pyridine: a selective 5-HT1A receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as dopamine D2 and D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. From Psychiatry to Oncology: Exploring the Anti-Neoplastic Mechanisms of Aripiprazole and Its Potential Use in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and activity of newly designed aroxyalkyl or aroxyethoxyethyl derivatives of piperazine on the cardiovascular and the central nervous systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Aripiprazole for the treatment and prevention of acute manic and mixed episodes in bipolar I disorder in children and adolescents: a NICE single technology appraisal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Repositioning of aripiprazole, an anti‑psychotic drug, to sensitize the chemotherapy of pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. jocpr.com [jocpr.com]
Introduction: The Analytical Imperative for N-(2-Methoxyphenyl)piperazine Hydrochloride
An In-depth Technical Guide to the Spectroscopic Characterization of N-(2-Methoxyphenyl)piperazine Hydrochloride
This compound is a significant chemical entity, primarily recognized as a crucial intermediate in the synthesis of various pharmaceutical agents, particularly those targeting the central nervous system.[1] Its molecular architecture, featuring a piperazine ring coupled to a methoxy-substituted phenyl group, imparts specific chemical properties that are leveraged in drug design. The hydrochloride salt form is often preferred to enhance stability and aqueous solubility.
For researchers and scientists in drug development and quality control, unambiguous structural confirmation and purity assessment are paramount. This guide provides an in-depth exploration of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—as applied to the definitive characterization of this compound. As a Senior Application Scientist, my objective is not merely to present data, but to provide a validated analytical workflow, explaining the causality behind experimental choices and interpretive reasoning.
Molecular Structure Overview
To effectively interpret spectroscopic data, a foundational understanding of the molecule's structure is essential. This compound consists of a piperazine ring, an N-aryl linkage to a 2-methoxyphenyl group, and a protonated nitrogen atom balanced by a chloride counter-ion. The key structural features to be interrogated by spectroscopy are the aromatic ring, the aliphatic piperazine ring, the ether linkage, and the secondary and tertiary amine functionalities (one of which is protonated).
Caption: Molecular structure of this compound.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. For this compound, ¹H and ¹³C NMR provide a complete map of the proton and carbon frameworks, confirming connectivity and chemical environments.
Expertise & Experience: The Rationale Behind NMR Experimental Design
The choice of a deuterated solvent is critical. While chloroform-d (CDCl₃) is common, this compound exhibits better solubility in dimethyl sulfoxide-d₆ (DMSO-d₆) or deuterium oxide (D₂O). DMSO-d₆ is often preferred as it allows for the observation of exchangeable protons, such as the N-H protons of the hydrochloride salt, which would be lost in D₂O. The presence of the hydrochloride salt means the piperazine ring's symmetry is broken, leading to more complex signal patterns than the free base, which is a key diagnostic feature.
Experimental Protocol: ¹H and ¹³C NMR Analysis
A robust protocol ensures reproducibility and high-quality data.
-
Sample Preparation: Dissolve approximately 10-15 mg of this compound in 0.7 mL of DMSO-d₆ in a 5 mm NMR tube.[2]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference for chemical shifts (δ = 0.00 ppm).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving the complex multiplets of the aromatic and piperazine protons.
-
¹H NMR Acquisition:
-
Acquire data over a spectral width of at least 12 ppm.
-
Employ a pulse angle of 30-45 degrees with a relaxation delay of 2-5 seconds to ensure accurate integration.
-
Accumulate at least 16 scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire data using a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set a spectral width of approximately 220 ppm.
-
A longer relaxation delay (5-10 seconds) may be necessary for quaternary carbons.
-
Accumulate several hundred to a few thousand scans due to the low natural abundance of ¹³C.
-
-
Data Processing: Apply a Fourier transform with an exponential line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C spectra. Phase and baseline correct the spectra. Calibrate the chemical shift scale to the TMS signal.
¹H NMR Spectral Interpretation
The protonation of one piperazine nitrogen dramatically influences the chemical shifts of the adjacent methylene groups. The spectrum is interpreted as follows:
-
Aromatic Protons (δ 6.9-7.4 ppm): The four protons on the methoxyphenyl ring will appear as a complex multiplet system. Their specific shifts and couplings are highly sensitive to their position relative to the electron-donating methoxy group and the electron-withdrawing piperazine substituent.
-
Methoxy Protons (δ ~3.8 ppm): The three protons of the methoxy group (-OCH₃) will appear as a sharp singlet, as they have no adjacent protons to couple with.[3]
-
Piperazine Protons (δ ~3.2-3.6 ppm): In the hydrochloride salt, the eight protons on the piperazine ring become diastereotopic and will appear as two or more complex multiplets. The protons closer to the protonated nitrogen (N⁺H₂) will be more deshielded and shifted further downfield compared to those nearer the N-aryl nitrogen.
-
N-H Protons (δ > 9.0 ppm): The two protons on the protonated nitrogen (N⁺H₂) are expected to appear as a broad singlet at a significantly downfield chemical shift, often above 9.0 ppm in DMSO-d₆.[4] This signal's broadness is due to chemical exchange and quadrupolar relaxation.
¹³C NMR Spectral Interpretation
The proton-decoupled ¹³C NMR spectrum provides one signal per unique carbon atom.
-
Aromatic Carbons (δ 110-160 ppm): Six distinct signals are expected for the aromatic carbons. The carbon bearing the methoxy group will be the most downfield (δ ~150-160 ppm), while the carbon attached to the piperazine nitrogen will also be significantly downfield.
-
Methoxy Carbon (δ ~55 ppm): A single signal for the methoxy group's carbon.[5]
-
Piperazine Carbons (δ ~40-55 ppm): The carbons of the piperazine ring will appear in the aliphatic region. Due to protonation, the two pairs of carbons are no longer equivalent, resulting in two distinct signals. The carbons adjacent to the protonated nitrogen will be shifted slightly upfield compared to those adjacent to the aryl-substituted nitrogen.
Data Summary: NMR
| Assignment | ¹H NMR (Predicted, ppm) | ¹³C NMR (Predicted, ppm) | Key Features |
| Aromatic C-H | 6.9 - 7.4 (m, 4H) | 110 - 130 | Complex multiplet system characteristic of a 1,2-disubstituted benzene ring. |
| Ar-C-O & Ar-C-N | - | 140 - 160 | Quaternary carbons, identified in ¹³C spectrum. |
| -OCH₃ | ~3.8 (s, 3H) | ~55 | Sharp singlet, confirms methoxy group. |
| Piperazine -CH₂- | ~3.2 - 3.6 (m, 8H) | ~40 - 55 | Complex multiplets due to loss of symmetry upon protonation. |
| N⁺H₂ | > 9.0 (br s, 2H) | - | Broad, downfield signal in DMSO-d₆; confirms hydrochloride salt. |
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and reliable technique for identifying the functional groups present in a molecule. The IR spectrum provides a molecular "fingerprint" that is highly specific to the compound's structure.
Expertise & Experience: Why ATR is the Modern Standard
While traditional KBr pellet methods are effective, Attenuated Total Reflectance (ATR) has become the field-proven standard for its speed, simplicity, and reproducibility. ATR requires minimal sample preparation, eliminating the potential for inconsistencies related to pellet preparation and atmospheric moisture. For the hydrochloride salt, the most diagnostic feature will be the appearance of a broad absorption band corresponding to the N-H⁺ stretching vibration, a feature absent in the free base.[6]
Experimental Protocol: ATR-IR Analysis
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and performing a background scan.
-
Sample Application: Place a small amount (a few milligrams) of the solid this compound powder directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Processing: The resulting spectrum is typically processed automatically by the instrument software to produce a transmittance or absorbance spectrum.
IR Spectral Interpretation
The IR spectrum is a rich source of structural information. Key absorption bands are interpreted as follows:
-
N-H⁺ Stretch (2400-2700 cm⁻¹): This is the most definitive feature of the hydrochloride salt. A very broad and strong absorption in this region arises from the stretching of the ammonium N-H bonds. This band is often complex and may have superimposed smaller peaks.
-
Aromatic C-H Stretch (3000-3100 cm⁻¹): A series of sharp, medium-intensity peaks just above 3000 cm⁻¹ are characteristic of C-H bonds on the benzene ring.
-
Aliphatic C-H Stretch (2800-3000 cm⁻¹): Medium to strong absorptions corresponding to the symmetric and asymmetric stretching of the C-H bonds in the piperazine and methoxy groups.
-
Aromatic C=C Bends (1450-1600 cm⁻¹): Several sharp bands in this region are due to the skeletal vibrations of the aromatic ring. Their exact positions and intensities can help confirm the substitution pattern.
-
C-O-C Asymmetric Stretch (~1240 cm⁻¹): A strong, prominent peak characteristic of the aryl-alkyl ether linkage.[7]
-
C-N Stretch (1100-1250 cm⁻¹): Stretching vibrations for the C-N bonds of the tertiary amines will appear in this region.
Data Summary: IR
| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |
| 3000 - 3100 | Aromatic C-H Stretch | Medium, Sharp |
| 2800 - 3000 | Aliphatic C-H Stretch | Medium-Strong |
| 2400 - 2700 | N-H⁺ Stretch (Ammonium) | Strong, Broad |
| 1450 - 1600 | Aromatic C=C Bends | Medium-Strong, Sharp |
| ~1240 | Aryl Ether C-O Stretch | Strong |
| 1100 - 1250 | C-N Stretch | Medium |
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of the compound and offers invaluable structural information through the analysis of its fragmentation patterns. For this compound, a "soft" ionization technique like Electrospray Ionization (ESI) is ideal, as it typically keeps the molecule intact, allowing for the clear observation of the molecular ion.
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.[2]
-
Instrumentation: Use a mass spectrometer equipped with an ESI source, such as a quadrupole or time-of-flight (TOF) analyzer. TOF analyzers are particularly advantageous for their high mass accuracy.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire data in positive ion mode. The expected molecular ion will be the protonated free base, [M+H]⁺, where M is the free base N-(2-Methoxyphenyl)piperazine. The hydrochloride salt will dissociate in solution. The expected m/z will be for the C₁₁H₁₆N₂O moiety plus a proton.
-
Tandem MS (MS/MS): To confirm the structure, perform a fragmentation analysis (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID).
Fragmentation Analysis
The molecular weight of the free base (C₁₁H₁₆N₂O) is 192.26 g/mol .[8] In positive mode ESI-MS, the parent ion will be observed at m/z 193.13 . The fragmentation of piperazine derivatives is well-characterized and typically involves cleavage of the piperazine ring.[9]
Caption: Proposed ESI-MS fragmentation pathway for N-(2-Methoxyphenyl)piperazine.
-
Parent Ion [M+H]⁺ (m/z 193.13): This corresponds to the protonated free base, C₁₁H₁₇N₂O⁺.
-
Fragment A (m/z 150.09): Loss of a propylamino radical fragment from the piperazine ring.
-
Fragment B (m/z 135.07): A characteristic fragment resulting from the cleavage of the piperazine ring, leaving the methoxyphenyl-N-CH₂CH₂⁺ moiety.[8]
-
Fragment C (m/z 121.06): Loss of a methylene group from Fragment B, resulting in the methoxyphenyl-N-CH₂⁺ fragment.
Data Summary: MS
| m/z (calculated) | Proposed Fragment | Formula |
| 193.13 | [M+H]⁺ | [C₁₁H₁₇N₂O]⁺ |
| 150.09 | [M - C₃H₇N + H]⁺ | [C₈H₁₂NO]⁺ |
| 135.07 | [M - C₃H₈N₂ + H]⁺ | [C₈H₉O]⁺ |
| 121.06 | [M - C₄H₁₀N₂ + H]⁺ | [C₇H₇O]⁺ |
Conclusion
The structural elucidation of this compound is achieved through a synergistic application of NMR, IR, and MS. NMR confirms the carbon-hydrogen framework and the specific site of protonation. IR spectroscopy provides rapid confirmation of key functional groups, most notably the ammonium salt. Finally, mass spectrometry verifies the molecular weight and reveals characteristic fragmentation patterns that corroborate the proposed structure. This integrated spectroscopic approach provides a self-validating system, ensuring the identity and integrity of this important pharmaceutical intermediate for researchers and drug development professionals.
References
-
New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. (n.d.). National Institutes of Health. Available at: [Link]
-
New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. (2023). PubMed. Available at: [Link]
-
Synthesis and characterization of some 2-quinonyl piperazine derivatives. (2022). Taylor & Francis Online. Available at: [Link]
-
Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. (2023). IJPPR. Available at: [Link]
-
1-(2-Methoxyphenyl)piperazine. (2026). PubChem. Available at: [Link]
-
This compound. (n.d.). precisionFDA. Available at: [Link]
-
This compound. (n.d.). PubChem. Available at: [Link]
- Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride. (2005). Google Patents.
-
Mass spectra and major fragmentation patterns of piperazine designer drugs... (2022). ResearchGate. Available at: [Link]
-
1-(2-METHOXYPHENYL)PIPERAZINE. (2005). SWGDRUG.org. Available at: [Link]
-
Piperazine, 1-methyl-. (n.d.). National Institute of Standards and Technology. Available at: [Link]
-
1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. (2019). SciSpace. Available at: [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 1-(2-Methoxyphenyl)piperazine(35386-24-4) 1H NMR spectrum [chemicalbook.com]
- 4. 1-(4-methoxyphenyl)piperazine hydrochloride(70849-64-8) 1H NMR spectrum [chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. scispace.com [scispace.com]
- 7. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1-(2-Methoxyphenyl)piperazine | C11H16N2O | CID 1346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Commercial Landscape of N-(2-Methoxyphenyl)piperazine Hydrochloride: A Technical Guide for Researchers and Drug Developers
Introduction
N-(2-Methoxyphenyl)piperazine hydrochloride, a notable piperazine derivative, stands as a critical starting material and intermediate in the landscape of modern pharmaceutical development. Its structural motif is a key constituent in a range of biologically active molecules, most prominently in the synthesis of drugs targeting neurological disorders and other conditions. This technical guide provides an in-depth analysis of its commercial availability, synthesis, quality control, and applications, offering a crucial resource for researchers, scientists, and professionals in the drug development sector. Understanding the nuances of sourcing and characterizing this compound is paramount for ensuring the reproducibility and success of research and manufacturing endeavors.
Chemical Properties and Structure
This compound is a white to off-white solid with the molecular formula C₁₁H₁₇ClN₂O and a molecular weight of 228.72 g/mol .[1][2] Its structure features a piperazine ring linked to a methoxy-substituted phenyl group, a combination that imparts specific physicochemical properties crucial for its role as a versatile chemical building block.
| Property | Value | References |
| CAS Number | 5464-78-8 | |
| Molecular Formula | C₁₁H₁₇ClN₂O | [1] |
| Molecular Weight | 228.72 g/mol | |
| Melting Point | 217-219 °C (lit.) | [3] |
| Appearance | White to light yellow powder or crystal | [3] |
| Solubility | Soluble in water | [4] |
Commercial Availability and Sourcing
This compound is readily available from a variety of chemical suppliers catering to research and bulk manufacturing needs. The purity of the commercially available compound is a critical parameter for its application in pharmaceutical synthesis.
Major Suppliers and Purity Grades:
A survey of the market indicates that this compound is offered by several well-established chemical suppliers. Purity levels typically range from 97% to over 99%, with higher purity grades being essential for GMP (Good Manufacturing Practice) compliant processes in drug development.
| Supplier | Purity/Assay | Available Quantities |
| Sigma-Aldrich | 97% | Grams to Kilograms |
| TCI Chemicals | >98.0% (HPLC) | Grams to Kilograms |
| Oakwood Chemical | Not specified | Grams[5] |
| Biosynth | Not specified | Kilograms[6] |
| BenchChem | Usually 95% | Inquire for details[7] |
| Darshan Healthcare Pvt. Ltd. | 98% - 100% | Kilograms[3] |
Pricing for this compound can vary significantly based on the supplier, purity, and quantity ordered. For instance, prices can range from approximately $1.71 per gram for a 100g quantity to significantly higher prices for smaller, high-purity research quantities.[8] For large-scale manufacturing, direct inquiries with suppliers for bulk quotations are recommended.
Synthetic Methodologies: A Comparative Overview
Several synthetic routes for the preparation of this compound have been reported, each with its own set of advantages and challenges. The choice of a particular synthetic pathway often depends on factors such as scale, cost of starting materials, and desired purity.
Method 1: Condensation of o-Anisidine with Bis(2-chloroethyl)amine Hydrochloride
A common and scalable approach involves the condensation of o-anisidine with bis(2-chloroethyl)amine hydrochloride. This reaction is typically carried out in a high-boiling solvent such as n-butanol and in the presence of a base like potassium carbonate to neutralize the hydrogen chloride generated during the reaction.
Workflow for Synthesis via Condensation:
Caption: Synthesis of N-(2-Methoxyphenyl)piperazine HCl via condensation.
This method offers a relatively straightforward and cost-effective route for large-scale production. However, purification of the final product to achieve high purity may require multiple recrystallization steps.
Method 2: Buchwald-Hartwig Amination
A more modern and versatile approach utilizes the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. This method involves the reaction of 1-bromo-2-methoxybenzene with piperazine, often protected with a Boc group. The subsequent deprotection of the Boc group with an acid like HCl yields the desired hydrochloride salt.
Step-by-Step Protocol for Buchwald-Hartwig Amination:
-
Coupling Reaction: To a reaction vessel, add 1-bromo-2-methoxybenzene, piperazine (or Boc-piperazine), a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., BINAP), and a base (e.g., sodium tert-butoxide or Cs₂CO₃) in an appropriate solvent (e.g., toluene or 1,4-dioxane).
-
Inert Atmosphere: Purge the reaction mixture with an inert gas (e.g., nitrogen or argon).
-
Heating: Heat the mixture to the required reaction temperature (typically 80-110 °C) and monitor the reaction progress by TLC or HPLC.
-
Work-up: After completion, cool the reaction mixture and perform an aqueous work-up to remove inorganic salts. Extract the product with an organic solvent.
-
Purification (if Boc-protected): Purify the resulting Boc-protected intermediate by column chromatography.
-
Deprotection and Salt Formation: Dissolve the purified intermediate in a suitable solvent (e.g., ethyl acetate or diethyl ether) and add a solution of HCl in the same or a compatible solvent.
-
Isolation: The this compound will precipitate out of the solution. Isolate the solid product by filtration, wash with a cold solvent, and dry under vacuum.
The Buchwald-Hartwig amination generally provides high yields and can be applied to a broader range of substrates. However, the cost of the palladium catalyst and phosphine ligands can be a consideration for large-scale synthesis.
Quality Control and Analytical Characterization
Ensuring the identity, purity, and quality of this compound is crucial for its use in pharmaceutical applications. A combination of analytical techniques is employed for its comprehensive characterization.
Standard Analytical Methods:
-
High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of this compound. A reversed-phase column with a suitable mobile phase (e.g., a mixture of acetonitrile and water with a buffer) is typically used. The purity is determined by the area percentage of the main peak in the chromatogram.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the compound. The chemical shifts, splitting patterns, and integration of the signals in the NMR spectra provide detailed information about the arrangement of atoms in the molecule.[9][10][11]
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to confirm its elemental composition.[9]
-
Melting Point: The melting point is a useful physical property for assessing the purity of the compound. A sharp melting point range close to the literature value (217-219 °C) is indicative of high purity.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be employed for the analysis of piperazine derivatives, providing both separation and structural information.[12]
Logical Flow for Quality Control Analysis:
Caption: A typical workflow for the quality control of N-(2-Methoxyphenyl)piperazine HCl.
Applications in Drug Development
The primary application of this compound is as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[13][14]
Synthesis of Naftopidil
This compound is a crucial building block in the synthesis of Naftopidil, a selective α1-adrenergic receptor antagonist used for the treatment of benign prostatic hyperplasia (BPH).[13][15] The synthesis involves the reaction of N-(2-Methoxyphenyl)piperazine with a suitable epoxide precursor of naftopidil.
Serotonin Receptor Ligands
The arylpiperazine moiety is a well-known pharmacophore that interacts with various neurotransmitter receptors, particularly serotonin (5-HT) receptors.[16][17][18] N-(2-Methoxyphenyl)piperazine and its derivatives have been investigated as ligands for different serotonin receptor subtypes, including 5-HT₁A.[19] This makes it a valuable scaffold for the discovery and development of novel drugs targeting the central nervous system.
Other Pharmaceutical Applications
Beyond naftopidil and serotonin receptor ligands, this compound serves as an intermediate in the synthesis of a variety of other pharmaceutical agents, including antipsychotics and anthelmintic drugs.[16]
Safety and Handling
This compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation. It is essential to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. In case of contact with skin or eyes, flush immediately with plenty of water. If inhaled, move to fresh air.
Conclusion
This compound is a commercially significant chemical intermediate with broad applications in the pharmaceutical industry. Its availability from various suppliers in different purity grades provides researchers and drug developers with options to suit their specific needs. A thorough understanding of its synthesis, analytical characterization, and safe handling is crucial for its effective utilization in the development of new and existing therapeutic agents. As a key building block for drugs like naftopidil and a versatile scaffold for CNS-active compounds, this compound will likely continue to be a compound of interest in medicinal chemistry and pharmaceutical sciences.
References
-
1-(2-Methoxyphenyl)piperazine Hydrochloride: A Key Pharmaceutical Intermediate. [Link]
-
High-Purity 1-(2-Methoxyphenyl)piperazine Hydrochloride for Advanced Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
1-(2-Methoxyphenyl)piperazine hydrochloride. Oakwood Chemical. [Link]
-
This compound. precisionFDA. [Link]
-
Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. PubMed. [Link]
-
Analytical Methods. RSC Publishing. [Link]
-
III Analytical Methods. [Link]
-
Naftopidil, KT 611. New Drug Approvals. [Link]
-
DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. [Link]
-
This compound. PubChem. [Link]
-
1-(2-Methoxyphenyl)piperazine HCl. SpectraBase. [Link]
-
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. [Link]
-
Synthesis and pharmacological evaluation of naftopidil-based arylpiperazine derivatives containing the bromophenol moiety. PubMed. [Link]
-
A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. [Link]
-
New Triazine Derivatives as Serotonin 5-HT6 Receptor Ligands. Semantic Scholar. [Link]
-
Arylpiperazine agonists of the serotonin 5-HT1A receptor preferentially activate cAMP signaling versus recruitment of β-arrestin-2. PubMed. [Link]
Sources
- 1. GSRS [precision.fda.gov]
- 2. This compound | C11H17ClN2O | CID 9899402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cphi-online.com [cphi-online.com]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. 1-(2-Methoxyphenyl)piperazine hydrochloride [oakwoodchemical.com]
- 6. 1-(2-Methoxyphenyl)piperazine hydrochloride | 5464-78-8 | FM02141 [biosynth.com]
- 7. benchchem.com [benchchem.com]
- 8. echemi.com [echemi.com]
- 9. 1-(2-Methoxyphenyl)piperazine(35386-24-4) 1H NMR [m.chemicalbook.com]
- 10. revroum.lew.ro [revroum.lew.ro]
- 11. dev.spectrabase.com [dev.spectrabase.com]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. nbinno.com [nbinno.com]
- 14. nbinno.com [nbinno.com]
- 15. Synthesis and pharmacological evaluation of naftopidil-based arylpiperazine derivatives containing the bromophenol moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Arylpiperazine agonists of the serotonin 5-HT1A receptor preferentially activate cAMP signaling versus recruitment of β-arrestin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
using N-(2-Methoxyphenyl)piperazine hydrochloride as a 5-HT receptor ligand
An In-Depth Guide to Utilizing N-(2-Methoxyphenyl)piperazine Hydrochloride as a 5-HT Receptor Ligand
Prepared by a Senior Application Scientist
Introduction: The Significance of the Arylpiperazine Scaffold
This compound is a chemical compound featuring a piperazine ring attached to a 2-methoxyphenyl group.[1][2] This structural motif, known as an arylpiperazine, is a cornerstone in modern medicinal chemistry and pharmacology. It serves as a privileged scaffold for a multitude of centrally acting agents, particularly those targeting monoaminergic neurotransmitter systems.[3][4] While this compound is widely utilized as a key intermediate in the synthesis of various pharmaceuticals, including antipsychotics and anthelmintics, its inherent affinity for serotonin (5-HT) receptors makes it a valuable tool for fundamental research and drug discovery.[5][6]
This guide provides a comprehensive overview of the pharmacological profile of this compound and its derivatives. It offers detailed, field-proven protocols for its application in characterizing 5-HT receptor binding and function, designed for researchers, scientists, and drug development professionals.
Pharmacological Profile: A Focus on the Serotonergic System
The arylpiperazine moiety is renowned for its interaction with G protein-coupled receptors (GPCRs), especially serotonin and dopamine receptor subtypes.[3][7] The specific pharmacological profile of any given arylpiperazine derivative is dictated by the substitutions on both the phenyl ring and the second nitrogen of the piperazine ring.
Receptor Binding Affinity
N-(2-Methoxyphenyl)piperazine and its analogues have been shown to possess significant affinity for various 5-HT receptors. The 2-methoxy substitution is a critical feature that influences this binding. For instance, derivatives of this compound have demonstrated high affinity for both 5-HT1A and Dopamine D2 receptors, with IC50 values in the nanomolar range.[7] Another well-studied antagonist, NAN-190, which contains the 1-(2-methoxyphenyl)piperazine core, binds with sub-nanomolar affinity to the 5-HT1A receptor.[8] However, it is crucial to note that this same compound also binds with high affinity to α1-adrenergic receptors, underscoring the necessity of comprehensive selectivity profiling when working with this chemical class.[8]
The table below summarizes representative binding affinities (Ki) for select derivatives containing the 1-(2-methoxyphenyl)piperazine scaffold, illustrating the potent but sometimes non-selective nature of this pharmacophore.
| Compound/Derivative | Target Receptor | Binding Affinity (Ki) | Selectivity Notes | Reference |
| NAN-190 | 5-HT1A | 0.6 nM | Ki at α1-adrenergic = 0.8 nM (low selectivity) | [8] |
| Adamantane Carboxamide Derivative (2j) | 5-HT1A | 0.4 nM | 160-fold selectivity over α1-adrenergic sites | [8] |
| Various Benzamide Derivatives | 5-HT1A | 10-100 nM | Also show affinity for D2 receptors (10-100 nM) | [7] |
This table is illustrative and highlights the properties of derivatives. Researchers must determine the specific affinity of the parent compound, this compound, for their target of interest.
Functional Activity & Signaling Pathways
The functional output of ligand binding (i.e., whether it acts as an agonist, antagonist, or inverse agonist) is receptor-dependent. For example, the aforementioned NAN-190 acts as a 5-HT1A antagonist, inhibiting the Gi-coupled pathway that leads to a decrease in cyclic AMP (cAMP).[8] Conversely, other piperazine derivatives, such as m-CPP, are known 5-HT2C receptor agonists.[9][10] These receptors are typically Gq-coupled, and their activation leads to an increase in intracellular calcium.
Below is a diagram illustrating the canonical Gq-coupled signaling pathway activated by many 5-HT2 receptor subtypes, a common pathway to investigate when assessing the functional activity of new ligands.
Caption: Canonical Gq-coupled 5-HT2 receptor signaling pathway.
Experimental Protocols: A Practical Guide
The following protocols provide step-by-step methodologies for characterizing the interaction of this compound with a target 5-HT receptor.
Protocol 1: Competitive Radioligand Binding Assay
This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radioligand from the receptor.[11][12][13]
Objective: To calculate the inhibitory constant (Ki) of this compound for a specific 5-HT receptor subtype.
Causality and Self-Validation: This assay relies on the law of mass action. The concentration-dependent displacement of a radioligand with a known affinity allows for the robust calculation of the test compound's affinity. The inclusion of "total binding" and "non-specific binding" (NSB) controls is critical for validating the specific binding window for every experiment.
Materials:
-
Receptor Source: Frozen cell membranes from a stable cell line overexpressing the human 5-HT receptor of interest (e.g., HEK-293 or CHO cells).
-
Radioligand: A high-affinity radioligand for the target receptor (e.g., [³H]-8-OH-DPAT for 5-HT1A; [³H]-Ketanserin for 5-HT2A).
-
Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO, water) to create a stock solution.[14]
-
NSB Agent: A high concentration (1000x Ki of the radioligand) of a known, unlabeled ligand to define non-specific binding (e.g., 10 µM Serotonin).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[12]
-
Equipment: 96-well plates, multi-channel pipettes, vacuum filtration manifold with glass fiber filters (e.g., GF/C, pre-soaked in polyethyleneimine), liquid scintillation counter, and scintillation fluid.[12]
Caption: Experimental workflow for a competitive radioligand binding assay.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution series of this compound in the assay buffer. A typical range would span from 10⁻¹¹ M to 10⁻⁵ M final concentration.
-
Assay Setup: In a 96-well plate, add reagents in the following order for a final volume of 250 µL:[12]
-
Total Binding Wells: 150 µL membranes + 50 µL buffer + 50 µL radioligand.
-
Non-Specific Binding (NSB) Wells: 150 µL membranes + 50 µL NSB agent + 50 µL radioligand.
-
Test Compound Wells: 150 µL membranes + 50 µL of each test compound dilution + 50 µL radioligand.
-
Note: The radioligand is typically added last to start the reaction simultaneously in all wells. Its concentration should be at or below its Kd for the receptor.[15]
-
-
Incubation: Incubate the plate with gentle agitation for a predetermined time and temperature to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).[12]
-
Filtration: Terminate the binding reaction by rapidly filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Immediately wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioactivity.
-
Counting: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity in a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the percent specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value (the concentration of compound that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]
-
Protocol 2: Cell-Based Calcium Mobilization Functional Assay
This protocol determines if the test compound acts as an agonist or antagonist at a Gq-coupled 5-HT receptor by measuring changes in intracellular calcium.[16][17]
Objective: To characterize this compound as a potential agonist or antagonist at a Gq-coupled 5-HT receptor (e.g., 5-HT2A, 5-HT2C).
Causality and Self-Validation: The assay directly measures a physiological downstream consequence of receptor activation.[18][19] The use of a reference agonist (like serotonin) validates that the cellular machinery is responsive, while a reference antagonist confirms the specificity of the response. This provides a robust system to characterize the functional activity of the test compound.
Materials:
-
Cell Line: A cell line (e.g., CHO-K1 or HEK-293) stably expressing the human 5-HT receptor of interest.[20]
-
Culture Medium: Appropriate cell culture medium (e.g., DMEM/F12) with supplements.
-
Calcium Indicator Dye: A fluorescent calcium indicator such as Fluo-4 AM or Cal-520 AM.
-
Reference Agonist: Serotonin (5-HT).
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Equipment: Fluorescence plate reader with automated injection capability (e.g., FLIPR, FlexStation).
Step-by-Step Methodology:
-
Cell Culture: Plate the cells in black-walled, clear-bottom 96-well or 384-well plates and grow until they form a confluent monolayer.
-
Dye Loading: Remove the culture medium and add the calcium indicator dye dissolved in assay buffer. Incubate for approximately 60 minutes at 37°C to allow the dye to enter the cells.
-
Washing: Gently wash the cells with assay buffer to remove excess extracellular dye.
-
Execution in Plate Reader: Place the cell plate into the fluorescence plate reader, which maintains the temperature at 37°C.
-
For Agonist Mode: a. Establish a stable baseline fluorescence reading for several seconds. b. Use the instrument's injector to add varying concentrations of this compound. c. Measure the fluorescence intensity over time (typically 2-3 minutes) to capture the peak response.
-
For Antagonist Mode: a. Pre-incubate the dye-loaded cells with varying concentrations of this compound for 15-30 minutes. b. Establish a stable baseline fluorescence reading. c. Inject a fixed concentration of the reference agonist (serotonin), typically at its EC80 value (the concentration that gives 80% of the maximal response). d. Measure the fluorescence intensity over time to quantify the inhibition of the serotonin-induced signal.
-
-
Data Analysis:
-
Agonist Mode: Plot the peak fluorescence response against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration for 50% of maximal activation) and the Emax (maximum effect relative to the reference agonist).
-
Antagonist Mode: Plot the inhibited response against the log concentration of the test compound. Fit the data to an inhibitory sigmoidal dose-response curve to determine the IC50 (concentration for 50% inhibition of the agonist response).
-
Conclusion and Future Directions
This compound represents a versatile and powerful tool for investigating the serotonergic system. Its well-defined structure serves as a foundational scaffold for numerous high-affinity ligands. By employing robust and validated protocols for radioligand binding and cell-based functional screening, researchers can precisely determine its affinity, selectivity, and functional effects at various 5-HT receptor subtypes. The insights gained from these studies can illuminate the complex roles of serotonin in health and disease and pave the way for the rational design of novel therapeutics with improved efficacy and safety profiles.
References
-
Creative Biolabs. Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service. Available from: [Link]
-
Innoprot. 5-HT2A Serotonin Receptor Assay. Available from: [Link]
-
Innoprot. 5-HT2C Serotonin Receptor Assay. Available from: [Link]
-
Cortés, R., Vilaró, M. T., & Mengod, G. (2016). Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography. Current Protocols in Pharmacology, 75, 8.3.1-8.3.20. Available from: [Link]
-
Păun, A. M., et al. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2- Methoxyphenyl)piperazin-1-yl)propyl) adamantane Derivatives. Pharmaceuticals (Basel), 15(3), 339. Available from: [Link]
-
DiscoverX. Ready-to-Assay 5-HT2A Serotonin Receptor Frozen Cells. Available from: [Link]
-
Eurofins. 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. Available from: [Link]
-
Stary, K., et al. (2024). Discovery and in vitro Evaluation of Novel Serotonin 5-HT2A Receptor Ligands Identified Through Virtual Screening. ChemMedChem, 19(14), e202400080. Available from: [Link]
-
ResearchGate. In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5‐HT2AR. Available from: [Link]
-
Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Available from: [Link]
-
Chen, G., et al. (2018). Identification of natural products as novel ligands for the human 5-HT2C receptor. Acta Pharmaceutica Sinica B, 8(2), 230-238. Available from: [Link]
-
Wikipedia. para-Methoxyphenylpiperazine. Available from: [Link]
-
Kim, H. J., et al. (2008). Functional human 5-HT6 receptor assay for high throughput screening of chemical ligands and binding proteins. Combinatorial Chemistry & High Throughput Screening, 11(4), 316-324. Available from: [Link]
-
Anjoo Chemicals. 1-(2-methoxyphenyl)piperazine hydrochloride is a .... Available from: [Link]
-
precisionFDA. This compound. Available from: [Link]
-
ChemAnalyst. What are the synthesis and applications of 1-(2-Methoxyphenyl)piperazine hydrochloride?. Available from: [Link]
-
Mokrosz, M. J., et al. (1995). Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. Journal of Medicinal Chemistry, 38(11), 2048-2053. Available from: [Link]
-
Perrone, R., et al. (1995). 5-HT1A and D-2 receptor affinity of o-methoxyphenylpiperazine derivatives with terminal benzamide fragment on N-4 alkyl chain. 2. Il Farmaco, 50(7-8), 505-510. Available from: [Link]
-
ResearchGate. Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. Available from: [Link]
-
PubChem. This compound. Available from: [Link]
-
Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available from: [Link]
-
apicule. N-(3-Methoxyphenyl)piperazine hydrochloride (CAS No: 6968-76-9) API Intermediate Manufacturers. Available from: [Link]
-
Fantegrossi, W. E., et al. (2015). Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors. Drug and Alcohol Dependence, 149, 158-167. Available from: [Link]
-
Smith, C., et al. (2015). Novel Bivalent 5-HT2A Receptor Antagonists Exhibit High Affinity and Potency in Vitro and Efficacy in Vivo. ACS Chemical Neuroscience, 6(8), 1332-1341. Available from: [Link]
-
Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations. Available from: [Link]
-
Cichero, E., & Fossa, P. (2021). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Molecules, 26(18), 5649. Available from: [Link]
-
Miller, M. L., et al. (2016). The 5-HT2C receptor agonist meta-chlorophenylpiperazine (mCPP) reduces palatable food consumption and BOLD fMRI responses to food images in healthy female volunteers. Psychopharmacology, 233(1), 121-131. Available from: [Link]
Sources
- 1. printtechhealthcare.com [printtechhealthcare.com]
- 2. GSRS [precision.fda.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. apicule.com [apicule.com]
- 5. Page loading... [guidechem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. 5-HT1A and D-2 receptor affinity of o-methoxyphenylpiperazine derivatives with terminal benzamide fragment on N-4 alkyl chain. 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m-CPP hydrochloride | CAS 13078-15-4 | Tocris Bioscience [tocris.com]
- 10. The 5-HT2C receptor agonist meta-chlorophenylpiperazine (mCPP) reduces palatable food consumption and BOLD fMRI responses to food images in healthy female volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Receptor-Ligand Binding Assays [labome.com]
- 14. 1-(2-Methoxyphenyl)piperazine hydrochloride | 5464-78-8 [chemicalbook.com]
- 15. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 17. Identification of natural products as novel ligands for the human 5-HT2C receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. innoprot.com [innoprot.com]
- 19. innoprot.com [innoprot.com]
- 20. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Application Notes and Protocols for N-(2-Methoxyphenyl)piperazine hydrochloride in GPCR Screening Assays
Introduction: Unveiling the Potential of a Versatile GPCR Ligand
N-(2-Methoxyphenyl)piperazine hydrochloride (MPP HCl) is a well-characterized arylpiperazine derivative that has garnered significant attention in the field of neuropharmacology and drug discovery. Its utility stems from its notable affinity and activity at multiple G-protein coupled receptors (GPCRs), particularly within the serotonergic and adrenergic systems. This multifaceted receptor profile makes MPP HCl an invaluable tool for researchers engaged in GPCR screening, target validation, and lead optimization.
This comprehensive guide provides an in-depth exploration of the pharmacological profile of this compound and offers detailed, field-proven protocols for its application in a variety of GPCR screening assays. These protocols are designed to be self-validating, ensuring robust and reproducible results for researchers, scientists, and drug development professionals.
Pharmacological Profile and Mechanism of Action
This compound is recognized as a multi-target ligand, exhibiting significant affinity for several key GPCRs implicated in a range of physiological and pathological processes.
Primary Targets and Functional Activity:
-
Serotonin 5-HT1A Receptors (5-HT1A): The 2-methoxyphenylpiperazine moiety is a well-established pharmacophore for high-affinity 5-HT1A receptor ligands.[1] Derivatives of this compound have shown high binding affinity, with Ki values in the low nanomolar range.[1] Functionally, N-(2-Methoxyphenyl)piperazine and its analogs often act as antagonists or partial agonists at the 5-HT1A receptor.[2]
-
Adrenergic Alpha-1 Receptors (α1): This compound also demonstrates high affinity for α1-adrenergic receptors, often with Ki values comparable to its affinity for 5-HT1A receptors.[2] This interaction is significant for its overall pharmacological effect and potential side-effect profile.
-
Other Serotonin Receptors (5-HT2A, 5-HT7): Research indicates that derivatives of N-(2-Methoxyphenyl)piperazine can also interact with other serotonin receptor subtypes, including 5-HT2A and 5-HT7, often as an antagonist.
-
Dopamine D2 Receptors: Some derivatives of 1-cinnamyl-4-(2-methoxyphenyl)piperazines have shown high affinity for the D2 receptor.[3]
Physicochemical Properties:
To ensure accurate and reproducible experimental results, a thorough understanding of the physicochemical properties of this compound is essential.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₇ClN₂O | [4][5] |
| Molecular Weight | 228.72 g/mol | [4][5] |
| Melting Point | 213-219 °C | [6][7] |
| Solubility | Freely soluble in Methanol, Very slightly soluble in Water, Insoluble in Acetone and Hexane.[6] | [6] |
| Appearance | White to off-white solid | [7] |
Stock Solution Preparation:
For in vitro cell-based assays, it is recommended to prepare a high-concentration stock solution of this compound in an appropriate solvent.
-
Recommended Solvent: Dimethyl sulfoxide (DMSO) or Methanol.[6]
-
Procedure:
-
Accurately weigh the desired amount of this compound powder.
-
Dissolve the powder in the chosen solvent to create a stock solution of known concentration (e.g., 10 mM).
-
Ensure complete dissolution by vortexing or gentle warming if necessary.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
For cell-based assays, dilute the stock solution in the appropriate assay buffer, ensuring the final concentration of the organic solvent is minimal (typically ≤ 0.1%) to avoid cellular toxicity.
-
GPCR Signaling Pathways and Assay Principles
The screening of this compound can be effectively carried out by targeting the primary signaling pathways of its known receptor targets. The 5-HT1A receptor is predominantly coupled to the Gi/o G-protein, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP). Conversely, the α1-adrenergic receptor is coupled to the Gq/11 G-protein, which activates phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium (Ca²⁺).
Diagram of Key GPCR Signaling Pathways
Caption: Key GPCR signaling pathways for MPP HCl targets.
Experimental Protocols
The following protocols provide step-by-step methodologies for assessing the activity of this compound at its primary GPCR targets.
Protocol 1: 5-HT1A Receptor Antagonist Activity using a cAMP Assay
This protocol is designed to determine the antagonist potency of this compound at the Gi-coupled 5-HT1A receptor by measuring its ability to counteract agonist-induced inhibition of cAMP production.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human 5-HT1A receptor.
-
Cell culture medium (e.g., DMEM/F12 supplemented with 10% FBS, penicillin/streptomycin).
-
This compound.
-
5-HT1A receptor agonist (e.g., 8-OH-DPAT).
-
Forskolin.
-
cAMP assay kit (e.g., HTRF cAMP Assay from Cisbio, LANCE Ultra cAMP Kit from Revvity, or AlphaScreen cAMP Assay from Revvity).[8]
-
Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor like IBMX).
-
White, opaque 384-well microplates.
-
Multichannel pipette and plate reader compatible with the chosen assay kit's detection method (e.g., TR-FRET or luminescence).
Experimental Workflow:
Caption: Workflow for the 5-HT1A antagonist cAMP assay.
Step-by-Step Procedure:
-
Cell Culture and Seeding:
-
Culture the 5-HT1A expressing cells according to standard protocols.
-
On the day before the assay, harvest the cells and resuspend them in fresh culture medium.
-
Seed the cells into a white, opaque 384-well plate at an optimized density (e.g., 5,000-10,000 cells/well) and incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
-
Compound Preparation and Addition:
-
Prepare a serial dilution of this compound in assay buffer. The final concentrations should typically range from 10⁻¹¹ M to 10⁻⁵ M.
-
Also, prepare control wells containing only assay buffer (for agonist control) and a known 5-HT1A antagonist (for positive control).
-
Carefully remove the culture medium from the cell plate and add the diluted compound solutions to the respective wells.
-
Incubate the plate at room temperature for 15-30 minutes.
-
-
Agonist and Forskolin Stimulation:
-
Prepare a solution containing the 5-HT1A agonist (e.g., 8-OH-DPAT) at a concentration that elicits approximately 80% of its maximal response (EC₈₀) and a fixed concentration of forskolin (to stimulate cAMP production). The optimal forskolin concentration should be determined empirically.
-
Add this solution to all wells except the basal control wells (which receive only assay buffer with forskolin).
-
-
Incubation:
-
Incubate the plate at room temperature for the time specified by the cAMP assay kit manufacturer (typically 30-60 minutes).
-
-
cAMP Detection:
-
Prepare the cAMP detection reagents according to the kit's instructions.
-
Add the detection reagents to all wells.
-
Incubate the plate for the recommended time (usually 60 minutes) at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate using a plate reader compatible with the assay's detection technology (e.g., TR-FRET ratio or luminescence signal).
-
The antagonist activity of this compound will be observed as an increase in the signal (reversal of agonist-induced inhibition) with increasing compound concentration.
-
Plot the data as a dose-response curve and calculate the IC₅₀ value, which can then be used to determine the antagonist's inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Protocol 2: α1-Adrenergic Receptor Antagonist Activity using a Calcium Flux Assay
This protocol measures the ability of this compound to block the Gq-mediated increase in intracellular calcium induced by an α1-adrenergic receptor agonist.
Materials:
-
HEK293 or other suitable cells stably expressing the human α1-adrenergic receptor.
-
Cell culture medium.
-
This compound.
-
α1-adrenergic receptor agonist (e.g., Phenylephrine or Norepinephrine).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM) or a commercially available no-wash calcium assay kit.
-
Assay buffer (e.g., HBSS with 20 mM HEPES and 2.5 mM probenecid).
-
Black-walled, clear-bottom 96- or 384-well microplates.
-
Fluorescent plate reader with kinetic reading capabilities and automated injection (e.g., FLIPR, FlexStation).
Experimental Workflow:
Caption: Workflow for the α1-adrenergic antagonist calcium flux assay.
Step-by-Step Procedure:
-
Cell Culture and Seeding:
-
Culture and seed the α1-adrenergic receptor expressing cells into black-walled, clear-bottom microplates as described in Protocol 1.
-
-
Dye Loading:
-
Prepare the calcium-sensitive dye loading solution according to the manufacturer's instructions. This typically involves dissolving the AM ester form of the dye in DMSO and then diluting it in assay buffer, often with the addition of Pluronic F-127 to aid in dispersion.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
-
Compound Addition:
-
Following dye loading, gently wash the cells with assay buffer to remove excess dye.
-
Add serial dilutions of this compound prepared in assay buffer to the wells.
-
Incubate at room temperature for 15-30 minutes.
-
-
Data Acquisition:
-
Place the cell plate into the fluorescent plate reader.
-
Set the instrument to record fluorescence kinetically (e.g., every 1-2 seconds).
-
Establish a stable baseline reading for 10-20 seconds.
-
Using the instrument's automated injector, add a pre-determined EC₈₀ concentration of the α1-agonist (e.g., phenylephrine) to the wells.
-
Continue recording the fluorescence for an additional 60-120 seconds to capture the full calcium response.
-
-
Data Analysis:
-
The antagonist effect of this compound will be evident as a dose-dependent reduction in the peak fluorescence signal following agonist addition.
-
Calculate the peak fluorescence response for each concentration of the test compound.
-
Plot the peak response against the compound concentration to generate a dose-response curve and determine the IC₅₀ value.
-
Protocol 3: β-Arrestin Recruitment Assay
This assay provides a measure of receptor desensitization and G-protein independent signaling by quantifying the recruitment of β-arrestin to the activated GPCR.
Materials:
-
Cells engineered for a β-arrestin recruitment assay (e.g., PathHunter® β-Arrestin cells from DiscoverX, Tango™ GPCR cells from Thermo Fisher Scientific) expressing the GPCR of interest (e.g., 5-HT1A).[9]
-
Cell culture medium.
-
This compound.
-
A known agonist for the target receptor.
-
Assay-specific detection reagents.
-
White, opaque 384-well microplates.
-
Luminescent plate reader.
Experimental Workflow:
Caption: Workflow for a generic β-arrestin recruitment assay.
Step-by-Step Procedure:
-
Cell Culture and Seeding:
-
Follow the specific instructions provided by the commercial vendor for culturing and seeding the engineered cells.
-
-
Compound Addition (Antagonist Mode):
-
Add serial dilutions of this compound to the cell plate.
-
Incubate for a short period (e.g., 15 minutes).
-
Add a fixed (EC₈₀) concentration of a known agonist for the target receptor.
-
-
Incubation:
-
Incubate the plate at 37°C for a period optimized for the specific receptor-β-arrestin interaction, typically 60-90 minutes.[9]
-
-
Detection:
-
Prepare and add the detection reagents as per the manufacturer's protocol. This often involves a single reagent addition that lyses the cells and provides the substrate for the reporter enzyme.
-
-
Final Incubation and Reading:
-
Incubate at room temperature for the recommended time (e.g., 60 minutes) to allow the signal to develop.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The antagonist activity will be reflected as a dose-dependent decrease in the agonist-induced luminescent signal.
-
Calculate the IC₅₀ from the resulting dose-response curve.
-
Data Interpretation and Expected Results
Based on the known pharmacology of N-(2-Methoxyphenyl)piperazine and its analogs, the following outcomes are expected in the described assays:
-
cAMP Assay (5-HT1A): this compound is expected to act as an antagonist. It will produce a dose-dependent increase in the cAMP signal in the presence of a 5-HT1A agonist, effectively reversing the agonist's inhibitory effect on adenylyl cyclase. It is not expected to have a significant effect on cAMP levels on its own.
-
Calcium Flux Assay (α1-Adrenergic): As an antagonist, the compound should dose-dependently inhibit the calcium transient induced by an α1-adrenergic agonist like phenylephrine. It should not elicit a calcium response when applied alone.
-
β-Arrestin Recruitment Assay: The effect in this assay will depend on whether this compound acts as a neutral antagonist or a biased ligand. As a neutral antagonist, it would be expected to block agonist-induced β-arrestin recruitment.
By employing these robust and well-validated assay formats, researchers can confidently characterize the activity of this compound and similar compounds, thereby advancing our understanding of GPCR pharmacology and facilitating the discovery of novel therapeutics.
References
-
Mokrosz, M. J., et al. (1995). Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. Journal of medicinal chemistry, 38(13), 2354–2364. [Link]
-
Chilmonczyk, Z., et al. (2009). 1-cinnamyl-4-(2-methoxyphenyl)piperazines: synthesis, binding properties, and docking to dopamine (D(2)) and serotonin (5-HT(1A)) receptors. Archiv der Pharmazie, 342(5), 267–277. [Link]
-
Hazari, P. P., et al. (2016). Synthesis, Preclinical Evaluation and Molecular Modelling of Macrocyclic Appended 1-(2-methoxyphenyl)piperazine for 5-HT1A Neuroreceptor Imaging. Scientific reports, 6, 33023. [Link]
-
Zoidis, G., et al. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine. Molbank, 2022(1), M1353. [Link]
-
MDPI. (2022). Design, Synthesis and 5-HT 1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.1 3,7 ]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.1 3,7 ]decan-1-amine. [Link]
-
SWGDRUG.org. (2005). 1-(2-METHOXYPHENYL)PIPERAZINE. [Link]
-
ResearchGate. (n.d.). Arylpiperazine Agonists of the Serotonin 5-HT1A Receptor Preferentially Activate cAMP Signaling versus Recruitment of β-Arrestin-2. [Link]
-
Parikh, V., et al. (2016). Methods to Investigate β-Arrestin-Mediated Regulation of GPCR Function in Human Airway Smooth Muscle. In Methods in molecular biology (Vol. 1436, pp. 135–150). [Link]
-
Assay Guidance Manual [Internet]. (2004). Measurement of β-Arrestin Recruitment for GPCR Targets. [Link]
- Google Patents. (n.d.). MX2011006590A - Process for the preparation of piperazine compounds and hydrochloride salts thereof.
-
precisionFDA. (n.d.). This compound. [Link]
- Google Patents. (n.d.). WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride.
-
PubChem. (n.d.). 1-(2-Methoxyphenyl)piperazine. [Link]
-
Huang, Y., et al. (2021). Piperazine-Derived α1D/1A Antagonist 1- Benzyl-N- (3-(4- (2-Methoxyphenyl) Piperazine-1-yl) Propyl) -1H- Indole-2- Carboxamide Induces Apoptosis in Benign Prostatic Hyperplasia Independently of α1-Adrenoceptor Blocking. Frontiers in pharmacology, 12, 629630. [Link]
-
Zhang, J. H., et al. (2012). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. ASSAY and Drug Development Technologies, 10(4), 345–353. [Link]
-
St-Jaques, B., et al. (2023). ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. Frontiers in Pharmacology, 14, 1276226. [Link]
-
Knez, D., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules (Basel, Switzerland), 25(9), 2197. [Link]
-
CORE. (n.d.). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. [Link]
-
Seabrook, G. R., et al. (1997). Activation of alpha-2 adrenergic receptors inhibits norepinephrine release by a pertussis toxin-insensitive pathway independent of changes in cytosolic calcium in cultured rat sympathetic neurons. The Journal of pharmacology and experimental therapeutics, 282(1), 248–255. [Link]
-
Surprenant, A., et al. (2004). alpha2-Adrenergic receptor-mediated modulation of calcium current in neocortical pyramidal neurons. Journal of neurophysiology, 92(1), 321–331. [Link]
-
Pan, D., et al. (1998). Activation of alpha 2-adrenoceptors causes inhibition of calcium channels but does not modulate inwardly-rectifying K+ channels in caudal raphe neurons. Neuroscience, 87(1), 109–118. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1-cinnamyl-4-(2-methoxyphenyl)piperazines: synthesis, binding properties, and docking to dopamine (D(2)) and serotonin (5-HT(1A)) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. GSRS [precision.fda.gov]
- 6. swgdrug.org [swgdrug.org]
- 7. Page loading... [wap.guidechem.com]
- 8. resources.revvity.com [resources.revvity.com]
- 9. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note: Characterizing Serotonin Receptor Interactions Using N-(2-Methoxyphenyl)piperazine hydrochloride in Radioligand Binding Assays
Introduction: The Role of N-(2-Methoxyphenyl)piperazine in CNS Research
N-(2-Methoxyphenyl)piperazine hydrochloride (MPP) is a synthetic compound belonging to the arylpiperazine class, a scaffold prevalent in numerous centrally acting therapeutic agents.[1] Its significance in neuropharmacology stems from its potent and selective interaction with serotonin (5-hydroxytryptamine or 5-HT) receptors, which are integral to a vast array of physiological and neurological processes including mood, cognition, sleep, and anxiety.[2][3][4] As a high-affinity ligand, MPP serves as an indispensable tool for researchers investigating the 5-HT system.[2]
Radioligand binding assays are a cornerstone technique in pharmacology, providing a highly sensitive and quantitative method to determine the affinity of unlabeled compounds for a specific receptor.[5][6] In this context, MPP is employed as a "cold" (non-radiolabeled) competitor to probe the binding characteristics of 5-HT receptors. By measuring the ability of MPP to displace a known radiolabeled ligand, researchers can accurately calculate its binding affinity (Ki), providing crucial data for drug discovery, lead optimization, and the elucidation of structure-activity relationships (SAR).[7][8] This application note provides a comprehensive guide to the principles, protocols, and data interpretation for using MPP in competitive radioligand binding assays.
Pharmacological Profile & Mechanism of Action
MPP and its derivatives primarily exhibit high affinity for serotonin 5-HT1A and 5-HT2A receptors, and to a lesser extent, dopamine D2 receptors.[9] Many arylpiperazines function as antagonists or partial agonists at these G protein-coupled receptors (GPCRs).[10][11] The interaction of a ligand like MPP with a GPCR, such as the 5-HT1A receptor, initiates a cascade of intracellular events. For instance, agonist binding to the 5-HT1A receptor typically leads to the inhibition of adenylyl cyclase, reducing cyclic AMP (cAMP) levels.
The following diagram illustrates the generalized mechanism of a ligand interacting with a serotonin receptor, a class of GPCRs.
Figure 1: Ligand-GPCR Interaction. Illustrates N-(2-Methoxyphenyl)piperazine (MPP) binding to a serotonin (5-HT) receptor, leading to G-protein activation and subsequent modulation of downstream effectors.
Application: Competitive Radioligand Binding Assay
The most common application for MPP is in competitive binding experiments. These assays quantify the ability of an unlabeled test compound (the "competitor," in this case, MPP) to displace a radiolabeled ligand of known high affinity from a target receptor.[12] The result is an IC50 value (the concentration of competitor that displaces 50% of the radioligand), which can then be converted to an equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.[8][13]
Essential Materials & Reagents
-
Test Compound: this compound (CAS: 5464-78-8)
-
Radioligand: e.g., [³H]8-OH-DPAT (for 5-HT1A receptors) or [³H]Ketanserin (for 5-HT2A receptors). The choice depends on the target receptor.
-
Receptor Source: Membrane preparations from tissues (e.g., rat hippocampus) or cultured cells expressing the target receptor (e.g., CHO or HEK293 cells).[14]
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, often supplemented with ions like MgCl₂.[13]
-
Wash Buffer: Ice-cold Assay Buffer.
-
Non-Specific Binding (NSB) Agent: A high concentration of a non-radiolabeled ligand (e.g., 10 µM serotonin) to saturate all specific binding sites.
-
Equipment:
Step-by-Step Experimental Protocol
This protocol outlines a typical filtration-based competitive binding assay.
-
Membrane Preparation:
-
Homogenize tissue or cell pellets in 20 volumes of ice-cold lysis buffer (e.g., 50 mM Tris-HCl).[13]
-
Centrifuge the homogenate at low speed (~1,000 x g) to remove nuclei and large debris.
-
Transfer the supernatant to a new tube and centrifuge at high speed (~20,000 x g) for 10-20 minutes at 4°C to pellet the membranes.[13]
-
Wash the pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Finally, resuspend the washed pellet in Assay Buffer. Determine protein concentration using a standard method (e.g., BCA assay).[13]
-
-
Assay Setup (in a 96-well plate):
-
Prepare serial dilutions of MPP hydrochloride in Assay Buffer. A typical concentration range would span from 10⁻¹¹ M to 10⁻⁵ M.
-
To each well, add reagents in the following order for a final volume of 250 µL:[13]
-
50 µL of Assay Buffer (for Total Binding) OR NSB Agent (for Non-Specific Binding) OR MPP dilution.
-
50 µL of the chosen radioligand, diluted in Assay Buffer to a final concentration at or below its Kd value (e.g., ~1 nM for [³H]8-OH-DPAT).[8]
-
150 µL of the membrane preparation (typically 50-100 µg of protein per well).[14]
-
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 25°C or 30°C) for a duration sufficient to reach equilibrium (typically 60-90 minutes).[13] Gentle agitation is recommended.
-
-
Termination and Harvesting:
-
Rapidly terminate the binding reaction by vacuum filtration through a 96-well cell harvester onto pre-soaked glass fiber filters.[13] This step separates the receptor-bound radioligand (on the filter) from the unbound radioligand (in the filtrate).
-
Immediately wash the filters 3-4 times with ice-cold Wash Buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
Dry the filter mats.
-
Place the filters into scintillation vials or a filter bag, add scintillation cocktail, and seal.[13]
-
Count the radioactivity (in Counts Per Minute, CPM) using a liquid scintillation counter.
-
Experimental Workflow Diagram
Figure 2: Radioligand Binding Assay Workflow. A step-by-step process from reagent preparation to data analysis for a competitive binding experiment.
Data Analysis
-
Calculate Specific Binding: For each concentration of MPP, calculate the specific binding:
-
Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM)
-
-
Generate Competition Curve: Plot the specific binding (as a percentage of the maximum specific binding without any competitor) against the logarithm of the MPP concentration.
-
Determine IC50: Use non-linear regression analysis (typically a "log(inhibitor) vs. response -- variable slope" model) with software like GraphPad Prism to fit the data and determine the IC50 value.[13]
-
Calculate Ki: Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation :
-
Ki = IC50 / (1 + [L]/Kd)
-
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor (must be determined separately via saturation binding experiments).[13]
-
-
Representative Data: Binding Profile of MPP
The affinity of N-(2-Methoxyphenyl)piperazine and its derivatives varies across different receptor subtypes. The Ki value is a measure of affinity; a lower Ki indicates a higher binding affinity.
| Compound | Receptor Target | Ki (nM) | Comments |
| MPP Derivative (NAN-190) | 5-HT1A | 0.6 | High-affinity antagonist.[11] |
| MPP Derivative (NAN-190) | α1-adrenergic | 0.8 | Shows significant off-target affinity.[11] |
| MPP Derivative (Compound 8) | 5-HT1A | 1.2 | A highly selective adamantane derivative.[15] |
| MPP Derivative (Compound 10) | 5-HT1A | 21.3 | Another adamantane derivative with good affinity.[15] |
| Various MPP Derivatives | Dopamine D2 | 10 - 100 | Affinity is generally lower than for 5-HT1A receptors.[9] |
Note: Data is compiled from multiple sources and represents various derivatives of the core MPP structure. Absolute values can vary based on experimental conditions.
Safety and Handling
This compound is classified as a hazardous substance. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[16][17][18][19]
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles, and a lab coat when handling the compound.[20]
-
Handling: Use only in a well-ventilated area, preferably a fume hood, to avoid inhaling dust.[18] Avoid generating dust.
-
Storage: Store in a tightly sealed container in a cool, dry place.[20]
-
First Aid: In case of contact, wash skin thoroughly with soap and water. If in eyes, rinse cautiously with water for several minutes. If inhaled, move to fresh air. Seek medical attention if irritation persists.[16][19]
Conclusion
This compound is a potent and valuable pharmacological tool for studying the serotonin system. Its high affinity for key 5-HT receptors makes it an ideal reference compound for use in competitive radioligand binding assays. The protocol described herein provides a robust framework for researchers to accurately determine the binding affinities of novel compounds, contributing to the development of more selective and effective CNS therapeutics. Adherence to proper experimental design, data analysis, and safety procedures is paramount to generating reliable and reproducible results.
References
-
Oncodesign Services. (n.d.). Radioligand Binding Assay | In Vitro Biology. Retrieved from [Link]
-
Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays. Retrieved from [Link]
-
Enna, S. J., & Bylund, D. B. (2003). Radioligand binding assays and their analysis. PubMed. Retrieved from [Link]
-
Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. NCBI. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
-
Fisher Scientific. (2024). SAFETY DATA SHEET: 1-(2-Methoxyphenyl)piperazine hydrochloride. Retrieved from [Link]
-
Kung, H. F., et al. (1995). In vivo evaluation of 4-[2'-[N-(2"-pyridinyl)-p-iodobenzamido]ethyl] piperazine and 4-(2'-methoxyphenyl)-1-[2'-[N-(2"-pyridinyl)-p-fluorobenzamido]ethyl]piperazine (p-MPPF) as 5-HT1A receptor antagonists. PubMed. Retrieved from [Link]
-
Tsolaki, O., et al. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2- Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine. Semantic Scholar. Retrieved from [Link]
-
Tsolaki, O., et al. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine. MDPI. Retrieved from [Link]
-
Perrone, R., et al. (1995). 5-HT1A and D-2 receptor affinity of o-methoxyphenylpiperazine derivatives with terminal benzamide fragment on N-4 alkyl chain. 2. PubMed. Retrieved from [Link]
-
Mokrosz, M. J., et al. (1995). Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. PubMed. Retrieved from [Link]
-
Tatarczyńska, E., et al. (1995). The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain. PubMed. Retrieved from [Link]
-
Sharma, S. K., et al. (2019). A rapid bead-based radioligand binding assay for the determination of target-binding fraction and quality control of radiopharmaceuticals. PubMed. Retrieved from [Link]
-
Broderick, P. A., & Phelix, C. F. (1990). Effects of MPP+ on the release of serotonin and 5-hydroxyindoleacetic acid from rat striatum in vivo. PubMed. Retrieved from [Link]
-
Wikipedia. (n.d.). Substituted phenethylamine. Retrieved from [Link]
-
Mandegary, A., et al. (2012). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. PMC - PubMed Central. Retrieved from [Link]
-
precisionFDA. (n.d.). N-(2-METHOXYPHENYL)PIPERAZINE. Retrieved from [Link]
-
PubChem. (n.d.). 1-(2-Methoxyphenyl)piperazine. Retrieved from [Link]
-
Strange, P. G. (n.d.). Radioligand Binding Studies. Springer Nature Experiments. Retrieved from [Link]
-
Wikipedia. (n.d.). 5-HT receptor. Retrieved from [Link]
-
Castellani, S., et al. (2024). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Retrieved from [Link]
-
Walker, J. M., et al. (2024). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. PMC - NIH. Retrieved from [Link]
Sources
- 1. 1-(2-Methoxyphenyl)piperazine | C11H16N2O | CID 1346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 5-HT receptor - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]
- 6. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 8. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. 5-HT1A and D-2 receptor affinity of o-methoxyphenylpiperazine derivatives with terminal benzamide fragment on N-4 alkyl chain. 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 4-(2'-Methoxyphenyl)-1-[2'-[N-(2"-pyridinyl)-p-iodobenzamido]ethyl] piperazine and 4-(2'-methoxyphenyl)-1-[2'-[N-(2"-pyridinyl)-p- fluorobenzamido]ethyl]piperazine, two new antagonists at pre- and postsynaptic serotonin-1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. combi-blocks.com [combi-blocks.com]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. file.medchemexpress.com [file.medchemexpress.com]
- 19. fishersci.it [fishersci.it]
- 20. aksci.com [aksci.com]
application of N-(2-Methoxyphenyl)piperazine hydrochloride in neuroscience research
An Application Guide to N-(2-Methoxyphenyl)piperazine Hydrochloride in Neuroscience Research
Introduction: A Versatile Scaffold in Neuropharmacology
This compound, often abbreviated as 2-MPP HCl or o-MeOPP HCl, is a chemical compound that has become a cornerstone in neuroscience research.[1][2][3] While not a therapeutic agent in itself, its true value lies in its role as a highly versatile pharmacological tool and a foundational structural motif for the development of novel drugs targeting the central nervous system (CNS).[4] Its core piperazine structure, substituted with a methoxyphenyl group, grants it the ability to interact with a range of key neurotransmitter receptors, particularly within the serotonergic and dopaminergic systems.[5][6][7] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its mechanism of action, detailed application notes, and validated protocols for its use in both in vitro and in vivo neuroscience research.
Core Mechanism of Action: A Multi-Target Receptor Profile
The utility of this compound stems from its promiscuous binding profile, with significant affinity for multiple serotonin (5-HT) and dopamine (D) receptor subtypes. Understanding this profile is critical for designing experiments and interpreting results accurately. The compound and its derivatives primarily interact with G-protein coupled receptors (GPCRs), modulating downstream signaling cascades that are fundamental to mood, cognition, and behavior.
The N-(2-methoxyphenyl)piperazine fragment is particularly crucial for high-affinity binding to the serotonin 5-HT1A receptor.[4] However, its derivatives also show significant interactions with 5-HT2A, 5-HT7, D2, and D3 receptors, often acting as antagonists or partial agonists.[5][8][9][10][11] This multi-target engagement is a key feature being explored in the development of new-generation antipsychotics and antidepressants.[5][6]
Receptor Binding Profile
The affinity of a compound for its receptor is quantified by the inhibition constant (Kᵢ), which represents the concentration of the compound required to occupy 50% of the receptors in a competition binding assay. A lower Kᵢ value indicates a higher binding affinity. The following table summarizes the reported binding affinities for various derivatives containing the N-(2-methoxyphenyl)piperazine moiety.
| Receptor Subtype | Reported Kᵢ (nM) Range for Derivatives | Primary Functional Role of Derivatives | References |
| Serotonin 5-HT₁ₐ | <1 - 21.3 | Partial Agonist / Antagonist | [5][12][13][14][15] |
| Serotonin 5-HT₂ₐ | Moderate Affinity | Antagonist | [5][7] |
| Serotonin 5-HT₇ | 8.69 - 34 | Antagonist | [14][16] |
| Dopamine D₂ | 76.4 - Moderate Affinity | Antagonist / Ligand | [6][7][9][11] |
| Dopamine D₃ | 0.5 - High Affinity | Antagonist / Ligand | [8][9][10][11] |
| α₁-Adrenergic | 0.8 - Variable Affinity | Antagonist (potential off-target) | [7][12] |
Signaling Pathway Modulation
As many of its targets are GPCRs, N-(2-Methoxyphenyl)piperazine derivatives modulate intracellular signaling primarily by influencing the activity of adenylyl cyclase and subsequent cyclic AMP (cAMP) levels. For instance, as a 5-HT1A partial agonist or antagonist, it interferes with the canonical Gαi-mediated inhibition of adenylyl cyclase.
Application Note 2: Assessing Antidepressant-Like Activity
Objective: To evaluate the potential antidepressant-like effects of a novel N-(2-Methoxyphenyl)piperazine derivative using the Forced Swim Test (FST) in mice. The FST is a widely used screening tool based on the principle that rodents will adopt an immobile posture after initial escape-oriented behaviors when placed in an inescapable container of water.
Causality and Self-Validation: The core hypothesis is that antidepressant compounds reduce the duration of immobility, reflecting a more persistent escape-oriented behavior. The inclusion of a vehicle control group establishes the baseline immobility, while a positive control group (e.g., a known antidepressant like imipramine or fluoxetine) validates the sensitivity of the assay. A dose-response relationship for the test compound provides further evidence of a specific pharmacological effect. For instance, one study found that a derivative exhibited antidepressant-like activity at a dose of 2.5 mg/kg (i.p.) in mice, which was more potent than the positive control imipramine. [14] Detailed Step-by-Step Protocol: Forced Swim Test (FST)
-
Animals and Housing:
-
Use male mice (e.g., C57BL/6 or ICR strain), weighing 20-25g.
-
House animals in groups under standard laboratory conditions (12:12 light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
-
Allow at least one week of acclimatization to the facility before testing.
-
-
Apparatus:
-
A transparent cylinder (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm, making it impossible for the mouse to touch the bottom or escape.
-
-
Drug Administration:
-
Prepare the test compound in a suitable vehicle (e.g., saline with 0.5% Tween 80).
-
Administer the compound via intraperitoneal (i.p.) injection at various doses (e.g., 1.25, 2.5, 5, 10 mg/kg). [7] * Administer the vehicle and a positive control (e.g., Imipramine, 5 mg/kg) to separate groups. [14] * Conduct the test 30-60 minutes after injection, depending on the compound's known pharmacokinetics.
-
-
Test Procedure:
-
Gently place each mouse individually into the cylinder of water.
-
The total test duration is typically 6 minutes.
-
Behavior is often recorded by a video camera mounted above the cylinder.
-
An observer, blind to the treatment conditions, scores the behavior. The first 2 minutes are often considered a habituation period and are excluded from the analysis.
-
During the final 4 minutes, record the cumulative time the mouse spends immobile. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep its head above water.
-
-
Data Analysis:
-
Calculate the mean immobility time for each treatment group.
-
Analyze the data using a one-way analysis of variance (ANOVA), followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare the test compound groups and the positive control group to the vehicle control group.
-
A statistically significant reduction in immobility time compared to the vehicle group is interpreted as an antidepressant-like effect.
-
Conclusion and Future Directions
This compound and its extensive family of derivatives represent a powerful class of chemical probes for dissecting the complex neurobiology of the serotonergic and dopaminergic systems. Their multi-target profile, while a challenge for achieving high selectivity, mirrors the polypharmacology of many effective CNS drugs and offers a promising strategy for developing novel therapeutics for disorders like depression, anxiety, and psychosis. [5][16][17]The protocols detailed here provide a validated framework for researchers to characterize these compounds, from their fundamental receptor interactions to their effects on complex animal behaviors. Future research will likely focus on refining the structure-activity relationships of this scaffold to optimize affinity and selectivity for specific receptor combinations, ultimately leading to the development of more effective and better-tolerated treatments for a range of neurological and psychiatric conditions. [18][19]
References
-
Wesołowska, A., et al. (2015). Antidepressant-like activity of aroxyalkyl derivatives of 2-methoxyphenylpiperazine and evidence for the involvement of serotonin receptor subtypes in their mechanism of action. PubMed. [Link]
-
Varma, R. S., et al. (2004). Substituted phenoxyalkylpiperazines as dopamine D3 receptor ligands. PubMed. [Link]
-
Rollema, H., et al. (1996). In vivo intracerebral microdialysis studies in rats of MPP+ analogues and related charged species. PubMed. [Link]
-
Stark, H., et al. (2007). N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as Dopamine D2 and D3 Receptor Ligands. PubMed. [Link]
-
Mokrosz, J. L., et al. (1995). Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. PubMed. [Link]
-
Sergeant, N., et al. (2019). New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease. PubMed. [Link]
-
Nikoloudaki, F., et al. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2- Methoxyphenyl)piperazin-1-yl. Semantic Scholar. [Link]
-
Waszkielewicz, A. M., et al. (2014). Synthesis and evaluation of antidepressant-like activity of some 4-substituted 1-(2-methoxyphenyl)piperazine derivatives. PubMed. [Link]
-
Leopoldo, M., et al. (2021). Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder. ACS Chemical Neuroscience. [Link]
-
Rollema, H., et al. (1991). MPP(+)-like neurotoxicity of a pyridinium metabolite derived from haloperidol: in vivo microdialysis and in vitro mitochondrial studies. PubMed. [Link]
-
Hollinden, G. E., et al. (1989). MPP+-induced pathophysiology demonstrates advantages of neurotoxicology studies in brain slices. Journal of Neuroscience Methods. [Link]
-
Chłoń, G., et al. (2008). 1-cinnamyl-4-(2-methoxyphenyl)piperazines: synthesis, binding properties, and docking to dopamine (D(2)) and serotonin (5-HT(1A)) receptors. PubMed. [Link]
-
Pytka, K., et al. (2021). Synthesis and Evaluation of the Antidepressant-like Properties of HBK-10, a Novel 2-Methoxyphenylpiperazine Derivative Targeting the 5-HT1A and D2 Receptors. MDPI. [Link]
-
Gozlan, H., et al. (1995). N-(2''-pyridinyl)-p-iodobenzamido]ethyl] piperazine and 4-(2'-methoxyphenyl)-1-[2'. PubMed. [Link]
-
Ye, T., et al. (2024). Anxiety Mouse Model Constructed by Single Intraperitoneal Injection of m-Chlorophenpiperazine. Scientific Research Publishing. [Link]
-
Fantegrossi, W. E., et al. (2005). MDMA-like behavioral effects of N-substituted piperazines in the mouse. PubMed Central. [Link]
-
Pytka, K., et al. (2016). The antidepressant-like activity of 6-methoxy-2-[4-(2-methoxyphenyl)piperazin-1-yl]-9H-xanthen-9-one involves serotonergic 5-HT1A and 5-HT2A/C receptors activation. ResearchGate. [Link]
-
Lörincz, M. L., et al. (2017). Methyl-4-phenylpyridinium (MPP+) differentially affects monoamine release and re-uptake in murine embryonic stem cell-derived dopaminergic and serotonergic neurons. PubMed. [Link]
-
Popova, D., et al. (2025). N-N-Substituted Piperazine, Cmp2, Improves Cognitive and Motor Functions in 5xFAD Mice. International Journal of Molecular Sciences. [Link]
-
Free, R. B., et al. (2011). N-(4-(4-(2,3-Dichloro- or 2-methoxyphenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides with Functionalized Linking Chains as High Affinity and Enantioselective D3 Receptor Antagonists. PubMed Central. [Link]
-
Stark, H., et al. (2007). N -(??-(4-(2-Methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as Dopamine D 2 and D 3 Receptor Ligands. ResearchGate. [Link]
-
López-Canul, M., et al. (2019). Piperazine derivatives: a potentially tool for the treatment of neurological disorders. PharmacologyOnLine. [Link]
-
Pytka, K., et al. (2015). The antidepressant-like activity of 6-methoxy-2-[4-(2-methoxyphenyl)piperazin-1-yl]-9H-xanthen-9-one involves serotonergic 5-HT(1A) and 5-HT(2A/C) receptors activation. PubMed. [Link]
-
Oh, S., et al. (2014). Novel N-biphenyl-2-ylmethyl 2-methoxyphenylpiperazinylalkanamides as 5-HT7R antagonists for the treatment of depression. PubMed. [Link]
-
Carmo, H., et al. (2014). Comparison of three different in vitro models for the evaluation of the hepatotoxicity of piperazine designer drugs. ResearchGate. [Link]
-
PubChem. (n.d.). 1-(2-Methoxyphenyl)piperazine. PubChem. [Link]
-
Guarneri, L., et al. (2001). N-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-nitrophenyl) cyclohexanecarboxamide: a novel pre- and postsynaptic 5-hydroxytryptamine(1A) receptor antagonist active on the lower urinary tract. PubMed. [Link]
-
Fargin, A., et al. (1995). 1-piperazinyl)ethyl)-N-(2-pyridinyl) cyclohexane carboxamide (WAY 100635) on dorsal raphe serotonergic neurons and CA1 hippocampal pyramidal cells in vitro. PubMed. [Link]
-
precisionFDA. (n.d.). This compound. precisionFDA. [Link]
-
Vargas, M. V., et al. (2023). The neural basis of psychedelic action. PubMed Central. [Link]
-
Del Castillo, J., et al. (1964). MECHANISM OF THE PARALYSING ACTION OF PIPERAZINE ON ASCARIS MUSCLE. PubMed. [Link]
-
Garakani, A., et al. (2020). Pharmacotherapy of Anxiety Disorders: Current and Emerging Treatment Options. PubMed Central. [Link]
-
Petz, F., et al. (2021). In vivo photopharmacological inhibition of hippocampal activity via multimodal probes – perspective and opening steps on experimental and computational challenges. PubMed Central. [Link]/articles/PMC8341696/)
Sources
- 1. 1-(2-Methoxyphenyl)piperazine | C11H16N2O | CID 1346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [precision.fda.gov]
- 3. 1-(2-Methoxyphenyl)piperazine 97 5464-78-8 [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Antidepressant-like activity of aroxyalkyl derivatives of 2-methoxyphenylpiperazine and evidence for the involvement of serotonin receptor subtypes in their mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1-cinnamyl-4-(2-methoxyphenyl)piperazines: synthesis, binding properties, and docking to dopamine (D(2)) and serotonin (5-HT(1A)) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Substituted phenoxyalkylpiperazines as dopamine D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as dopamine D2 and D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. N-(4-(4-(2,3-Dichloro- or 2-methoxyphenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides with Functionalized Linking Chains as High Affinity and Enantioselective D3 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Synthesis and evaluation of antidepressant-like activity of some 4-substituted 1-(2-methoxyphenyl)piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-nitrophenyl) cyclohexanecarboxamide: a novel pre- and postsynaptic 5-hydroxytryptamine(1A) receptor antagonist active on the lower urinary tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Novel N-biphenyl-2-ylmethyl 2-methoxyphenylpiperazinylalkanamides as 5-HT7R antagonists for the treatment of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 18. New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. N-N-Substituted Piperazine, Cmp2, Improves Cognitive and Motor Functions in 5xFAD Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: N-Alkylation of N-(2-Methoxyphenyl)piperazine Hydrochloride
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a detailed guide for the N-alkylation of N-(2-Methoxyphenyl)piperazine hydrochloride, a critical precursor in the synthesis of numerous pharmacologically active compounds, including the antipsychotic drug cariprazine.[1][2] We present two robust and widely applicable protocols: direct alkylation via nucleophilic substitution and reductive amination. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, step-by-step experimental procedures, troubleshooting advice, and essential safety information to ensure successful and reproducible outcomes.
Introduction and Scientific Context
N-substituted piperazines are a privileged scaffold in medicinal chemistry, appearing in a multitude of FDA-approved drugs targeting conditions from cancer to central nervous system disorders.[3][4] Specifically, the N-(2-methoxyphenyl)piperazine moiety is a key structural component in several antipsychotic agents. Its derivatization at the secondary amine position (N4) is a pivotal step in modulating receptor binding affinity, selectivity, and pharmacokinetic properties.
The starting material, N-(2-Methoxyphenyl)piperazine, is typically supplied as a hydrochloride salt to improve its stability and handling. However, for the secondary amine to function as a nucleophile in an alkylation reaction, it must first be converted to its free base form. This is a critical consideration in protocol design, necessitating the use of a suitable base to neutralize the hydrochloride salt in situ.
This guide will detail the two most effective and common strategies for this transformation:
-
Direct N-Alkylation: A classic SN2 reaction where the free piperazine nitrogen attacks an alkyl halide or sulfonate. This method is straightforward but requires careful control to avoid potential side reactions.
-
Reductive Amination: A versatile and highly controlled one-pot reaction where the piperazine first forms an iminium ion with an aldehyde or ketone, which is then immediately reduced by a mild hydride agent.[5][6] This method is renowned for its high selectivity and broad substrate scope, preventing common issues like over-alkylation.[6][7]
Core Methodologies: Mechanistic Rationale
Direct N-Alkylation with Alkyl Halides
This method relies on the nucleophilic character of the secondary amine. The reaction proceeds via a classical SN2 mechanism.
-
Deprotonation: The primary step involves the neutralization of the this compound with a base (e.g., K₂CO₃, Et₃N, DIPEA). This liberates the lone pair of electrons on the nitrogen, rendering it nucleophilic.
-
Nucleophilic Attack: The free amine attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. The reactivity of the alkyl halide is typically in the order of I > Br > Cl.
-
Acid Scavenging: As the reaction produces a hydrohalic acid (HX) byproduct, the base serves a dual role: neutralizing the starting material and scavenging this acid, which would otherwise protonate the unreacted amine and halt the reaction.
Anhydrous polar aprotic solvents like acetonitrile (ACN) or dimethylformamide (DMF) are preferred as they effectively solvate the cations while leaving the nucleophile relatively free, accelerating the SN2 reaction.[8]
N-Alkylation via Reductive Amination
Reductive amination is a powerful and often preferred method for N-alkylation due to its excellent control and prevention of quaternary ammonium salt formation.[6]
-
Iminium Ion Formation: The reaction begins with the condensation of the secondary amine with a carbonyl compound (an aldehyde or ketone) to form an intermediate iminium ion. This step is reversible and often catalyzed by mild acid. The hydrochloride salt of the starting material, upon partial neutralization, can provide the necessary acidic environment.
-
In Situ Reduction: A selective reducing agent is then used to reduce the iminium ion (C=N⁺) to the corresponding tertiary amine. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this transformation.[9][10] Its mildness and steric bulk make it highly selective for the iminium ion over the more stable carbonyl group of the starting aldehyde or ketone.[9] This allows for a convenient one-pot procedure where all reagents can be mixed together.[10]
The reaction is typically performed in chlorinated solvents like 1,2-dichloroethane (DCE) or dichloromethane (DCM), in which STAB is stable and effective.[10][11]
Experimental Protocols
Safety First: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. This compound is classified as a skin, eye, and respiratory irritant.[12][13][14][15]
Protocol A: Direct N-Alkylation with an Alkyl Halide
This protocol is suitable for primary and some secondary alkyl halides.
Materials and Reagents:
| Reagent | CAS Number | Supplier Example | Notes |
| This compound | 5464-78-8 | Combi-Blocks | Starting material. Hygroscopic; store in a desiccator.[15] |
| Alkyl Bromide (or Iodide) | Varies | Sigma-Aldrich | 1.1 equivalents. Alkyl halides can be toxic and lachrymatory. |
| Potassium Carbonate (K₂CO₃), anhydrous | 584-08-7 | Fisher Scientific | 2.5 - 3.0 equivalents. Finely powdered is best. |
| Acetonitrile (ACN), anhydrous | 75-05-8 | Acros Organics | Reaction solvent. |
| Dichloromethane (DCM) | 75-09-2 | VWR | For workup. |
| Saturated aq. Sodium Bicarbonate (NaHCO₃) | 144-55-8 | LabChem | For workup. |
| Brine (Saturated aq. NaCl) | 7647-14-5 | LabChem | For workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | EMD Millipore | Drying agent. |
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq.) and anhydrous potassium carbonate (2.5 eq.).
-
Solvent Addition: Add anhydrous acetonitrile (approx. 10-15 mL per gram of starting material) to the flask.
-
Reagent Addition: Stir the suspension vigorously at room temperature for 15 minutes. Add the alkyl halide (1.1 eq.) dropwise via syringe.
-
Reaction: Heat the mixture to 60-80 °C and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup - Filtration: Cool the reaction mixture to room temperature. Filter the suspension through a pad of Celite to remove the inorganic salts (K₂CO₃, KCl/KBr). Wash the filter cake with a small amount of acetonitrile.
-
Workup - Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.
-
Workup - Extraction: Dissolve the resulting residue in dichloromethane (DCM). Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (1x) and brine (1x).
-
Drying and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.
Protocol B: N-Alkylation via Reductive Amination
This protocol is ideal for synthesizing a wide range of derivatives from corresponding aldehydes and ketones.
Materials and Reagents:
| Reagent | CAS Number | Supplier Example | Notes |
| This compound | 5464-78-8 | Combi-Blocks | Starting material. |
| Aldehyde or Ketone | Varies | Sigma-Aldrich | 1.1 equivalents. |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | 56553-60-7 | Acros Organics | 1.5 equivalents. Moisture-sensitive; handle quickly.[11] |
| Triethylamine (Et₃N) or DIPEA | 121-44-8 | Sigma-Aldrich | 1.1 equivalents. To neutralize the HCl salt. |
| 1,2-Dichloroethane (DCE), anhydrous | 107-06-2 | Fisher Scientific | Reaction solvent.[10] |
| Saturated aq. Sodium Bicarbonate (NaHCO₃) | 144-55-8 | LabChem | For quenching/workup. |
| Dichloromethane (DCM) | 75-09-2 | VWR | For workup. |
| Brine (Saturated aq. NaCl) | 7647-14-5 | LabChem | For workup. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | EMD Millipore | Drying agent. |
Step-by-Step Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq.) in anhydrous 1,2-dichloroethane (DCE) (approx. 15-20 mL per gram).
-
Base and Carbonyl Addition: Add triethylamine (1.1 eq.) to neutralize the salt, followed by the aldehyde or ketone (1.1 eq.). Stir the mixture at room temperature for 30-60 minutes to facilitate iminium ion formation.[8]
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (1.5 eq.) to the solution in portions over 5-10 minutes. The addition can be slightly exothermic, and minor gas evolution may be observed.
-
Reaction: Stir the reaction mixture at room temperature. Monitor its progress by TLC or LC-MS until completion (typically 2-24 hours).
-
Workup - Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously for 15-20 minutes until gas evolution ceases.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2x).
-
Drying and Purification: Combine the organic layers, wash with brine (1x), and dry over anhydrous Na₂SO₄. Filter and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.
Visualization of Workflow and Mechanism
Caption: Simplified mechanism of reductive amination.
Expected Outcomes and Data Summary
The yield and purity of the final product are highly dependent on the specific alkylating agent or carbonyl compound used. The following table provides representative data based on analogous reactions reported in the literature.
| Method | Alkylating/Carbonyl Agent | Base / Reducing Agent | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Reference(s) |
| Direct Alkylation | 1-Bromobutane | K₂CO₃ | ACN | 80 | 8 | 70-85 | [8][16] |
| Direct Alkylation | Benzyl Bromide | Et₃N | DMF | 50 | 6 | 75-90 | [8] |
| Reductive Amination | Cyclohexanone | NaBH(OAc)₃ | DCE | RT | 12 | 80-95 | [8][10] |
| Reductive Amination | Benzaldehyde | NaBH(OAc)₃ | DCM | RT | 4 | 85-98 | [7][10] |
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| No or Low Conversion | 1. Incomplete neutralization of HCl salt. 2. Wet reagents/solvents. 3. Inactive alkylating agent or reducing agent. 4. Insufficient temperature (Direct Alkylation). | 1. Use a stronger base or increase stoichiometry (e.g., 2.5-3.0 eq). 2. Use freshly opened anhydrous solvents and reagents. 3. Use fresh, high-purity reagents. Check the quality of NaBH(OAc)₃. 4. Increase reaction temperature in 10°C increments. |
| Formation of Side Products | 1. Over-alkylation to form quaternary salt (Direct Alkylation). 2. Reduction of carbonyl starting material (Reductive Amination). | 1. Avoid highly reactive alkylating agents (e.g., MeI) or use reductive amination instead. Do not use a large excess of the alkylating agent. 2. Ensure iminium formation is complete before adding the reducing agent, or use the more selective NaBH(OAc)₃. |
| Difficult Purification | 1. Product is highly polar and streaks on silica gel. 2. Co-elution with unreacted starting material or byproducts. | 1. Add 0.5-1% triethylamine to the eluent to suppress tailing of the basic product on the acidic silica gel. 2. Optimize the eluent system with different solvent polarities. Consider a different stationary phase (e.g., alumina) or reverse-phase chromatography. |
References
-
BenchChem. (2025). Application Notes and Protocols: N-Alkylation of Benzyl Piperazine-1-Carboxylate. BenchChem.com.
-
Heravi, M. M., et al. (2019). DABCO bond cleavage for the synthesis of piperazine derivatives. RSC Advances.
-
BenchChem. (2025). Application Notes and Protocols for N-Boc-piperazine Buchwald-Hartwig Amination. BenchChem.com.
-
BenchChem. (2025). Application Notes and Protocols: N-Alkylation and N-Acylation of Secondary Amines. BenchChem.com.
-
Asif, M. (2020). Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination. YouTube.
-
Perry, C. W., et al. (1959). Purification of piperazine. Google Patents (US2919275A).
-
Various Authors. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate.
-
Wikipedia. (2023). Reductive amination. Wikipedia.org.
-
Li, H., et al. (2018). Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions. Organic Chemistry Frontiers.
-
Chen, X., et al. (2016). A New and Practical Synthesis of Cariprazine through the Facile Construction of 2-[trans-4-(3,3-Dimethylureido)cyclohexyl]acetic Acid. ResearchGate.
-
Yavari, I., et al. (2019). DABCO bond cleavage for the synthesis of piperazine derivatives. RSC Publishing.
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
-
Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Organic-chemistry.org.
-
Ambeed. (n.d.). Reactions of Piperazines. Ambeed.com.
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. PubMed.
-
Vitale, M., et al. (2021). Intramolecular Buchwald–Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3′-piperidines]. Organic & Biomolecular Chemistry.
-
Dixit, V. M., et al. (1976). Method for the preparation of piperazine and its derivatives. Google Patents (US6603003B2).
-
Singh, A., et al. (2021). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets. ResearchGate.
-
Zhang, X., et al. (2022). Deoxygenative photochemical alkylation of secondary amides enables a streamlined synthesis of substituted amines. PubMed Central.
-
Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Org-chem.org.
-
Combi-Blocks. (2023). Safety Data Sheet - 1-(2-methoxyphenyl)piperazine hydrochloride. Combi-Blocks.com.
-
Vitale, P., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.
-
Gedeon Richter. (2018). Industrial process for the preparation of cariprazine. Google Patents (WO2018007986A1).
-
Cayman Chemical. (2024). Safety Data Sheet - 1-(2-Methoxyphenyl)piperazine (hydrochloride). Caymanchem.com.
-
BenchChem. (2025). Technical Support Center: Purification of Piperazine-Containing Compounds. BenchChem.com.
-
Nolan, S. P., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol.
-
MedChemExpress. (2025). 1-(2-Methoxyphenyl)piperazine hydrochloride-SDS. MedChemExpress.com.
-
ChemicalBook. (2025). 1-(2-Methoxyphenyl)piperazine hydrochloride - Safety Data Sheet. Chemicalbook.com.
-
Fisher Scientific. (2024). SAFETY DATA SHEET - 1-(2-Methoxyphenyl)piperazine hydrochloride. Fishersci.com.
-
Farkas, T., et al. (2024). The synthesis of the key intermediate of cariprazine a Retrosynthetic.... ResearchGate.
-
MedKoo Biosciences. (n.d.). Cariprazine Synthetic Routes. Medkoo.com.
-
Ciba Ltd. (1961). Process for the N-monoalkylation of piperazine. Google Patents (DE1092019B).
-
Pittelkow, T., & Christensen, J. B. (2024). A Simple Synthesis of N-Alkylpiperazines. ResearchGate.
-
European Patent Office. (2024). SYNTHESIS METHOD FOR CARIPRAZINE - EP 3845523 B1. Epo.org.
-
O'Brien, P., et al. (n.d.). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. White Rose eTheses Online.
-
ChemSider. (n.d.). What are the synthesis and applications of 1-(2-Methoxyphenyl)piperazine hydrochloride?. ChemSider.
-
BenchChem. (2025). Application Notes and Protocols for N-alkylation of Piperazin-2-ylmethanol Dihydrochloride. BenchChem.com.
-
precisionFDA. (n.d.). This compound. Precision.fda.gov.
-
GalChimia. (2010). R&D work: Alkylation of amines with alkylboronic acids. Galchimia.com.
-
MacMillan, D. W. C., et al. (2021). A General N-alkylation Platform via Copper Metallaphotoredox and Silyl Radical Activation of Alkyl Halides. PubMed Central.
-
BenchChem. (2025). Application Notes and Protocols for N-Alkylation with 1-(2-chloroethyl)piperazine Hydrochloride. BenchChem.com.
Sources
- 1. researchgate.net [researchgate.net]
- 2. medkoo.com [medkoo.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Sodium triacetoxyborohydride [organic-chemistry.org]
- 10. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 12. combi-blocks.com [combi-blocks.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. fishersci.it [fishersci.it]
- 16. researchgate.net [researchgate.net]
Application Notes & Protocols: Leveraging N-(2-Methoxyphenyl)piperazine Hydrochloride for the Development of Novel Antipsychotics
Introduction: The Rationale for a New Generation of Antipsychotics
The treatment of schizophrenia and related psychotic disorders remains a significant clinical challenge. While first-generation ("typical") antipsychotics offered a breakthrough by effectively targeting dopamine D2 receptors to manage positive symptoms (e.g., hallucinations, delusions), their utility is often limited by a high burden of extrapyramidal side effects (EPS) and a lack of efficacy against negative and cognitive symptoms. The advent of second-generation ("atypical") antipsychotics introduced the concept of multi-receptor targeting, most notably the combined antagonism of dopamine D2 and serotonin 5-HT2A receptors. This polypharmacological approach generally yields an improved side effect profile and, in some cases, better efficacy.[1][2]
However, the need for innovation persists. Many patients still experience inadequate symptom relief or debilitating side effects. The N-(2-Methoxyphenyl)piperazine moiety has emerged as a privileged scaffold in modern medicinal chemistry, serving as a key structural component in several successful atypical antipsychotics.[3][4][5] Its inherent affinity for key monoamine receptors, particularly serotonin receptors, makes its hydrochloride salt, N-(2-Methoxyphenyl)piperazine hydrochloride, an ideal starting point for synthetic elaboration and the development of novel drug candidates with tailored pharmacological profiles.[3][6]
This guide provides a detailed framework for utilizing this critical chemical building block in a rational drug discovery workflow, from initial in vitro characterization to preclinical in vivo validation.
Caption: Chemical structure of the core N-(2-Methoxyphenyl)piperazine scaffold.
The Scientific Rationale: Designing a Multi-Target Ligand
The central hypothesis for modern antipsychotic development is that a balanced modulation of multiple neurotransmitter systems can achieve superior efficacy and tolerability. The primary targets remain the dopamine D2 and serotonin 5-HT2A receptors.
-
Dopamine D2 Receptor (D2R) Antagonism: This is the cornerstone of antipsychotic action, directly reducing the hyperdopaminergic signaling in the mesolimbic pathway thought to underlie positive symptoms.[7]
-
Serotonin 5-HT2A Receptor (5-HT2AR) Antagonism/Inverse Agonism: This action is critical for achieving an "atypical" profile. 5-HT2A antagonism can increase dopamine release in other brain regions like the nigrostriatal and prefrontal pathways. This is believed to be the causal mechanism for reducing the risk of EPS and potentially improving negative and cognitive symptoms.[8][9]
A promising drug candidate derived from the N-(2-Methoxyphenyl)piperazine scaffold should ideally exhibit high affinity for both D2R and 5-HT2AR, often with a higher affinity for the latter (Ki 5-HT2A < Ki D2).
Caption: The multi-target hypothesis for atypical antipsychotics.
Phase 1: In Vitro Characterization Protocols
The initial screening phase is designed to quantify the interaction of newly synthesized compounds with their primary molecular targets.
Protocol: Dopamine D2 Receptor (D2R) Competitive Binding Assay
This protocol determines the binding affinity (Ki) of a test compound for the D2 receptor by measuring its ability to displace a known radiolabeled ligand.
Principle: This is a competitive radioligand binding assay. A fixed concentration of a high-affinity radioligand (e.g., [3H]Spiperone) is incubated with a source of D2 receptors (e.g., cell membranes from CHO or HEK293 cells expressing human D2R, or porcine striatal membranes). The addition of an unlabeled test compound will compete for the binding sites, displacing the radioligand in a concentration-dependent manner.[10][11]
Step-by-Step Methodology:
-
Receptor Membrane Preparation:
-
Culture CHO-K1 cells stably expressing the human dopamine D2 receptor.
-
Harvest cells, wash with ice-cold PBS, and centrifuge.
-
Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenize.
-
Centrifuge the homogenate at high speed (e.g., 40,000 x g) for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the membrane pellet in assay buffer. Determine protein concentration via a Bradford or BCA assay.
-
-
Assay Setup (96-well plate format):
-
Total Binding Wells: Add 50 µL of assay buffer (50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4), 50 µL of [3H]Spiperone (at a final concentration near its Kd, e.g., 0.2 nM), and 50 µL of receptor membrane preparation.
-
Non-Specific Binding (NSB) Wells: Add 50 µL of a high concentration of an unlabeled competitor (e.g., 10 µM Haloperidol), 50 µL of [3H]Spiperone, and 50 µL of receptor membrane preparation.
-
Test Compound Wells: Add 50 µL of the test compound (at 10-12 different concentrations, e.g., from 0.01 nM to 10 µM), 50 µL of [3H]Spiperone, and 50 µL of receptor membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 90-120 minutes to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound.
-
Washing: Wash the filters 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove any non-specifically trapped radioligand.
-
Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (DPM) - Non-Specific Binding (DPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC50 value (the concentration of test compound that displaces 50% of the radioligand).
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Self-Validation System:
-
Positive Control: A known D2 antagonist (e.g., Haloperidol, Spiperone) should be run in parallel to ensure the assay is performing correctly.[10]
-
Kd Determination: The Kd of the radioligand should be determined in-house via a saturation binding experiment prior to competitive assays.[12]
Protocol: 5-HT2A Receptor (5-HT2AR) Functional Antagonism Assay (Calcium Flux)
This protocol determines the functional potency of a test compound as an antagonist or inverse agonist at the 5-HT2A receptor.
Principle: The 5-HT2A receptor is a Gq-coupled GPCR. Its activation leads to the activation of phospholipase C (PLC), which results in the mobilization of intracellular calcium ([Ca2+]i).[8][13] This assay uses a cell line co-expressing the human 5-HT2A receptor and a calcium-sensitive fluorescent dye. The ability of a test compound to inhibit the calcium signal induced by a known agonist (like serotonin) is measured.[13][14]
Caption: Experimental workflow for a cell-based calcium flux assay.
Step-by-Step Methodology:
-
Cell Preparation:
-
One day prior to the assay, seed HEK293 or CHO cells stably expressing the human 5-HT2A receptor into black-walled, clear-bottom 96- or 384-well microplates.
-
Allow cells to adhere and grow overnight to form a confluent monolayer.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and an agent to prevent dye extrusion (e.g., probenecid).
-
Remove the cell culture medium and add the dye loading buffer to each well.
-
Incubate the plate for 45-60 minutes at 37°C in the dark.
-
-
Compound Addition (Antagonist Mode):
-
Prepare serial dilutions of the test compound in assay buffer.
-
Wash the cells once with assay buffer to remove excess dye.
-
Add the test compound dilutions to the appropriate wells. Include vehicle-only wells as a control.
-
Incubate for 15-30 minutes at room temperature.
-
-
Agonist Stimulation & Measurement:
-
Prepare a solution of a 5-HT2A agonist (e.g., Serotonin, 5-HT) at a concentration that elicits ~80% of its maximal response (EC80). The EC50 of the agonist should be pre-determined.[13]
-
Place the microplate into a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Begin reading a baseline fluorescence for 10-20 seconds.
-
Using the instrument's integrated fluidics, add the agonist solution to all wells simultaneously.
-
Continue to measure the fluorescence intensity kinetically for 90-120 seconds.
-
-
Data Analysis:
-
The response is typically calculated as the peak fluorescence intensity minus the baseline reading.
-
Normalize the data: Set the response in the presence of agonist + vehicle as 100% and the response in buffer-only wells as 0%.
-
Plot the percent inhibition against the log concentration of the test compound.
-
Fit the data using non-linear regression to a log(inhibitor) vs. response model to determine the IC50.
-
Self-Validation System:
-
Agonist Control: A full dose-response curve for the agonist (e.g., 5-HT) should be run to confirm its potency (EC50) is within the expected range.[15]
-
Antagonist Control: A known 5-HT2A antagonist (e.g., Ketanserin, Ritanserin) should be run in parallel to validate the assay's ability to detect inhibition.[15]
-
Z'-factor Calculation: This statistical parameter should be calculated to assess the quality and robustness of the assay (>0.5 is considered excellent).
Target In Vitro Profile
The goal is to identify compounds with the following characteristics, which are summarized for clarity.
| Parameter | Target Value | Rationale |
| Dopamine D2 Ki | 1 - 20 nM | Potent binding is required for antipsychotic efficacy. |
| 5-HT2A IC50 (Functional) | < 10 nM | Potent functional antagonism is key for the "atypical" profile. |
| Receptor Affinity Ratio | Ki (D2) / Ki (5-HT2A) > 1 | Higher affinity for 5-HT2A than D2 is a hallmark of many atypical drugs. |
| Off-Target Activity | Low affinity for H1, M1, α1 | Minimizes side effects like sedation, dry mouth, and orthostatic hypotension. |
Phase 2: Preclinical In Vivo Validation
Compounds that demonstrate a promising in vitro profile must be evaluated in whole-animal models to assess their therapeutic potential and liability for side effects. Schizophrenia is a uniquely human disorder, so these models rely on inducing behaviors in rodents that are analogous to specific symptom domains.[16]
Caption: High-level overview of the preclinical antipsychotic discovery workflow.
Protocol: Amphetamine-Induced Hyperlocomotion (Positive Symptom Model)
Principle: The psychostimulant amphetamine increases synaptic dopamine levels, causing hyperlocomotion in rodents. This is considered a model for the hyperdopaminergic state associated with positive symptoms of schizophrenia. An effective antipsychotic with D2 antagonist properties should attenuate this behavior.[17]
Step-by-Step Methodology:
-
Animal Acclimation: Acclimate male Sprague-Dawley rats or C57BL/6 mice to the testing room and locomotor activity chambers (e.g., open-field arenas equipped with infrared beams) for 60 minutes.
-
Drug Administration:
-
Administer the test compound or vehicle (e.g., saline with 5% DMSO, 5% Tween-80) via the intended clinical route (e.g., oral gavage (p.o.) or intraperitoneal (i.p.) injection).
-
Typical pretreatment times are 30 minutes for i.p. and 60 minutes for p.o.
-
-
Psychostimulant Challenge: Administer a standard dose of d-amphetamine (e.g., 1.5 mg/kg, i.p.).
-
Data Collection: Immediately return the animals to the activity chambers and record locomotor activity (e.g., total distance traveled, beam breaks) for 60-90 minutes.
-
Data Analysis:
-
Calculate the total activity for each animal.
-
Compare the activity of the vehicle-treated group with the test compound-treated groups using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's).
-
Determine the minimum effective dose (MED) or calculate an ED50 for the test compound.
-
Self-Validation System:
-
Vehicle Control: A group receiving vehicle + amphetamine establishes the maximum hyperlocomotion effect.
-
Positive Control: A group receiving a standard antipsychotic (e.g., Haloperidol, Risperidone) + amphetamine should show a significant reduction in locomotion, validating the model's sensitivity.
Protocol: Catalepsy Assessment (EPS Liability Model)
Principle: Catalepsy in rodents is characterized by an inability to correct an externally imposed posture and is a widely used predictor of a drug's propensity to cause extrapyramidal side effects (EPS) in humans.
Step-by-Step Methodology:
-
Drug Administration: Administer the test compound, a positive control (e.g., Haloperidol, 1 mg/kg), or vehicle to different groups of rats.
-
Testing: At various time points after dosing (e.g., 30, 60, 90, 120 minutes), assess for catalepsy using the bar test.
-
Gently place the rat's forepaws on a horizontal bar raised approximately 9 cm from the surface.
-
Start a stopwatch.
-
Measure the time until the rat removes both paws and returns to a normal posture. A cut-off time (e.g., 180 seconds) is typically used.
-
-
Data Analysis:
-
Analyze the latency to descend from the bar using a two-way repeated measures ANOVA (Treatment x Time).
-
A significant increase in descent latency compared to the vehicle group indicates cataleptic effects.
-
Therapeutic Index: A key goal is to develop a compound with a wide therapeutic index. This is the ratio of the dose that produces catalepsy to the dose that is effective in the amphetamine hyperlocomotion model. A larger ratio suggests a lower risk of EPS at therapeutically relevant doses.
Target In Vivo Profile
| Model | Target Outcome | Rationale |
| Amphetamine Hyperlocomotion | Significant reversal of hyperlocomotion (ED50 < 10 mg/kg) | Demonstrates in vivo D2R target engagement and antipsychotic potential. |
| PCP/Ketamine Models | Reversal of hyperlocomotion, social withdrawal, and/or cognitive deficits | Suggests broader efficacy beyond positive symptoms.[7][17] |
| Catalepsy Bar Test | Minimal catalepsy at effective doses (TD50 > 3x ED50) | Indicates a low propensity for inducing EPS; a favorable safety profile. |
Conclusion and Future Directions
The this compound scaffold provides a validated and highly promising starting point for the discovery of novel antipsychotics. By systematically applying the in vitro and in vivo protocols detailed here, researchers can effectively characterize new chemical entities, identifying those with the desired multi-target profile of potent 5-HT2A and D2 receptor antagonism. The ultimate goal is to identify a lead compound with robust efficacy in preclinical models of psychosis and a wide therapeutic window, paving the way for further development and, ultimately, a new therapeutic option for patients.
References
- Innoprot. 5-HT2A Serotonin Receptor Assay. Innoprot GPCR Functional Assays.
- Wieronska, J. M., et al. (2020). In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. Frontiers in Neuroscience.
-
Jong, J., et al. (2022). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. Journal of Neurochemistry, 162(1), 39-59. Available from: [Link]
-
Powell, S. B., & Weber, M. (2021). Animal Models of Psychosis: Current State and Future Directions. Current Topics in Behavioral Neurosciences, 48, 19-42. Available from: [Link]
-
Olson, R. E., et al. (1995). 3-substituted-1,2-benzisoxazoles: novel antipsychotic agents. Journal of Medicinal Chemistry, 38(17), 3287-3298. Available from: [Link]
-
Mishra, D. K. Screening models of anti psychotic drugs. Slideshare. Available from: [Link]
- Eurofins DiscoverX. 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. Eurofins Scientific.
-
Wieronska, J. M., & Pilc, A. (2020). In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. Frontiers in Neuroscience, 13, 1373. Available from: [Link]
-
Rana, A., & S.K., S. (2018). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. Serotonin, IntechOpen. Available from: [Link]
- Revvity. Tag-lite Dopamine D2 Receptor Frozen & Labeled Cells, 200 Assay Points. Revvity.
- DiscoverX. Ready-to-Assay 5-HT2A Serotonin Receptor Frozen Cells. DiscoverX.
-
Clifton, J. D. (2013). In vivo screening for anti=psychotic drugs using zebrafish. Frontiers. Available from: [Link]
- MedChemExpress. 1-(2-Methoxyphenyl)piperazine hydrochloride. MedChemExpress.
-
BMG LABTECH. Dopamine d2 receptor HTRF binding kinetics. BMG LABTECH. Available from: [Link]
-
Grimm, M., et al. (2005). Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker. ChemBioChem, 6(10), 1769-75. Available from: [Link]
- BenchChem. Application Notes: Fluphenazine Dimaleate for In Vitro Dopamine D2 Receptor Binding Assays. BenchChem.
- ChemAnalyst. What are the synthesis and applications of 1-(2-Methoxyphenyl)piperazine hydrochloride? ChemAnalyst.
- ChemicalBook. 1-(2-Methoxyphenyl)piperazine hydrochloride synthesis. ChemicalBook.
- Innoprot. D2 Dopamine Receptor Assay. Innoprot GPCR Functional Assays.
-
Wikipedia. para-Methoxyphenylpiperazine. Wikipedia. Available from: [Link]
- Ainfo Inc. 1-(2-methoxyphenyl)piperazine hydrochloride is a ... Ainfo Inc.
- Prous Science. (2020). A promising multitarget antipsychotic among piperidine-amide substituted derivatives. Clarivate.
- Google Patents. WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride. Google Patents.
-
Svendsen, O., et al. (1995). In the Search for a Novel Class of Antipsychotic Drugs: Preclinical Pharmacology of FG5803, a 1-piperazinecarboxamide Derivative. Journal of Pharmacology and Experimental Therapeutics, 274(2), 873-880. Available from: [Link]
-
ResearchGate. (2025). Two new phenylpiperazines with atypical antipsychotic potential. ResearchGate. Available from: [Link]
-
precisionFDA. This compound. precisionFDA. Available from: [Link]
-
Rathore, A., et al. (2021). The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. Current Drug Targets, 22(13), 1547-1565. Available from: [Link]
-
De Berardis, D., et al. (2023). Overview of Novel Antipsychotic Drugs: State of the Art, New Mechanisms, and Clinical Aspects of Promising Compounds. International Journal of Molecular Sciences, 24(7), 6393. Available from: [Link]
-
Faden, J., & Citrome, L. (2023). Novel Compounds in the Treatment of Schizophrenia—A Selective Review. Medicina, 59(4), 787. Available from: [Link]
-
Reitz, A. B., et al. (1995). N-aryl-N'-benzylpiperazines as potential antipsychotic agents. Journal of Medicinal Chemistry, 38(21), 4211-22. Available from: [Link]
-
ResearchGate. (2022). Recent development of piperazine and piperidine derivatives as antipsychotic agents. ResearchGate. Available from: [Link]
Sources
- 1. | BioWorld [bioworld.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. printtechhealthcare.com [printtechhealthcare.com]
- 5. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Animal Models of Psychosis: Current State and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. In the search for a novel class of antipsychotic drugs: preclinical pharmacology of FG5803, a 1-piperazinecarboxamide derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. revvity.com [revvity.com]
- 13. innoprot.com [innoprot.com]
- 14. Ready-to-Assay 5-HT2A Serotonin Receptor Frozen Cells [discoverx.com]
- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 16. In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
Application & Protocol Guide: N-(2-Methoxyphenyl)piperazine Hydrochloride as a Versatile Precursor for Serotonin Receptor Modulators
Abstract
The arylpiperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous centrally active therapeutic agents. N-(2-Methoxyphenyl)piperazine hydrochloride, herein referred to as 2-MPP HCl, is a critical and widely utilized precursor for the synthesis of compounds targeting the serotonergic system. Its structural features allow for facile derivatization to produce high-affinity ligands for various serotonin (5-HT) receptor subtypes. This guide provides a detailed overview of 2-MPP HCl, including its chemical properties and essential safety protocols. We present a representative synthetic protocol for its use in the N-alkylation reaction, a foundational step in the development of potent serotonin receptor modulators. Furthermore, we explore the mechanism of action of a prominent drug synthesized from this precursor, focusing on the 5-HT1A receptor signaling pathway. This document is intended for researchers, chemists, and pharmacologists in the field of drug discovery and development.
Precursor Profile: this compound (2-MPP HCl)
N-(2-Methoxyphenyl)piperazine is a disubstituted piperazine derivative. The methoxy group at the ortho-position of the phenyl ring is a key feature that influences the binding affinity and selectivity of its derivatives for specific receptor subtypes.[1] The hydrochloride salt form enhances its stability and handling properties as a solid.
| Property | Value | Reference(s) |
| CAS Number | 5464-78-8 | [2][3] |
| Molecular Formula | C₁₁H₁₆N₂O · HCl | [2][4] |
| Molecular Weight | 228.72 g/mol | [2][3] |
| Appearance | White to off-white crystalline solid | [2][5] |
| Melting Point | 217-219 °C | [2][3][5] |
| Solubility | Soluble in DMSO and Methanol | [5] |
| Synonyms | 1-(2-Methoxyphenyl)piperazine HCl, o-Methoxyphenylpiperazine HCl | [5] |
Essential Safety and Handling Protocols
Proper handling of 2-MPP HCl is crucial to ensure laboratory safety. The compound is classified as an irritant and requires careful management.
2.1 Hazard Identification and Personal Protective Equipment (PPE)
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3][6]
-
Required PPE:
-
Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Chemical safety goggles or a face shield.[7]
-
Respiratory Protection: Use in a well-ventilated area or chemical fume hood. For weighing or handling that may generate dust, a NIOSH-approved N95 dust mask is recommended.[3]
-
Skin and Body Protection: Lab coat.
-
2.2 First Aid Measures
-
In case of Skin Contact: Immediately wash with plenty of soap and water.[7] Remove contaminated clothing.
-
In case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[6][7]
-
In case of Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[7]
-
In case of Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]
2.3 Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. The material is hygroscopic.[5][7]
-
Disposal: Dispose of contents and container in accordance with local, state, and federal regulations. This may involve dissolving in a combustible solvent for chemical incineration.
Application Protocol: Synthesis of a 5-HT₁ₐ Receptor Modulator Intermediate
This section details a representative protocol for the N-alkylation of 2-MPP HCl, a fundamental reaction for elaborating this precursor into more complex drug candidates. The procedure is based on established methodologies for synthesizing arylpiperazine derivatives.[8][9]
3.1 Principle of the Reaction The secondary amine of the piperazine ring is a nucleophile that can be alkylated using various electrophiles, most commonly alkyl halides. A base is required to neutralize the hydrochloride salt and to scavenge the acid byproduct generated during the reaction, driving the equilibrium towards the product. This reaction forms the critical linker between the arylpiperazine pharmacophore and other structural motifs necessary for receptor binding.
3.2 Synthetic Workflow Overview
Caption: General workflow for the synthesis and analysis of N-alkylated arylpiperazine derivatives.
3.3 Detailed Protocol: Synthesis of 1-(3-chloropropyl)-4-(2-methoxyphenyl)piperazine This protocol describes the synthesis of a key intermediate used in the development of novel 5-HT1A ligands.[8]
Materials and Reagents:
-
This compound (2-MPP HCl)
-
1,3-Dichloropropane
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Sodium Iodide (NaI), catalytic amount
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Silica Gel for column chromatography
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and rotary evaporator.
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), potassium carbonate (3.0 eq), and a catalytic amount of sodium iodide.
-
Causality Note: Potassium carbonate acts as a base to deprotonate the piperazine hydrochloride, liberating the free amine for reaction. It also serves as an acid scavenger. Sodium iodide facilitates the reaction via the Finkelstein reaction, converting the alkyl chloride to the more reactive alkyl iodide in situ.
-
-
Addition of Reagents: Add 40 mL of anhydrous acetonitrile to the flask, followed by 1,3-dichloropropane (1.5 eq).
-
Causality Note: A slight excess of the dihalide is used to favor the mono-alkylation product, though some di-alkylation may occur. Acetonitrile is a suitable polar aprotic solvent for this type of nucleophilic substitution.
-
-
Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 14-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase such as 1% Methanol in Dichloromethane.
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter the mixture to remove the inorganic salts (K₂CO₃, KCl, KI).
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or semi-solid.
-
Purification: Purify the crude residue by column chromatography on silica gel. Elute with a gradient of methanol in dichloromethane (e.g., 0% to 2% MeOH in DCM) to isolate the desired product.
-
Self-Validation: The purity of the collected fractions should be checked by TLC. Fractions containing the pure product (identified by a single spot at the correct Rf value) are combined.
-
-
Characterization: Concentrate the pure fractions to yield the final product, 1-(3-chloropropyl)-4-(2-methoxyphenyl)piperazine. Confirm the structure and purity using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
Mechanism of Action: Modulation of the 5-HT₁ₐ Receptor
Many anxiolytics and antidepressants derived from 2-MPP, such as Buspirone, exert their therapeutic effects primarily through modulation of the serotonin 5-HT1A receptor.[10][11]
4.1 Biological Role of the 5-HT1A Receptor The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that functions as both a presynaptic autoreceptor on serotonergic neurons in the dorsal raphe nucleus and as a postsynaptic receptor in cortical and limbic brain regions.[10][12] Its activation generally leads to a reduction in neuronal firing, which is believed to contribute to its anxiolytic and antidepressant effects.[11]
4.2 Signaling Pathway Buspirone acts as a partial agonist at postsynaptic 5-HT1A receptors and a full agonist at presynaptic 5-HT1A autoreceptors.[10] The canonical signaling pathway for the 5-HT1A receptor involves its coupling to the Gi/o family of G-proteins.
-
Receptor Activation: Binding of an agonist (like serotonin or a Buspirone-like modulator) to the 5-HT1A receptor induces a conformational change.
-
G-Protein Coupling: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the associated Gi protein.
-
Downstream Effects: The activated Gαi subunit dissociates from the Gβγ dimer and inhibits the enzyme adenylyl cyclase .[13] This action leads to a decrease in the intracellular concentration of the second messenger, cyclic AMP (cAMP).[14]
-
Neuronal Inhibition: The reduction in cAMP levels decreases the activity of Protein Kinase A (PKA). Concurrently, the released Gβγ dimer can directly bind to and open G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to potassium efflux, membrane hyperpolarization, and a decrease in neuronal excitability.
Caption: Simplified 5-HT1A receptor signaling cascade leading to neuronal inhibition.
Conclusion
This compound is an indispensable building block in modern medicinal chemistry for the creation of novel serotonin receptor modulators. Its well-defined reactivity allows for predictable and efficient incorporation into diverse molecular scaffolds. By following robust synthetic protocols and adhering to strict safety measures, researchers can effectively leverage this precursor to develop next-generation therapeutics for a range of neurological and psychiatric disorders. Understanding the downstream signaling pathways of the resulting modulators is paramount for rational drug design and optimizing therapeutic outcomes.
References
-
Buspirone - Wikipedia. Wikipedia. [Link]
-
Buspirone: an update on a unique anxiolytic agent. PubMed. [Link]
-
Buspirone Mechanism of Action | How It Works to Treat Anxiety. Medicover Hospitals. [Link]
-
What is the mechanism of Buspirone Hydrochloride? Patsnap Synapse. [Link]
-
How Does Buspirone Work? GoodRx. [Link]
-
Signaling pathways of the serotonin receptor (5-HTR) subtypes... ResearchGate. [Link]
-
Serotonin main signaling pathways. 5-HT or agonists/antagonists for each receptor (•). ResearchGate. [Link]
-
Serotonin Receptor Signaling. QIAGEN GeneGlobe. [Link]
-
Serotonergic Synapse Pathway. Creative Diagnostics. [Link]
-
Novel and atypical pathways for serotonin signaling. PubMed Central (PMC). [Link]
-
This compound | C11H17ClN2O. PubChem. [Link]
-
This compound. precisionFDA. [Link]
-
MATERIAL SAFETY DATA SHEET. J & W PharmLab. [Link]
-
Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2- Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine and its 3,5-Dimethyl-tricyclo[3.3.1.13,7]decan-1-amine Analogue. Semantic Scholar. [Link]
-
Synthesis and evaluation of 1-[2-(4-[(11)C]methoxyphenyl)phenyl]piperazine for imaging of the serotonin 5-HT7 receptor in the rat brain. PubMed. [Link]
-
Preparation of buspirone involving piperazine alkylation via hydrogen borrowing. ResearchGate. [Link]
- Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride.
-
Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. PubMed. [Link]
- Preparation method of buspirone hydrochloride.
-
Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations. [Link]
Sources
- 1. Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cphi-online.com [cphi-online.com]
- 3. 1-(2-メトキシフェニル)ピペラジン 塩酸塩 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. GSRS [precision.fda.gov]
- 5. 1-(2-Methoxyphenyl)piperazine hydrochloride | 5464-78-8 [chemicalbook.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. aksci.com [aksci.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride - Google Patents [patents.google.com]
- 10. Buspirone - Wikipedia [en.wikipedia.org]
- 11. Buspirone: an update on a unique anxiolytic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medicoverhospitals.in [medicoverhospitals.in]
- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
analytical methods for quantifying N-(2-Methoxyphenyl)piperazine hydrochloride
Each method, when properly developed and validated according to ICH guidelines, provides a robust system for ensuring the quality and integrity of this compound. [3][5]
References
- Vertex AI Search. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
- ICH. (2023). Validation of Analytical Procedures Q2(R2).
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
- SIELC Technologies. (n.d.). Separation of 1-(2-Methoxyphenyl)piperazine on Newcrom R1 HPLC column.
- Chemical Information. (n.d.). 1-(2-methoxyphenyl)piperazine hydrochloride is a....
- UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
- Sigma-Aldrich. (n.d.). 1-(2-Methoxyphenyl)piperazine 98%.
- ChemicalBook. (2025). 1-(2-Methoxyphenyl)piperazine hydrochloride.
- PubChem. (n.d.). This compound.
- PubChem. (n.d.). 1-(2-Methoxyphenyl)piperazine.
- TSI Journals. (n.d.). New Titrimetric And Spectrophotometric Methods For The Assay.
- RSC Publishing. (n.d.). Analytical Methods.
- precisionFDA. (n.d.). This compound.
- National Institutes of Health (NIH). (n.d.). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs.
- BenchChem. (2025). Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols.
- Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
- Scholars.Direct. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combin.
- International Journal of Pharmaceutical Research & Analysis. (n.d.). analytical process of drugs by ultraviolet (uv) spectroscopy.
- Agilent. (n.d.). Pharmaceutical Analysis Using UV-Vis: Compliance with USP Chapter <857>, and European Pharmacopoeia (Ph. Eur.).
- Indo American Journal of Pharmaceutical Sciences. (2023). review on qualitative and quantitative analysis of drugs by uv-visible spectrophotometer.
- Scholars.Direct. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'.
- ResearchGate. (2025). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
- International Journal of Research in Pharmacy and Science. (2024). A Review on Analytical Methods for Piperazine Determination.
- SWGDRUG.org. (2005). 1-(3-METHOXYPHENYL)PIPERAZINE.
- Basicmedical Key. (2016). Titrimetric and chemical analysis methods.
Sources
- 1. printtechhealthcare.com [printtechhealthcare.com]
- 2. 1-(2-Methoxyphenyl)piperazine hydrochloride | 5464-78-8 [chemicalbook.com]
- 3. youtube.com [youtube.com]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. database.ich.org [database.ich.org]
- 6. iajps.com [iajps.com]
- 7. Separation of 1-(2-Methoxyphenyl)piperazine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. ptfarm.pl [ptfarm.pl]
- 9. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 10. swgdrug.org [swgdrug.org]
- 11. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. database.ich.org [database.ich.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. scholars.direct [scholars.direct]
- 16. scholars.direct [scholars.direct]
- 17. 1-(2-Methoxyphenyl)piperazine 98 35386-24-4 [sigmaaldrich.com]
- 18. 1-(2-Methoxyphenyl)piperazine | C11H16N2O | CID 1346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. Titrimetric and chemical analysis methods | Basicmedical Key [basicmedicalkey.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Solubility Issues with N-(2-Methoxyphenyl)piperazine Hydrochloride in Assays
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with N-(2-Methoxyphenyl)piperazine hydrochloride in their experimental assays. As a hydrochloride salt of a weakly basic parent molecule, this compound's behavior in solution can be non-trivial. This document provides in-depth, experience-driven troubleshooting guides and answers to frequently asked questions to ensure the accuracy and reproducibility of your results.
Section 1: Compound Profile & Intrinsic Solubility
Understanding the fundamental physicochemical properties of this compound is the first step in troubleshooting. The molecule consists of a relatively hydrophobic methoxyphenylpiperazine core, which is rendered more water-soluble by forming a hydrochloride salt. However, this solubility is tenuous and highly dependent on the solution's properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Formula | C₁₁H₁₆N₂O · HCl | [1][2] |
| Molecular Weight | 228.72 g/mol | [1][3] |
| Appearance | White to Off-White Crystalline Solid | [1][4] |
| Melting Point | 217-219 °C | [1] |
| Known Solvents | Soluble in DMSO and Methanol. | [4] |
The key takeaway is the compound's dual nature: the hydrochloride salt form promotes solubility in polar solvents, but the underlying organic structure resists dissolution in purely aqueous media, especially at neutral or alkaline pH.
Section 2: Frequently Asked Questions (FAQs)
This section directly addresses the most common issues reported by users.
Q1: My this compound powder won't dissolve directly in my aqueous assay buffer (e.g., PBS pH 7.4). Why is this happening?
A: This is expected behavior. While it is a salt, the parent molecule, N-(2-Methoxyphenyl)piperazine, is poorly soluble in water. At a neutral pH of 7.4, a significant portion of the protonated, more soluble salt form can convert to its less soluble free base form, preventing it from dissolving completely. Direct dissolution in aqueous buffers is not a recommended procedure for this class of compounds. You must start by creating a concentrated stock solution in an appropriate organic solvent.
Q2: What is the best organic solvent for preparing a high-concentration stock solution?
A: Dimethyl sulfoxide (DMSO) is the most commonly used and effective solvent for creating a primary stock solution of this compound.[4] It is a powerful aprotic solvent capable of dissolving the compound to high concentrations (e.g., >10 mM). Methanol is another potential option.[4]
Causality: DMSO is effective because it can solvate both the ionic (hydrochloride) and organic portions of the molecule. However, the choice of solvent is critically linked to your experimental system's tolerance for it.
Q3: I successfully dissolved the compound in DMSO, but it crashed out (precipitated) when I diluted it into my cell culture media or PBS. What went wrong and how do I fix it?
A: This is the most prevalent issue and is known as solvent-shift precipitation. The compound is stable in 100% DMSO but becomes supersaturated and precipitates when the solvent environment abruptly changes to a highly aqueous one. The aqueous buffer cannot maintain the solubility of the hydrophobic parent molecule at the target concentration.
To fix this, you must:
-
Lower the Final Concentration: The most straightforward solution is to determine the compound's kinetic solubility limit in your final assay buffer and work below that concentration.
-
Optimize the Dilution Protocol: Avoid large, single-step dilutions (e.g., 1 µL of 10 mM stock into 1 mL of buffer). A multi-step, serial dilution process is superior. See Protocol 2 for a detailed workflow.
-
Modify the Assay Buffer: The pH of your buffer is a critical factor. See Section 4 for advanced strategies involving pH modification.
Q4: Can I use heating or sonication to help dissolve the compound?
A: These methods can be used cautiously for initial stock solution preparation but are not a solution for precipitation in the final aqueous buffer.
-
Sonication: A brief sonication in a water bath can help break up solid aggregates and accelerate dissolution in the primary solvent (e.g., DMSO).
-
Heating: Gentle warming (e.g., to 37°C) can increase the rate of dissolution. However, be aware of the compound's stability at elevated temperatures.
Important: If a compound requires heat to dissolve in the final assay buffer, it is likely supersaturated and may precipitate later during the experiment (e.g., upon cooling or over time), leading to non-reproducible results.
Q5: What is the maximum concentration of DMSO I can safely use in my cell-based assay?
A: This is highly cell-line dependent. As a general rule, most cell lines can tolerate DMSO up to 0.5% (v/v) without significant cytotoxicity. However, even at concentrations as low as 0.1% - 0.25%, DMSO can induce biological effects, altering gene expression or cell differentiation.[5][6]
Trustworthiness Pillar: It is imperative to run a vehicle control in every experiment. This control should contain the highest concentration of DMSO used in your compound dilutions to isolate the effect of the compound from the effect of the solvent. For sensitive assays, keeping the final DMSO concentration at or below 0.1% is highly recommended.
Section 3: In-Depth Troubleshooting Workflows
Follow these validated protocols to minimize solubility issues.
Protocol 1: Preparing a Concentrated Primary Stock Solution
-
Pre-Weigh Compound: Accurately weigh the this compound powder in a suitable vial (e.g., amber glass vial).
-
Solvent Addition: Add the required volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Dissolution: Vortex the vial vigorously for 1-2 minutes.
-
Visual Inspection: Hold the vial against a light source to ensure no solid particulates remain. The solution should be clear.
-
Gentle Assistance (If Needed): If dissolution is slow, sonicate the vial in a room temperature water bath for 5-10 minutes.
-
Storage: Store the stock solution at -20°C or -80°C, protected from light and moisture. Before use, thaw completely and vortex to ensure homogeneity.
Protocol 2: Step-Wise Dilution into Aqueous Assay Buffer
This protocol is designed to minimize the abrupt solvent shift that causes precipitation.
-
Prepare an Intermediate Dilution: First, dilute your primary DMSO stock into your cell culture medium or assay buffer that contains serum or protein (e.g., BSA) if applicable. Proteins can help stabilize hydrophobic compounds. A 1:10 or 1:20 dilution is a good starting point. Crucially, add the DMSO stock to the buffer, not the other way around, while vortexing.
-
Vortex Immediately: As you add the small volume of DMSO stock to the aqueous buffer, vortex the tube immediately and vigorously for at least 30 seconds. This rapid mixing is essential to disperse the compound before it has a chance to nucleate and precipitate.
-
Perform Serial Dilutions: Use this freshly made intermediate solution to perform the rest of your serial dilutions in the final assay buffer.
-
Visual Confirmation: After preparing the final working concentrations, let them sit at the assay temperature (e.g., 37°C) for 15-30 minutes. Visually inspect for any signs of precipitation (cloudiness, Tyndall effect).
Troubleshooting Decision Workflow
If precipitation still occurs, use the following decision tree to guide your next steps.
Caption: The pH-dependent equilibrium of the compound.
Strategy: Using Acidified Buffers
If your assay can tolerate it, preparing your final dilution buffer at a slightly acidic pH can dramatically improve the solubility of this compound.
Recommended Protocol:
-
Prepare your base buffer (e.g., HEPES, MES) without pH adjustment.
-
Titrate the pH down to a target between 6.0 and 6.5 using dilute HCl.
-
Use this acidified buffer for your final compound dilutions as described in Protocol 2.
Caveat: You must confirm that the altered pH does not affect your biological system (e.g., cell viability, enzyme activity). Always run a pH-matched vehicle control. The solubility of hydrochloride salts can sometimes decrease at very low pH due to the common ion effect (an excess of Cl⁻ ions), but this is typically not an issue in the mildly acidic range proposed here. [7][8][9]
Section 5: Best Practices & Assay Validation
-
Always Use Vehicle Controls: This is non-negotiable for trustworthy data. Your control must contain the same concentration of DMSO and be at the same pH as your experimental samples.
-
Fresh is Best: Prepare final working solutions fresh for each experiment from your frozen DMSO stock. Compound stability in aqueous buffers over time is often poor.
-
Filter Sterilization: If sterile conditions are required, filter your final working solutions through a low-protein-binding 0.22 µm syringe filter (e.g., PVDF). This can also remove any microscopic precipitates that are not visible to the naked eye.
-
Solubility is Not Stability: Even if the compound appears dissolved, it may be degrading in the assay buffer. If the experiment is long (>2-4 hours), consider performing a time-course experiment to ensure the observed effect is stable.
By applying these principles and protocols, you can overcome the solubility challenges associated with this compound and generate reliable, reproducible data in your assays.
References
- Timm, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 877–885.
- National Center for Biotechnology Information. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. PubMed Central.
- Timm, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays.
- Solubility of Things. (n.d.). Piperazine dihydrochloride.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Sigma-Aldrich. (n.d.). 1-(2-Methoxyphenyl)piperazine hydrochloride.
- CPHI Online. (n.d.). 1-(2-methoxyphenyl)piperazine HCL.
- Semantic Scholar. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
- ChemicalBook. (2025). 1-(2-Methoxyphenyl)piperazine hydrochloride Properties.
- precisionFDA. (n.d.). This compound.
- SWGDRUG.org. (2005). 1-(3-METHOXYPHENYL)PIPERAZINE.
- BenchChem. (n.d.). This compound.
- Chemistry LibreTexts. (2019). The Effects of pH on Solubility.
- Serajuddin, A. T., & Jarowski, C. I. (1985). Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine. Pharmaceutical Research, 2(2), 79-85.
- Serajuddin, A. T., et al. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Pharmaceutical Research, 2(2), 65-8.
- Pudipeddi, M., & Serajuddin, A. T. (2016). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH.
Sources
- 1. cphi-online.com [cphi-online.com]
- 2. GSRS [precision.fda.gov]
- 3. benchchem.com [benchchem.com]
- 4. 1-(2-Methoxyphenyl)piperazine hydrochloride | 5464-78-8 [chemicalbook.com]
- 5. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 6. researchgate.net [researchgate.net]
- 7. Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: N-(2-Methoxyphenyl)piperazine Hydrochloride
Welcome to the technical support center for N-(2-Methoxyphenyl)piperazine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common issues encountered during the handling, formulation, and analysis of this compound. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the scientific reasoning behind them to ensure the integrity and success of your experiments.
Introduction to the Stability of this compound
This compound is a versatile arylpiperazine derivative used as a key intermediate in the synthesis of various pharmacologically active compounds. The stability of this molecule is paramount for ensuring the quality, safety, and efficacy of the final drug product. Degradation of this compound can lead to the formation of impurities, which may have altered pharmacological or toxicological profiles. Understanding the potential degradation pathways is therefore a critical aspect of its development and use.
This guide will walk you through the common degradation pathways, provide troubleshooting for analytical and formulation challenges, and offer detailed protocols for stress testing to establish a stability-indicating method.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific questions and issues that researchers may encounter.
Compound Handling and Storage
Q1: I've noticed a discoloration of my solid this compound powder over time. What could be the cause?
A2: Discoloration of a solid-state drug substance is often an indicator of degradation. For this compound, the most likely culprits are:
-
Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions in arylpiperazine compounds, leading to the formation of colored degradants. It is crucial to store the compound in well-closed, light-resistant containers.[1]
-
Oxidation: The piperazine moiety can be susceptible to oxidation by atmospheric oxygen, which can be exacerbated by the presence of trace metal ions or exposure to light. This can lead to the formation of N-oxides or other oxidative products that may be colored. Storing the compound in a tightly sealed container, and for highly sensitive applications, under an inert atmosphere like nitrogen or argon, is recommended.[1]
Troubleshooting Tip: If you observe discoloration, it is advisable to re-analyze the purity of the material before use. For ongoing experiments, always store the compound in amber vials or containers wrapped in aluminum foil to protect it from light.
Q2: My experimental results using this compound have been inconsistent. Could this be a stability issue?
A3: Yes, inconsistent experimental outcomes are a frequent consequence of compound degradation. A loss of potency, altered biological activity, or unexpected analytical profiles can all point towards a stability problem.
Best Practices for Ensuring Consistency:
-
Freshly Prepared Solutions: Whenever feasible, prepare solutions of this compound immediately before use.
-
Proper Solution Storage: If solutions must be stored, they should be kept at low temperatures (e.g., -20°C or -80°C) in small, single-use aliquots to minimize freeze-thaw cycles. Protection from light is also essential for solutions.
-
pH Considerations: The stability of arylpiperazines can be pH-dependent. Ensure that the pH of your experimental buffer is one at which the compound is stable for the duration of the experiment. A pH-stability profile study is recommended during formulation development.
Analytical Challenges
Q3: I am developing a stability-indicating HPLC method and am struggling to separate the parent peak from its degradation products. What can I do?
A4: Achieving adequate separation is a common hurdle in developing a robust stability-indicating method. Here are several strategies to improve the resolution between this compound and its potential degradants:
-
Column Selection: While C18 columns are a common starting point, the basic nature of the piperazine ring may necessitate a different stationary phase for optimal separation. Consider exploring columns with alternative selectivities such as C8, phenyl, or cyano phases.
-
Mobile Phase Optimization:
-
pH Adjustment: The ionization state of this compound and its degradation products is highly dependent on the mobile phase pH. Experimenting with a range of pH values (typically between 3 and 7 for reversed-phase columns) can significantly alter retention times and peak shapes.
-
Organic Modifier: Varying the organic solvent (e.g., acetonitrile vs. methanol) and its proportion in the mobile phase can modulate selectivity.
-
Additives: To mitigate peak tailing, which is common for basic compounds, consider adding a small amount of an amine modifier like triethylamine (TEA) to the mobile phase.
-
-
Gradient Elution: If isocratic elution fails to provide the necessary separation, a gradient elution program, where the mobile phase composition is changed over the course of the analytical run, can often resolve closely eluting peaks.
-
Forced Degradation Samples: It is essential to use samples that have been subjected to forced degradation to ensure that your method can separate the degradants that are likely to form.
Q4: I have an unknown peak in the chromatogram of my stability sample. How can I identify it?
A5: Identifying unknown degradation products is a critical step in stability studies. A combination of techniques is typically employed:
-
Mass Spectrometry (MS): Coupling your HPLC to a mass spectrometer is the most powerful tool for this purpose.
-
Mass-to-Charge Ratio (m/z): The m/z of the unknown peak will provide its molecular weight.
-
Tandem Mass Spectrometry (MS/MS): Fragmenting the parent ion of the unknown peak can provide structural information.
-
-
Forced Degradation Clues: The conditions under which the unknown peak is formed can provide clues to its identity. For example, a peak that appears predominantly under oxidative stress is likely an N-oxide or a product of ring opening.
-
Reference Standards: If a potential structure can be proposed based on MS and degradation pathway knowledge, synthesizing a small amount of the suspected degradation product to use as a reference standard is the definitive way to confirm its identity by comparing retention times and mass spectra.
Potential Degradation Pathways
While specific forced degradation studies on this compound are not extensively published, we can predict the likely degradation pathways based on the known chemistry of the arylpiperazine scaffold. The primary sites of degradation are the piperazine ring and the methoxy group on the phenyl ring.
The main degradation pathways to consider are:
-
Oxidation: The nitrogen atoms of the piperazine ring are susceptible to oxidation, which can lead to the formation of N-oxides. The piperazine ring itself can also undergo oxidative cleavage.
-
Hydrolysis: While the core structure is generally stable to hydrolysis, extreme pH and high temperatures can potentially lead to cleavage of the ether linkage of the methoxy group, resulting in a phenolic derivative.
-
Photodegradation: Aromatic systems and compounds with heteroatoms, like N-(2-Methoxyphenyl)piperazine, can be susceptible to degradation upon exposure to UV light. This can lead to complex reaction pathways, including oxidation and ring cleavage.
-
Thermal Degradation: At elevated temperatures, thermal decomposition can occur, potentially leading to fragmentation of the molecule.
Below is a diagram illustrating the potential degradation pathways.
Caption: Potential degradation pathways of N-(2-Methoxyphenyl)piperazine.
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and to develop a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (0.1 M and 1 M)
-
Sodium hydroxide (0.1 M and 1 M)
-
Hydrogen peroxide (3% and 30%)
-
HPLC grade water, acetonitrile, and methanol
-
Appropriate buffers for HPLC analysis
-
Calibrated oven and photostability chamber
-
pH meter
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of water and organic solvent) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Keep the solution at 60°C for 24 hours.
-
Withdraw samples at appropriate time points, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
If no degradation is observed, repeat the experiment with 1 M HCl.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the solution at 60°C for 24 hours.
-
Withdraw samples, neutralize with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.
-
If no degradation is observed, repeat with 1 M NaOH.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Store the solution at room temperature, protected from light, for 24 hours.
-
Withdraw samples and dilute for HPLC analysis.
-
If minimal degradation is seen, repeat with 30% H₂O₂.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of solid this compound in a calibrated oven at 80°C for 48 hours.
-
At the end of the exposure, dissolve the sample in a suitable solvent and dilute for HPLC analysis.
-
-
Photodegradation:
-
Expose a solution of the drug substance (e.g., 0.1 mg/mL) and the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
A control sample should be protected from light with aluminum foil.
-
Analyze the samples by HPLC.
-
Data Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a suitable HPLC method.
-
Calculate the percentage of degradation for each condition.
-
Ensure mass balance is maintained, where the sum of the assay of the parent compound and the peak areas of all degradation products is close to the initial concentration.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating and quantifying this compound in the presence of its degradation products, impurities, and any formulation excipients.
Suggested Starting HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a low percentage of B (e.g., 10%) and increase to a high percentage (e.g., 90%) over 20-30 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Determined by the UV spectrum of the parent drug (a photodiode array detector is recommended to observe the spectra of all peaks).
-
Injection Volume: 10 µL
Method Development Workflow:
Caption: Workflow for developing a stability-indicating HPLC method.
Summary of Potential Degradation Products
The following table summarizes the potential degradation products of this compound based on the chemistry of the arylpiperazine class.
| Potential Degradant | Formation Condition | Likely Analytical Signature |
| N-Oxide of Piperazine | Oxidative (e.g., H₂O₂) | Increase in mass of 16 amu |
| Ring-Opened Products | Oxidative | Varies, often results in smaller fragments |
| 2-(Piperazin-1-yl)phenol | Acidic/Basic Hydrolysis, Thermal | Decrease in mass of 14 amu (loss of CH₂) |
| Photolytic Products | UV/Visible Light | Complex mixture, may be colored |
References
-
Forced Degradation Studies: MedCrave online. (2016). Forced degradation studies. [Link]
-
Stability Indicating Forced Degradation Studies: Research Journal of Pharmacy and Technology. (2021). Stability Indicating Forced Degradation Studies. [Link]
-
Forced degradation studies for drug substance and drug product: International Journal of Research in Pharmacology & Pharmacotherapeutics. (2017). development of forced degradation and stability indicating studies for drug substance and drug product. [Link]
-
N-dealkylation of arylpiperazine derivatives: PubMed. (2007). N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed. [Link]
-
A New Approach to Forced Degradation Studies Using Anhydrous Conditions: American Pharmaceutical Review. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. [Link]
-
Oxidative degradation of piperazine: Journal of Environmental Chemical Engineering. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K>2>CO>3> solutions. [Link]
-
Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture: The University of Texas at Austin. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. [Link]
-
Photodegradation of psychotropic drugs: Environmental Science and Pollution Research. (2018). Studies on photodegradation process of psychotropic drugs: a review. [Link]
Sources
Technical Support Center: Optimizing Synthesis of N-(2-Methoxyphenyl)piperazine Hydrochloride
Welcome to the comprehensive technical support guide for the synthesis of N-(2-Methoxyphenyl)piperazine hydrochloride. This resource is meticulously curated for researchers, scientists, and professionals in drug development. Herein, we address common challenges and provide in-depth, field-tested solutions to optimize your reaction conditions and ensure the highest purity and yield of your target compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
There are several established methods for the synthesis of this compound. The choice of route often depends on the availability of starting materials, scale, and desired purity. The most common approaches include:
-
Condensation of o-Anisidine with a Bis(2-haloethyl)amine Salt: This is a classical and widely used method where o-methoxyaniline (o-anisidine) is reacted with a bis(2-haloethyl)amine salt, such as bis(2-chloroethyl)amine hydrochloride, in the presence of a base.[1][2] This method is cost-effective for larger scale synthesis but may require careful optimization to control side reactions.
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction offers a more modern and versatile approach, coupling an aryl halide (e.g., 1-bromo-2-methoxybenzene) with piperazine or a protected piperazine derivative.[3][4][5] This method is known for its high functional group tolerance and generally provides good to excellent yields, though it involves more expensive reagents and catalysts.[3][6][7]
-
Synthesis via N-Boc-piperazine: A common strategy involves the initial synthesis of tert-butyl 4-(2-methoxyphenyl)piperazine-1-carboxylate, followed by deprotection of the Boc group using an acid like HCl in ether or ethyl acetate to yield the desired hydrochloride salt.[2][4] This approach is particularly useful for controlling selectivity and minimizing the formation of di-substituted byproducts.[8]
Q2: I am observing a low yield in my reaction. What are the potential causes and how can I improve it?
Low yields can be attributed to several factors. A systematic troubleshooting approach is crucial for identifying and resolving the issue.
-
Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][4] If the starting materials are not fully consumed, consider extending the reaction time or increasing the temperature. However, be cautious as prolonged heating can also lead to degradation.
-
Suboptimal Reagent Stoichiometry: The ratio of reactants is critical. For instance, in the condensation reaction with bis(2-chloroethyl)amine hydrochloride, a slight excess of the amine salt may be beneficial.[1] In Buchwald-Hartwig amination, the ratio of aryl halide to piperazine, as well as the catalyst and ligand loading, must be carefully optimized.[3]
-
Catalyst Inactivation (for Buchwald-Hartwig amination): The palladium catalyst can be sensitive to air and moisture. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[3] The choice of ligand is also crucial; sterically hindered and electron-rich phosphine ligands often improve catalyst performance.[3]
-
Inefficient Purification: Product loss during workup and purification is a common cause of low yield. Optimize your extraction and crystallization procedures. Washing the final product with an appropriate solvent can help remove impurities without significant product loss.[2][4]
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during the synthesis.
Issue 1: Formation of Di-substituted Piperazine Byproduct
Question: My reaction is producing a significant amount of the 1,4-bis(2-methoxyphenyl)piperazine byproduct. How can I improve the selectivity for mono-substitution?
Answer: The formation of the di-substituted byproduct is a common challenge due to the presence of two reactive nitrogen atoms in the piperazine ring. Here are several strategies to enhance mono-selectivity:
-
Use of a Large Excess of Piperazine: Employing a significant excess of piperazine (e.g., 5-10 equivalents) relative to the aryl halide can statistically favor the reaction with an unsubstituted piperazine molecule.[8]
-
Slow Addition of the Arylating Agent: A slow, controlled addition of the aryl halide or other electrophile, particularly at a lower temperature, can help to manage the reaction rate and minimize the formation of the di-substituted product.
-
Employ a Mono-Protected Piperazine: The most effective method is to use a mono-protected piperazine, such as N-Boc-piperazine. This ensures that only one nitrogen is available for arylation. The Boc protecting group can be easily removed in a subsequent step with an acid to yield the hydrochloride salt.[3][4][8]
Experimental Protocols
Protocol 1: Synthesis via Condensation of o-Anisidine and Bis(2-chloroethyl)amine Hydrochloride
This protocol is adapted from established literature procedures.[1][2]
Step 1: Synthesis of Bis(2-chloroethyl)amine hydrochloride
-
In a suitable reaction vessel, dissolve diethanolamine in chloroform.
-
Separately, prepare a solution of sulfuryl chloride in chloroform.
-
Cool the diethanolamine solution and add the sulfuryl chloride solution dropwise while maintaining the temperature between 25-30°C.
-
After the addition is complete, stir the mixture for an additional hour and then heat to reflux for 30 minutes.
-
Cool the reaction mixture, filter the resulting precipitate, wash with chloroform, and dry to obtain bis(2-chloroethyl)amine hydrochloride.
Step 2: Synthesis of 1-(2-Methoxyphenyl)piperazine hydrochloride
-
To a reaction flask, add o-anisidine, bis(2-chloroethyl)amine hydrochloride, potassium carbonate, and n-butanol.
-
Heat the mixture and maintain it at reflux for 20-25 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and concentrate the solvent under reduced pressure.
-
Dissolve the residue in a minimal amount of a suitable solvent like methanol and then add diethyl ether to precipitate the product.[2]
-
Filter the solid, wash with diethyl ether, and dry to yield 1-(2-Methoxyphenyl)piperazine hydrochloride.
| Reagent | Molar Ratio | Notes |
| o-Anisidine | 1 | |
| Bis(2-chloroethyl)amine HCl | 1.60 - 1.67 | An excess is used to drive the reaction. |
| Potassium Carbonate | 1.10 - 1.12 | Acts as the base. |
| n-Butanol | ~4.75 L/kg of o-anisidine | Solvent. |
Table 1: Optimized Reagent Ratios for Condensation Reaction.[1]
Protocol 2: Synthesis via Buchwald-Hartwig Amination
This protocol is a general guide based on established Buchwald-Hartwig amination procedures.[3][4]
Step 1: Buchwald-Hartwig Coupling
-
To an oven-dried Schlenk tube, add the aryl halide (e.g., 1-bromo-2-methoxybenzene), N-Boc-piperazine, and a base (e.g., sodium tert-butoxide or cesium carbonate).
-
In a separate vial, prepare the catalyst by dissolving the palladium source (e.g., Pd₂(dba)₃) and the ligand (e.g., BINAP) in a small amount of the reaction solvent.
-
Seal the Schlenk tube, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Add the anhydrous solvent (e.g., toluene or 1,4-dioxane) to the Schlenk tube, followed by the catalyst solution via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain tert-butyl 4-(2-methoxyphenyl)piperazine-1-carboxylate.
| Component | Molar Equivalents | Purpose |
| Aryl Halide | 1.0 | Electrophile |
| N-Boc-piperazine | 1.2 - 1.5 | Nucleophile |
| Base | 1.4 - 2.0 | Activates the amine |
| Palladium Catalyst | 1-5 mol% | Catalyst |
| Ligand | 1-5 mol% | Stabilizes and activates the catalyst |
Table 2: Typical Reagent Stoichiometry for Buchwald-Hartwig Amination.[3]
Step 2: Boc Deprotection
-
Dissolve the purified tert-butyl 4-(2-methoxyphenyl)piperazine-1-carboxylate in a suitable solvent such as diethyl ether or ethyl acetate.
-
Add an excess of a solution of HCl in the chosen solvent (e.g., ethereal HCl).
-
Stir the mixture at room temperature for 1.5-2 hours or until the reaction is complete as monitored by TLC.[4]
-
The hydrochloride salt will precipitate out of the solution. Filter the solid, wash with the solvent (diethyl ether or ethyl acetate), and dry to obtain pure this compound.[2][4]
Workflow Diagrams
Caption: Experimental workflow for Buchwald-Hartwig amination and subsequent deprotection.
Caption: Troubleshooting workflow for addressing low reaction yield.
References
-
What are the synthesis and applications of 1-(2-Methoxyphenyl)piperazine hydrochloride? - Pharmachemical. Available at: [Link]
-
Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets - Bentham Science Publisher. Available at: [Link]
- WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride - Google Patents.
-
(PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis - ResearchGate. Available at: [Link]
-
Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions | Organic Letters - ACS Publications. Available at: [Link]
-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
-
SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE - CORE. Available at: [Link]
Sources
- 1. Page loading... [guidechem.com]
- 2. 1-(2-Methoxyphenyl)piperazine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Page loading... [guidechem.com]
- 5. researchgate.net [researchgate.net]
- 6. eurekaselect.com [eurekaselect.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of N-(2-Methoxyphenyl)piperazine Hydrochloride Derivatives
Introduction
N-(2-Methoxyphenyl)piperazine and its hydrochloride salt are crucial intermediates in the synthesis of numerous active pharmaceutical ingredients (APIs), including drugs like Urapidil.[1][2] The purity of this intermediate is paramount, as any contaminants can carry through to the final API, impacting its safety and efficacy. The purification of its hydrochloride salt, while often straightforward, presents unique challenges related to solubility, crystal formation, and the removal of structurally similar impurities.
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during the purification of N-(2-Methoxyphenyl)piperazine hydrochloride. We will explore the causality behind experimental choices, provide validated protocols, and offer a systematic approach to resolving purity challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Impurities typically arise from the synthetic route used. Common sources include:
-
Unreacted Starting Materials: Residual o-anisidine or bis(2-chloroethyl)amine may be present.
-
Side-Reaction Products: Incomplete reactions or side reactions can lead to byproducts like N-formylpiperazine or related alkylated piperazines.[3][4]
-
Structurally Similar Impurities: Isomeric impurities, such as 1-(3-methoxyphenyl)piperazine or 1-(4-methoxyphenyl)piperazine, can be difficult to separate if starting materials are not pure.[5][6]
-
Residual Solvents: Solvents used in the synthesis or workup (e.g., n-butanol, ethanol, ethyl acetate) can be trapped in the crystalline matrix.
Q2: Why is purification of the hydrochloride salt preferred over purifying the free base?
A2: The free base, N-(2-methoxyphenyl)piperazine, is often an oil or low-melting solid, which is difficult to purify by standard crystallization.[7] Converting the basic piperazine moiety to its hydrochloride salt serves several key purposes:
-
Induces Crystallinity: Salts are typically highly crystalline solids, making them amenable to purification via recrystallization.[7][8]
-
Modifies Solubility: The salt form has drastically different solubility profiles compared to the free base. It is generally soluble in polar solvents like alcohols and water but insoluble in non-polar organic solvents, a property exploited for purification.[8][9]
-
Improves Handling: Crystalline solids are easier to handle, weigh, and dry than oils.[10]
Q3: What are the primary challenges when purifying this specific compound?
A3: The main challenges stem from its physicochemical properties:
-
Hygroscopicity: The hydrochloride salt can absorb moisture from the atmosphere, which can affect accurate weighing and may lead to a gummy or oily appearance.[3][10][11]
-
Solvent Selection: Finding the ideal single solvent or solvent/anti-solvent system for recrystallization can be challenging. The goal is to find a system where the compound is soluble when hot but sparingly soluble when cold.
-
Polymorphism: Like many APIs and intermediates, this compound may exhibit polymorphism, where different crystal forms can arise based on the purification conditions, potentially affecting properties like solubility and stability.[12][13]
Q4: Which analytical techniques are best for assessing the purity of the final product?
A4: A combination of methods is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): The gold standard for determining purity and quantifying impurities.[1][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying any structural impurities.[15][16]
-
Melting Point: A sharp melting point within the expected range (typically 217-219 °C) is a strong indicator of high purity.[1][10][17] A broad or depressed melting range suggests the presence of impurities.
-
Infrared (IR) Spectroscopy: Useful for confirming the functional groups and comparing the sample's spectrum against a reference standard.[16][18]
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems encountered during the recrystallization of this compound.
| Problem | Potential Cause(s) | Recommended Solutions & Scientific Rationale |
| Low Yield After Recrystallization | 1. Excessive Solvent: Too much solvent was used, keeping a significant portion of the product dissolved even after cooling. 2. Product Too Soluble: The chosen solvent is too effective, even at low temperatures. 3. Premature Crystallization: Crystals formed on the filter paper during hot filtration. | 1. Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product. This maximizes supersaturation upon cooling. 2. Concentrate & Cool: Carefully evaporate a portion of the solvent from the mother liquor and re-cool to recover a second crop of crystals. 3. Add Anti-Solvent: If a single solvent is too effective, dissolve the compound in a minimal amount of a good solvent (e.g., methanol, ethanol) and slowly add a miscible anti-solvent (e.g., ethyl acetate, diethyl ether) in which the salt is poorly soluble until turbidity persists. Then, heat to redissolve and cool slowly. This technique precisely controls the supersaturation point.[12] 4. Pre-heat Equipment: Ensure the filtration funnel and receiving flask are pre-heated to prevent a sudden temperature drop that causes premature crystallization. |
| Product "Oils Out" Instead of Crystallizing | 1. High Impurity Level: The presence of significant impurities can disrupt crystal lattice formation. 2. Solution Cooled Too Quickly: Rapid cooling does not provide sufficient time for orderly crystal nucleation and growth. 3. Hygroscopic Nature: Absorbed water can lower the melting point of the mixture, leading to an oil. | 1. Perform Pre-Purification: If the crude material is very impure, consider an initial purification step. Dissolve the crude salt in water, basify with NaOH to precipitate the free base oil, extract the oil with a solvent like dichloromethane, dry the organic layer, and then reform the HCl salt by adding ethereal or isopropanolic HCl.[7] This removes water-soluble and acidic/basic impurities. 2. Slow Cooling: Allow the hot solution to cool slowly to room temperature, undisturbed. Insulating the flask can help. Once at room temperature, move to a refrigerator, and finally to a freezer. Slower cooling promotes the formation of larger, purer crystals.[8] 3. Scratch/Seed: Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a small seed crystal from a previous pure batch. 4. Ensure Anhydrous Conditions: Use dry solvents and glassware, and perform the recrystallization under an inert atmosphere (e.g., nitrogen or argon) if possible. |
| Purified Salt is Colored (e.g., Yellow, Tan) | 1. Colored Impurities: Highly conjugated or oxidized impurities are present. 2. Thermal Degradation: The compound may have partially decomposed if heated for too long or at too high a temperature during dissolution. | 1. Charcoal Treatment: Add a small amount (1-2% by weight) of activated charcoal to the hot, dissolved solution. Swirl for a few minutes and then perform a hot filtration through a pad of Celite® to remove the charcoal and the adsorbed impurities. Caution: Do not add charcoal to a boiling solution, as this can cause violent bumping. 2. Avoid Overheating: Heat the solvent to boiling first, then add it portion-wise to the crude solid until dissolved. Do not heat the solid-solvent mixture for an extended period. |
| Purity is Still Low After One Recrystallization | 1. Co-crystallization of Impurities: Structurally similar impurities may have been incorporated into the crystal lattice. 2. Ineffective Solvent System: The chosen solvent system does not effectively differentiate between the product and the impurity. | 1. Second Recrystallization: Perform a second recrystallization, potentially using a different solvent system to alter the solubility dynamics. 2. Solvent System Screening: Systematically screen different solvents. Good candidates for hydrochloride salts include isopropanol, ethanol, methanol, or mixtures like ethanol/ethyl acetate.[7][19] The goal is to find a system where the impurity is either very soluble (remains in the mother liquor) or very insoluble (can be removed by hot filtration). |
Visualized Workflows
General Purification Workflow
The following diagram outlines the decision-making process for the purification of crude N-(2-Methoxyphenyl)piperazine HCl.
Caption: A typical purification workflow for N-(2-Methoxyphenyl)piperazine HCl.
Troubleshooting Decision Tree
This diagram provides a logical path for addressing a product that fails its purity analysis after an initial purification attempt.
Sources
- 1. Page loading... [guidechem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride - Google Patents [patents.google.com]
- 5. swgdrug.org [swgdrug.org]
- 6. caymanchem.com [caymanchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Recrystallization and Acid/Base Extraction - The Basics - [www.rhodium.ws] [designer-drug.com]
- 9. researchgate.net [researchgate.net]
- 10. 1-(2-Methoxyphenyl)piperazine hydrochloride | 5464-78-8 [chemicalbook.com]
- 11. 1-(2-Methoxyphenyl) piperazine hydrochloride-Changzhou Kangte Pharmtech co., LTD [kangtepharm.com]
- 12. scispace.com [scispace.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Page loading... [guidechem.com]
- 16. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 17. 1-(2-甲氧苯基)哌嗪 盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]
- 18. scribd.com [scribd.com]
- 19. Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N-(2-Methoxyphenyl)piperazine hydrochloride
Introduction
This technical guide addresses the stability and handling of N-(2-Methoxyphenyl)piperazine hydrochloride (CAS: 5464-78-8) when prepared in Dimethyl Sulfoxide (DMSO). As a hydrochloride salt, this compound introduces specific considerations regarding its interaction with DMSO, a solvent that is ubiquitous in drug discovery and biological research. This document provides field-proven insights, troubleshooting advice, and best-practice protocols to ensure the integrity of your experiments and the reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What are the basic properties of this compound relevant to its storage and use?
A1: this compound is a crystalline solid that is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2] It is soluble in DMSO and Methanol.[1][2][3] For long-term integrity, the solid compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[4][5][6]
| Property Summary | |
| Chemical Name | 1-(2-Methoxyphenyl)piperazine hydrochloride |
| CAS Number | 5464-78-8[1][2][6][7][8] |
| Molecular Formula | C₁₁H₁₇ClN₂O[1][7][9] |
| Appearance | White to off-white crystalline solid[1][7] |
| Solubility | Soluble in DMSO and Methanol[1][2][3] |
| Solid Storage | Cool, dry, well-ventilated area in a tightly-closed container.[4][5][6] Inert atmosphere recommended.[1][2] |
| Hygroscopic | Yes[1][2] |
| Incompatibilities | Strong oxidizing agents[5] |
Q2: How should I prepare a stock solution of this compound in DMSO?
A2: Use a high-purity, anhydrous (or low-water content) grade of DMSO.[10] Given the compound's hygroscopic nature, it is crucial to minimize its exposure to atmospheric moisture during weighing and dissolution. We recommend preparing a concentrated stock solution (e.g., 10-50 mM), which can then be diluted to the final working concentration for your experiments. For a detailed methodology, please refer to the Protocol: Preparation of DMSO Stock Solution section below.
Q3: What are the ideal storage conditions for a DMSO stock solution of this compound?
A3: Once prepared, the DMSO stock solution should be stored in small, single-use aliquots in tightly sealed vials to minimize freeze-thaw cycles and exposure to air and moisture. Store these aliquots at -20°C or, for longer-term storage, at -80°C. Always bring an aliquot to room temperature and vortex briefly before opening and using in an experiment.
Troubleshooting Guide
Q4: My experimental results are inconsistent over time when using the same DMSO stock solution. Could the compound be degrading?
A4: Yes, this is a significant possibility. While the compound itself is generally stable, its acidic nature as a hydrochloride salt can induce the degradation of the DMSO solvent.[11] DMSO can decompose under acidic conditions to form volatile and reactive sulfur-containing byproducts such as methyl thioether, dimethyl disulfide, and methyl sulfide.[11] These byproducts can interfere with biological assays or potentially react with your compound, leading to inconsistent results. We strongly advise preparing fresh stock solutions regularly or qualifying the stability of your stock under your specific storage conditions (see Protocol: Verifying Stock Solution Stability ).
Q5: I have noticed a faint, unusual odor (similar to garlic or sulfur) from my stock solution vial. What does this indicate?
A5: This is a classic sign of DMSO degradation.[11] The characteristic odor is due to the formation of volatile sulfur compounds like dimethyl sulfide. If you detect this odor, it is a strong indicator that the integrity of your stock solution has been compromised. The solution should be discarded immediately, and a fresh stock should be prepared using high-purity, anhydrous DMSO.
Q6: In my analytical validation (e.g., HPLC, LC-MS), I'm observing new, unexpected peaks that were not present when the solution was freshly prepared. What are they?
A6: These peaks are likely degradation products. They could originate from the this compound itself or, more commonly, from reactions between the compound and the DMSO degradation byproducts. The acidic environment can catalyze these reactions. To confirm, you can run a DMSO blank (a sample of the same DMSO stored under identical conditions but without the compound) to see if any peaks correspond to solvent degradation alone.
Q7: My frozen DMSO stock solution appears cloudy or has visible precipitates after thawing. Is it still usable?
A7: First, ensure the solution has returned completely to room temperature and vortex it thoroughly to attempt redissolution. If precipitates remain, the compound may be crashing out of solution, which can happen if the concentration is too high or if water has been introduced into the DMSO, reducing its solvating power. While gentle warming (e.g., to 37°C) can sometimes aid redissolution, we do not recommend using a solution that required heating to dissolve, as this can accelerate degradation. The safest approach is to discard the solution and prepare a new one, possibly at a slightly lower concentration.
Best Practices & Protocols
Protocol: Preparation of DMSO Stock Solution
This protocol outlines the steps for preparing a stable, high-concentration stock solution.
-
Preparation: Move the this compound container and a vial of high-purity, anhydrous DMSO into a low-humidity environment, such as a glove box or a desiccator, to equilibrate to room temperature.
-
Weighing: Weigh the desired amount of the compound quickly to minimize moisture absorption.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the compound to achieve the target concentration (e.g., 22.87 mg in 1 mL DMSO for a 100 mM solution).
-
Mixing: Cap the vial tightly and vortex at room temperature until the solid is completely dissolved. A brief sonication in a room temperature water bath can assist dissolution if necessary.
-
Aliquoting: Immediately dispense the stock solution into smaller, single-use aliquots in cryovials or other appropriate sealed tubes.
-
Storage: Tightly cap the aliquots, label them clearly with the compound name, concentration, and date, and store them at -20°C or -80°C, protected from light.
Protocol: Verifying Stock Solution Stability
This protocol provides a framework for assessing the stability of your prepared stock solution over time.
-
Baseline Analysis (T=0): Immediately after preparing the stock solution, take one aliquot and dilute it to a suitable concentration for your analytical method (e.g., HPLC-UV, LC-MS). Run the analysis and record the chromatogram. This is your baseline reference. Note the peak area, retention time, and purity.
-
Time Point Analysis: Store the remaining aliquots under your intended storage conditions (e.g., -20°C). At set time points (e.g., 1 week, 1 month, 3 months), thaw a new, unused aliquot.
-
Sample Preparation & Analysis: Prepare and analyze the sample in the exact same manner as the baseline sample.
-
Data Comparison: Compare the new chromatogram to the T=0 baseline. Look for:
-
A significant decrease (>5-10%) in the main peak area.
-
The appearance of new peaks (degradants).
-
A shift in the retention time of the main peak.
-
-
Decision: If significant changes are observed, the stock solution is not stable under your storage conditions for that duration. You should shorten the expiry period for your solutions and prepare them more frequently.
Visualized Workflow: Stability Verification
The following diagram illustrates the logical flow for ensuring the integrity of your experimental compound.
Caption: Workflow for preparing, storing, and verifying the stability of DMSO stock solutions.
References
-
AK Scientific, Inc. (n.d.). 1-(2-Methoxyphenyl)piperazine HCl Safety Data Sheet. Retrieved from .
-
Pharmaffiliates. (n.d.). CAS No : 5464-78-8 | Product Name : 1-(2-Methoxyphenyl)piperazine Hydrochloride. Retrieved from [Link].
- Cayman Chemical. (2024). Safety Data Sheet - 1-(2-Methoxyphenyl)piperazine (hydrochloride).
- BioVanix. (n.d.). 1-(2-Methoxyphenyl)piperazine hydrochloride 99% | 5464-78-8 | Manufacturer.
- LGC Standards. (n.d.). 1-(2-Methoxyphenyl)piperazine-d8 Hydrochloride.
-
ResearchGate. (n.d.). Divergent decomposition pathways of DMSO mediated by solvents and additives | Request PDF. Retrieved from [Link].
-
precisionFDA. (n.d.). This compound. Retrieved from [Link].
- Benchchem. (n.d.). This compound | 66373-53-3.
- Fisher Scientific. (2025). Safety Data Sheet - 1-(2-Methoxyphenyl)piperazine.
-
PubChem. (n.d.). 1-(2-Methoxyphenyl)piperazine. Retrieved from [Link].
- ResearchGate. (n.d.). The chemical structures of tested 2-methoxyphenylpiperazine derivatives.
- PubMed. (n.d.). p-MPPI and p-MPPF antagonism of 5-HT1A receptor-mediated responses.
- PubMed. (2011). Design, synthesis and in vitro evaluation of bridgehead fluoromethyl analogs....
- SWGDRUG.org. (2005). 1-(3-METHOXYPHENYL)PIPERAZINE.
- ResearchGate. (2025). Thermal Degradation of Piperazine in Sulfolane Aqueous Solution....
-
PMC - NIH. (n.d.). Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution.... Retrieved from [Link].
- Gaylord Chemical Company, L.L.C. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data.
-
MDPI. (2024). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference.... Retrieved from [Link].
Sources
- 1. 1-(2-Methoxyphenyl)piperazine hydrochloride | 5464-78-8 [chemicalbook.com]
- 2. 1-(2-Methoxyphenyl)piperazine hydrochloride 99% | 5464-78-8 | Manufacturer [biovanix.com]
- 3. 5464-78-8 CAS MSDS (1-(2-Methoxyphenyl)piperazine hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. aksci.com [aksci.com]
- 5. 1-(2-Methoxyphenyl)piperazine hydrochloride(5464-78-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. fishersci.fi [fishersci.fi]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. GSRS [precision.fda.gov]
- 10. ptacts.uspto.gov [ptacts.uspto.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up Synthesis of N-(2-Methoxyphenyl)piperazine Hydrochloride
Introduction
Welcome to the technical support guide for the scale-up synthesis of N-(2-Methoxyphenyl)piperazine Hydrochloride. This document is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from laboratory scale to pilot plant or full-scale manufacturing. N-(2-Methoxyphenyl)piperazine is a critical intermediate for numerous active pharmaceutical ingredients (APIs), particularly those targeting the central nervous system.[1][2]
Scaling up any chemical synthesis introduces challenges not always apparent at the bench. Issues such as heat transfer, mass transport, impurity control, and material handling become paramount. This guide provides field-proven insights and robust troubleshooting strategies to navigate these complexities, ensuring a safe, efficient, and reproducible manufacturing process. We will address common problems encountered during the two primary synthetic routes: Palladium-catalyzed Buchwald-Hartwig amination and classical Nucleophilic Aromatic Substitution (SNAr).
Troubleshooting Guide
This section is formatted as a series of questions and answers to directly address specific issues you may encounter during your scale-up campaign.
Reaction & Yield Issues
Question 1: My yield is significantly lower on a larger scale compared to the lab. What are the likely causes?
Answer: A drop in yield upon scale-up is a common issue that can stem from several factors related to physical and chemical parameters.
-
For Buchwald-Hartwig Amination:
-
Inefficient Mixing: At scale, ensuring homogeneous mixing of a heterogeneous mixture (e.g., with an inorganic base like K₃PO₄ or Cs₂CO₃) is difficult.[3] Poor agitation can lead to localized "hot spots" or areas of low catalyst concentration, promoting side reactions or incomplete conversion. Solution: Evaluate and optimize the reactor's agitation speed and impeller design. Consider using a soluble organic base like DBU, although this may require re-optimization of the reaction conditions.[4]
-
Atmospheric Control: Palladium(0) catalysts are sensitive to oxygen. While a nitrogen blanket might be sufficient in the lab, larger reactors have a greater headspace and higher risk of air leaks. Solution: Implement a rigorous inerting protocol. Use multiple vacuum/nitrogen backfill cycles before heating the reaction. Ensure all reagents and solvents are thoroughly degassed.
-
Catalyst Poisoning: Contaminants in raw materials or solvents that were insignificant at the lab scale can act as catalyst poisons at a larger scale.[5] Solution: Qualify all raw materials. Ensure solvents are of sufficient purity and are dry.
-
-
For Nucleophilic Aromatic Substitution (SNAr):
-
Poor Temperature Control: SNAr reactions involving piperazine can be exothermic.[6] Large reactors have a lower surface-area-to-volume ratio, making heat dissipation less efficient. An uncontrolled exotherm can lead to the formation of thermal degradation impurities. Solution: Perform reaction calorimetry (e.g., using a Phi-TEC I) to understand the thermal profile of the reaction.[7] Implement controlled, jacketed heating and cooling, and consider a semi-batch process where one reagent is added slowly to manage the heat flow.
-
Mass Transfer Limitations: If using a solid base like K₂CO₃, poor mixing can limit the reaction rate, leading to incomplete conversion within the standard processing time. Solution: Increase agitation or consider a phase-transfer catalyst to improve the interaction between phases.
-
Question 2: I'm observing a significant amount of the di-substituted impurity, 1,4-bis(2-methoxyphenyl)piperazine. How can I minimize its formation?
Answer: The formation of the di-substituted product is a classic challenge in piperazine chemistry, as the second nitrogen on the mono-substituted product can be more nucleophilic than piperazine itself.
-
Stoichiometry Control: The most straightforward approach is to use a large excess of piperazine (e.g., 3-5 equivalents) relative to the aryl halide. This statistically favors the reaction of the halide with an un-substituted piperazine molecule. While effective, this requires a robust method to remove the excess piperazine during workup.
-
Slow Addition: In a batch process, add the aryl halide slowly to a heated solution of excess piperazine and the base. This maintains a low concentration of the limiting reagent, disfavoring the second substitution.
-
Use of a Protecting Group: For processes where material costs and step-economy are less critical, using a mono-protected piperazine, such as N-Boc-piperazine, provides the most reliable control.[8] The Boc group is then removed in a subsequent step, typically with an acid like HCl, which can lead directly to the desired hydrochloride salt.[9][10]
-
Protonation Strategy: Using piperazine monohydrochloride or another mono-protonated salt can effectively protect one nitrogen atom, suppressing the formation of the di-substituted derivative.[8]
Workup & Purification Challenges
Question 3: My product stream from a Buchwald-Hartwig reaction has high levels of residual palladium (>10 ppm). How can I effectively remove it to meet ICH guidelines?
Answer: Removing residual palladium to meet regulatory limits (often <10 ppm for oral APIs) is a critical step in process chemistry.[11] A multi-stage approach is often most effective.
-
Initial Filtration: Palladium can often agglomerate into larger particles during the reaction. A simple filtration of the crude reaction mixture through a pad of Celite® can remove a significant portion of the metal.[11]
-
Aqueous Washes / Extraction: Acidic washes (e.g., dilute HCl or acetic acid) can help extract some palladium species. However, this is often insufficient on its own.
-
Adsorption with Scavengers: This is the most common and effective method. The choice of scavenger is process-dependent.[12][13]
-
Activated Carbon: Can be effective but is often non-selective and may adsorb a significant amount of your product, leading to yield loss.[12]
-
Thiol-Based Scavengers: Reagents like N-acetylcysteine or silica-supported scavengers (e.g., Si-TMT) are highly effective at binding palladium.[11][12] These are typically added to the product solution, stirred for a period (kinetics should be studied), and then filtered off.
-
Specialized Resins: Cartridges containing scavenger resins (e.g., Smopex®) can be used in a flow-through setup, which is highly efficient for large volumes and can be easily integrated into a continuous process.[13][14]
-
| Scavenging Method | Pros | Cons | Typical Application |
| Activated Carbon | Low cost, readily available. | Low selectivity (product loss), potential for fine particles to pass through filters. | Initial debulking of palladium. |
| N-Acetyl Cysteine | Effective, relatively low cost. | Requires a separate filtration step, potential for sulfur-containing impurities. | Batch processing after initial filtration. |
| Silica/Polymer Scavengers (e.g., Si-TMT) | High selectivity, high capacity, easy filtration. | Higher cost than carbon or NAC. | Polishing step to reach <10 ppm levels.[12] |
| Scavenger Cartridges | Highly efficient, suitable for continuous flow, contained system. | Requires specific hardware, upfront capital cost. | Large-scale manufacturing where efficiency is key. |
Question 4: I am struggling to achieve consistent crystallization of the final hydrochloride salt. What factors should I investigate?
Answer: Crystallization is a multi-faceted process where solvent choice, supersaturation, and temperature are key.
-
Solvent System Selection: The ideal solvent system should provide high solubility at elevated temperatures and low solubility at ambient or cooled temperatures to ensure a high recovery.[15]
-
Common Choices: Alcohols (isopropanol, ethanol), ketones (acetone), and esters (ethyl acetate) are often used. A common procedure involves dissolving the free base in a suitable solvent and adding a solution of HCl (e.g., HCl in isopropanol or ethereal HCl) to precipitate the salt.[9] Alternatively, the crude salt can be recrystallized from a solvent/anti-solvent system. For example, dissolving in methanol and adding a less polar solvent like diethyl ether or MTBE as an anti-solvent can induce crystallization.[9]
-
-
Control of Supersaturation: Crashing the product out of solution by adding anti-solvent too quickly or cooling too rapidly often leads to small, impure crystals that are difficult to filter. Solution: Develop a controlled cooling profile and add anti-solvent slowly to the seeded solution. This allows for controlled crystal growth rather than rapid nucleation.
-
pH and Stoichiometry: Ensure the correct stoichiometry of HCl is used. An excess of acid can sometimes inhibit crystallization or lead to the formation of a less stable dihydrochloride salt. The final pH of the mother liquor should be monitored and controlled.
-
Impurity Effects: High levels of impurities can inhibit crystal growth or co-precipitate with the product. Ensure the solution being crystallized is of sufficient purity. An upstream carbon treatment or silica plug may be necessary.
Frequently Asked Questions (FAQs)
Q: Which synthetic route is generally better for scale-up: Buchwald-Hartwig or SNAr? A: There is no single "better" route; the choice depends on raw material cost, process safety, and available equipment.
-
Buchwald-Hartwig is highly versatile and often proceeds under milder conditions than SNAr. However, it involves expensive and air-sensitive catalysts and ligands, and requires a robust palladium removal strategy.[16]
-
SNAr (e.g., from 2-methoxyaniline and bis(2-chloroethyl)amine hydrochloride) avoids palladium entirely, which simplifies purification.[9][17] However, it can require high reaction temperatures (~150 °C), which poses thermal safety and equipment challenges, and the starting materials can be highly corrosive.[17] A thorough cost and safety analysis is essential.
Q: What are the primary safety concerns when handling piperazine at an industrial scale? A: Piperazine is a corrosive solid and requires careful handling.
-
Corrosivity: It can cause severe skin and eye damage. Full personal protective equipment (PPE), including chemical-resistant gloves, goggles, and face shields, is mandatory.[6][18]
-
Hygroscopic and CO₂ Absorption: Piperazine readily absorbs water and carbon dioxide from the air, which can affect its physical state and assay.[6][18] It should be stored in tightly sealed containers under a nitrogen atmosphere.
-
Incompatibilities: It reacts exothermically with acids. It is also incompatible with strong oxidizing agents.[6]
Q: What in-process controls (IPCs) are critical for monitoring the reaction? A: Robust IPCs are essential for ensuring consistency and identifying deviations early.
-
Reaction Completion: Use HPLC to monitor the disappearance of the limiting starting material (e.g., 2-chloroanisole). The target should be <1.0% remaining.
-
Impurity Formation: HPLC should also be used to track the formation of critical impurities, especially the di-substituted product. Set clear acceptance limits for each impurity.
-
Palladium Levels: For Buchwald-Hartwig processes, use ICP-MS or a validated fluorescent assay to check palladium levels after each scavenging step to ensure the process is performing as expected.[13]
Experimental Protocols
Protocol 1: Palladium Removal via N-Acetyl Cysteine (NAC) Scavenging
This protocol assumes the Buchwald-Hartwig reaction is complete and the reaction solvent is toluene.
-
Initial Filtration: Cool the reaction mixture to 20-25 °C. Filter the entire batch through a pre-packed Celite® 545 pad to remove bulk palladium solids. Wash the pad with fresh toluene.
-
Scavenger Preparation: In a separate vessel, prepare a 1 M aqueous solution of N-acetyl cysteine (NAC).
-
Extraction/Scavenging: Transfer the filtered toluene solution to a reactor equipped with an overhead stirrer. Add the 1 M NAC solution (typically 1-2 volumes relative to the organic layer).
-
Heating and Agitation: Heat the biphasic mixture to 30-40 °C and stir vigorously for at least 4 hours. The optimal time should be determined by kinetic studies.[11]
-
Phase Separation: Stop agitation and allow the layers to separate. Drain the lower aqueous layer containing the palladium-NAC complex.
-
Washes: Wash the organic layer with a 5% brine solution to remove any residual NAC.
-
Sampling: Take a sample of the organic layer for palladium analysis by ICP-MS to confirm the level is within the acceptable limit for the next step. Repeat the NAC wash if necessary.
Protocol 2: Crystallization of this compound
This protocol assumes the starting material is the free base in an isopropanol (IPA) solution.
-
Solution Preparation: Charge the IPA solution of N-(2-Methoxyphenyl)piperazine free base into a clean, dry, glass-lined reactor. If necessary, filter the solution through a polishing filter to remove any particulate matter.
-
Temperature Adjustment: Heat the solution to 50-60 °C to ensure everything is fully dissolved.
-
Acidification: Prepare a solution of 5-6 M HCl in IPA. Slowly charge the HCl/IPA solution to the reactor over 30-60 minutes, maintaining the temperature at 50-60 °C. Monitor the pH of the reaction mixture.
-
Seeding: Once crystallization begins, or after adding ~10% of the acid, add seed crystals of the desired polymorphic form of the hydrochloride salt (0.1-1.0% w/w).
-
Hold Period: After completing the acid addition, hold the slurry at 50-60 °C with moderate agitation for 1-2 hours to allow for crystal growth.
-
Controlled Cooling: Cool the slurry to 0-5 °C over a period of 4-6 hours. A linear cooling ramp is recommended.
-
Isolation: Hold the slurry at 0-5 °C for at least 2 hours. Filter the product using a centrifuge or filter dryer.
-
Washing: Wash the filter cake with cold (0-5 °C) IPA to remove residual mother liquor.
-
Drying: Dry the product under vacuum at 40-50 °C until the solvent content meets specification.
Visualizations & Diagrams
Overall Process Workflow
The following diagram illustrates the key decision points and unit operations for the scale-up synthesis.
Caption: High-level workflow for the synthesis of N-(2-Methoxyphenyl)piperazine HCl.
Troubleshooting Decision Tree: High Palladium Content
This diagram provides a logical path for addressing high residual palladium.
Sources
- 1. Crystal structure of 4-(2-methoxyphenyl)piperazin-1-ium 3,5-dintrosalicylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Progress in arylpiperazine synthesis by the catalytic amination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 6. PIPERAZINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. helgroup.com [helgroup.com]
- 8. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1-(2-Methoxyphenyl)piperazine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 10. dspace.mit.edu [dspace.mit.edu]
- 11. onyxipca.com [onyxipca.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. arborassays.com [arborassays.com]
- 14. Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams | Johnson Matthey Technology Review [technology.matthey.com]
- 15. unifr.ch [unifr.ch]
- 16. researchgate.net [researchgate.net]
- 17. Page loading... [guidechem.com]
- 18. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Technical Support Center: Buchwald-Hartwig Amination for Piperazine Synthesis
Welcome to the technical support hub for the Buchwald-Hartwig amination, specifically tailored for the synthesis of N-aryl piperazines. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this powerful C-N cross-coupling reaction. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you overcome common challenges and improve your reaction yields.
The N-aryl piperazine motif is a cornerstone in modern pharmaceuticals, appearing in drugs for a wide range of conditions. The Buchwald-Hartwig amination stands out as a versatile and efficient method for constructing this key scaffold. However, the reaction is highly sensitive to a variety of parameters, and achieving high yields requires a nuanced understanding of the interplay between catalyst, ligand, base, and substrate.
This guide is structured in a question-and-answer format to directly address the specific issues you may encounter at the bench.
Frequently Asked Questions (FAQs)
Here we address the most common initial questions when setting up a Buchwald-Hartwig reaction for piperazine synthesis.
Q1: I'm starting a new project. Which ligand should I choose for coupling piperazine with my aryl halide?
A1: The choice of ligand is arguably the most critical parameter for success. For the Buchwald-Hartwig amination, bulky, electron-rich phosphine ligands are the gold standard. These ligands promote the crucial, yield-determining reductive elimination step and stabilize the active Pd(0) catalyst.
The causality is rooted in the ligand's steric and electronic properties:
-
Steric Bulk: Large ligands (e.g., with tert-butyl or biaryl groups) create a sterically crowded palladium center. This favors the formation of a three-coordinate L-Pd(Ar)(NR2) intermediate, which undergoes reductive elimination much faster than the four-coordinate equivalent, outcompeting side reactions.
-
Electron-Donating Ability: Electron-rich phosphines increase the electron density on the palladium atom, which facilitates the initial oxidative addition of the aryl halide and accelerates the final C-N bond-forming reductive elimination.
For piperazine couplings, the "Buchwald ligands" are highly effective. A good starting point is to screen a small panel of them.
| Ligand Family | Specific Examples | Key Characteristics & When to Use |
| Dialkylbiaryl Phosphines | XPhos, SPhos, RuPhos | Workhorses of the field. Generally provide high rates and yields for a broad range of aryl chlorides, bromides, and triflates. RuPhos is often effective for heterocyclic substrates. |
| Ferrocenyl Phosphines | Josiphos-type ligands | Excellent for sterically demanding couplings and can sometimes minimize side reactions like hydrodehalogenation. |
| Bidentate Phosphines | BINAP, XantPhos | Often used for coupling primary amines, but can be effective for piperazines, especially with aryl iodides or triflates. XantPhos has a large "bite angle" that can promote reductive elimination. |
Recommendation: Start with XPhos or RuPhos for aryl chlorides and bromides. They offer a high probability of success for a wide array of substrates.
Q2: Which base is most appropriate for my reaction? Can I use a weaker base to protect sensitive functional groups?
A2: Base selection is a delicate balance. The base's primary role is to deprotonate the piperazine-palladium complex to form the key palladium-amido intermediate prior to reductive elimination. Using a base that is too weak will result in a low concentration of this intermediate and stall the reaction.
| Base | pKaH (in DMSO) | Typical Use Case & Considerations |
| Sodium tert-butoxide (NaOtBu) | ~32 | The strongest and most common base. Drives reactions to completion quickly, even with less reactive aryl chlorides. However, it is incompatible with base-sensitive functional groups like esters and nitro groups. |
| Lithium bis(trimethylsilyl)amide (LHMDS) | ~30 | A strong, non-nucleophilic base. Useful for substrates with protic functional groups that would be deprotonated by alkoxides. |
| Cesium Carbonate (Cs₂CO₃) | ~13 (first pKa) | A weaker base that offers excellent functional group tolerance. Often requires higher temperatures or longer reaction times. |
| Potassium Phosphate (K₃PO₄) | ~12 (first pKa) | An economical and mild inorganic base. Good for large-scale reactions and substrates with sensitive groups, but may require higher catalyst loadings. |
Expert Insight: While NaOtBu is highly effective, its strength can sometimes promote side reactions like hydrodehalogenation. If you have sensitive functional groups or are observing side products, switching to a weaker base like K₃PO₄ or Cs₂CO₃ is a logical troubleshooting step, though you may need to increase the reaction temperature to compensate.
Q3: Should I use unprotected piperazine or a mono-protected version like N-Boc-piperazine?
A3: This depends on your target molecule and the reactivity of your aryl halide.
-
Unprotected Piperazine: Can be used directly, but you must control the stoichiometry carefully to avoid the primary side product: bis-arylation. A large excess of piperazine (e.g., 5-8 equivalents) is often used to favor the mono-arylated product statistically. This is a viable strategy if your aryl halide is inexpensive and the excess piperazine can be easily removed during workup.
-
N-Boc-piperazine: This is the most common and generally recommended approach for achieving clean, high-yielding mono-arylation. The Boc group effectively blocks one nitrogen atom, preventing the second coupling. It is stable to most Buchwald-Hartwig conditions and can be easily removed later with acid. Using a slight excess (1.2-1.5 equivalents) of N-Boc-piperazine is typical.
Recommendation: Unless you have a specific reason to avoid a protection/deprotection sequence, use N-Boc-piperazine . It will save you significant purification challenges down the line.
Troubleshooting Guides
When reactions don't go as planned, a systematic approach is key. Here are guides for tackling the most common failure modes.
Issue 1: Low or No Conversion of Starting Material
Your TLC or LC-MS shows primarily unreacted aryl halide and piperazine.
Causality & Troubleshooting Workflow
This issue almost always points to a problem with the catalyst's activity. The active Pd(0) species is either not forming or is being deactivated.
-
Check Inert Atmosphere: The active Pd(0) catalyst is readily oxidized to inactive Pd(II) by oxygen. Ensure your solvent was properly degassed (e.g., by three freeze-pump-thaw cycles or by sparging with argon for >30 minutes) and that your reaction vessel was thoroughly purged and maintained under a positive pressure of an inert gas (argon or nitrogen).
-
Verify Reagent Purity: Trace amounts of water can hydrolyze the active catalyst or interfere with the base. Ensure you are using anhydrous solvent and that your base is fresh and has been stored properly. Piperazine itself can be hygroscopic; ensure it is dry.
-
Evaluate the Catalyst System:
-
Pd Source: If you are using a Pd(II) source like Pd(OAc)₂ or a Pd(0) source like Pd₂(dba)₃, the in-situ formation of the active L-Pd(0) species can be inefficient and is a common point of failure.
-
Solution: Switch to a modern palladium pre-catalyst (e.g., XPhos Pd G3 or G4). These are air-stable solids that rapidly and cleanly generate the active L-Pd(0) species in solution upon addition of the base, leading to more reproducible results.
-
Ligand Choice: If a reliable pre-catalyst is already being used with no success, your specific substrate combination may require a different ligand. The electronics or sterics of your aryl halide or piperazine derivative may be incompatible with your first choice.
-
Solution: Screen a small panel of different ligands (e.g., if XPhos failed, try RuPhos or Josiphos).
-
-
Temperature: If all of the above are confirmed to be optimal, the reaction may simply be kinetically slow. This is particularly true for challenging substrates like electron-rich aryl chlorides. A modest increase in temperature (e.g., from 80 °C to 100 °C) can often overcome this activation barrier.
Issue 2: Significant Hydrodehalogenation Side Product is Observed
You are forming the arene (Ar-H) instead of the desired N-aryl piperazine (Ar-Pip).
Causality & Troubleshooting
Hydrodehalogenation is a competing pathway in the catalytic cycle. It typically arises from a β-hydride elimination event from a palladium-alkoxide intermediate (formed from the base, e.g., NaOtBu) or from the palladium-amido intermediate itself. This generates a palladium-hydride species, which can then reductively eliminate the arene.
The key to solving this problem is to promote the rate of reductive elimination relative to the rate of the side reaction.
-
Change the Base: This is the most effective solution. Strong alkoxide bases like NaOtBu are often the culprits. Switching to a weaker inorganic base like K₃PO₄ or Cs₂CO₃ can dramatically suppress hydrodehalogenation. These bases are less prone to forming the palladium-hydride species responsible for the side reaction.
-
Change the Ligand: Some ligands are inherently better at promoting reductive elimination. If switching the base is not sufficient, consider a different ligand. For example, Josiphos-type ligands or bulky biaryl phosphines with different electronic properties (e.g., SPhos) can sometimes alter the balance in favor of the desired C-N coupling.
-
Lower the Temperature: High temperatures can sometimes accelerate side reactions more than the desired coupling. Try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C), especially if you are using a very active catalyst system.
Experimental Protocols
Protocol: Screening for Optimal Ligand and Base
This protocol is designed for a situation where an initial reaction condition gives a low yield and you need to efficiently find a better set of parameters. It uses parallel reaction vials.
Materials:
-
Aryl halide (1.0 equiv)
-
N-Boc-piperazine (1.2 equiv)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol %)
-
Ligands for screening (e.g., XPhos, RuPhos, SPhos)
-
Bases for screening (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)
-
Anhydrous, degassed toluene or dioxane
-
2-dram vials with Teflon-lined caps
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Preparation (in a glovebox):
-
Into a series of labeled vials, add the aryl halide (e.g., 0.1 mmol, 1.0 equiv).
-
Add the appropriate base to each vial (e.g., NaOtBu: 1.4 equiv; K₃PO₄: 2.0 equiv).
-
In separate stock solutions, prepare the catalyst systems. For example:
-
Stock A: Pd₂(dba)₃ (1 mol %) + XPhos (2.2 mol %) in toluene.
-
Stock B: Pd₂(dba)₃ (1 mol %) + RuPhos (2.2 mol %) in toluene.
-
Alternatively, and preferably, weigh the solid pre-catalyst (2 mol %) directly into each vial.
-
-
Add N-Boc-piperazine (0.12 mmol, 1.2 equiv) to each vial.
-
-
Reaction Setup:
-
Add the anhydrous, degassed solvent (e.g., 1.0 mL) to each vial.
-
If using catalyst stock solutions, add the appropriate volume to each vial.
-
Seal the vials tightly with the Teflon-lined caps.
-
Remove the vials from the glovebox and place them in a pre-heated aluminum block on a stirrer hotplate.
-
-
Execution & Monitoring:
-
Heat the reactions to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
After a set time (e.g., 4 hours), take a small aliquot from each reaction for analysis.
-
Dilute the aliquot with a suitable solvent (e.g., ethyl acetate), filter through a small plug of silica, and analyze by LC-MS or GC-MS to determine the conversion to product and the formation of any side products.
-
-
Analysis:
-
Compare the results from the different ligand/base combinations to identify the optimal conditions for your specific substrate.
-
References
-
Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Palladium-Catalyzed Amination of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]
-
Thomas, J. M., & Raja, R. (2008). The materials chemistry of catalytic combustion. Chemical Communications, (6), 675. [Link]
-
Wikipedia Contributors. (2024). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]
-
Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118–17129. [Link]
-
Fors, B. P., & Buchwald, S. L. (2010). A Multiligand-Based Pd Catalyst for C–N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(44), 15914–15917. [Link]
Technical Support Center: Purifying N-(2-Methoxyphenyl)piperazine Hydrochloride
Welcome to the technical support center for the purification of N-(2-Methoxyphenyl)piperazine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining this crucial intermediate in its purest form. Here, we will dissect common issues, explain the underlying chemical principles, and provide validated, step-by-step protocols to troubleshoot and resolve purification hurdles.
Understanding the Challenge: Common Impurities
The synthesis of this compound, often involving processes like Buchwald-Hartwig amination, can introduce a variety of impurities.[1][2] Proactively identifying these potential contaminants is the first step toward an effective purification strategy.
| Impurity Type | Specific Examples | Origin / Rationale |
| Unreacted Starting Materials | 1-Bromo-2-methoxybenzene, Piperazine, Bis(2-chloroethyl)amine hydrochloride | Incomplete reaction conversion. Piperazine's high water solubility can also complicate its removal during aqueous workups.[3] |
| Reaction By-products | 1,3-bis-[4-(2-methoxyphenyl)piperazin-1-yl]propane (dimer impurity), N-formylpiperazine | Side reactions, especially if reaction conditions (temperature, stoichiometry) are not tightly controlled.[4] |
| Reagents & Catalysts | Palladium catalysts (e.g., Pd2dba3), phosphine ligands (e.g., BINAP), bases (e.g., K2CO3, DBU) | Incomplete removal during workup. Residual palladium can cause discoloration and is often toxicologically unacceptable.[1] |
| Degradation Products | Oxidation products | The piperazine moiety can be susceptible to oxidation, leading to colored impurities, particularly during prolonged heating or exposure to air.[5] |
Frequently Asked Questions (FAQs)
Here are quick answers to the most common issues encountered during the purification process.
Q1: My final product is an off-white or brownish solid. What is the likely cause and how can I fix it? A1: This discoloration is typically due to trace amounts of oxidized impurities or residual palladium catalyst. A simple and effective solution is to perform a recrystallization from a suitable solvent like isopropanol or ethanol, adding a small amount of activated carbon to the hot solution to adsorb these colored impurities.[4] After briefly heating, the carbon is removed by hot filtration through a pad of Celite, and the pure product is crystallized upon cooling.
Q2: Thin-Layer Chromatography (TLC) of my crude product shows a baseline spot and a main product spot. What is the baseline impurity? A2: A highly polar spot that remains at the baseline, especially in normal-phase silica gel TLC, is often unreacted piperazine or other highly polar amines.[5][6] These compounds interact very strongly with the acidic silica gel. An acid-base extraction is the most effective way to remove this type of impurity on a larger scale.
Q3: What is the best solvent for recrystallizing this compound? A3: Alcohols such as isopropanol and ethanol are frequently cited as effective solvents for the crystallization of this compound and related structures.[4][7] The ideal solvent should dissolve the compound when hot but have low solubility when cold, ensuring high recovery.[8] A two-solvent system, such as methanol/diethyl ether or ethanol/ethyl acetate, can also be effective.[9][10][11]
Q4: I'm performing flash column chromatography, but my product is tailing badly. How can I get sharp, well-defined peaks? A4: Tailing is a classic problem when purifying basic amines like piperazine derivatives on standard silica gel.[6] This occurs due to strong acid-base interactions between the basic nitrogen atoms and the acidic silanol groups on the silica surface.[12] To counteract this, add a basic modifier to your mobile phase, such as 0.5-1% triethylamine (TEA) or a 1-2% solution of 7N ammonia in methanol.[6][12][13] Alternatively, using an amine-functionalized silica column can prevent these interactions altogether.[13][14]
In-Depth Troubleshooting Guides
Problem 1: Significant Contamination with Unreacted Starting Materials
If analytical data (NMR, HPLC) shows the presence of non-basic starting materials (e.g., 1-bromo-2-methoxybenzene) and/or excess piperazine, a liquid-liquid acid-base extraction is the most robust purification method. This technique exploits the different solubilities of acidic, basic, and neutral compounds in aqueous and organic layers at different pH values.[15]
dot graph "acid_base_extraction_workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
} } Caption: Workflow for purification via acid-base extraction.
Detailed Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in an immiscible organic solvent like ethyl acetate or dichloromethane (DCM).
-
Acidic Wash: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl). The desired product and any other basic impurities (like piperazine) will be protonated and move into the aqueous layer. Neutral organic impurities will remain in the organic layer, which can be discarded.[15]
-
Basification: Collect the aqueous layer and, in a flask cooled in an ice bath, slowly add a base (e.g., 2M NaOH or saturated NaHCO₃) with stirring until the pH is >10. This deprotonates the amine hydrochloride, converting it back to the free base.
-
Re-extraction: Return the basic aqueous solution to the separatory funnel and extract several times with fresh organic solvent (e.g., DCM or ethyl acetate). The purified free base of your product will now move back into the organic layer.
-
Final Steps: Combine the organic extracts, dry over an anhydrous drying agent (like Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified free base.[6] To obtain the final hydrochloride salt, dissolve the free base in a minimal amount of a solvent like isopropanol or diethyl ether and add a solution of HCl in the same solvent until precipitation is complete.[6][9] Collect the solid by filtration.
Problem 2: Presence of Structurally Similar By-products
When impurities are structurally and chemically similar to the desired product (e.g., dimers or positional isomers), separation by extraction or simple recrystallization is often ineffective. In these cases, flash column chromatography is the method of choice.
dot graph "purification_decision_tree" { graph [nodesep=0.4, ranksep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
} } Caption: Decision tree for selecting the appropriate purification method.
Detailed Protocol: Flash Column Chromatography
-
TLC Method Development: First, find a suitable mobile phase using TLC. A good starting point for polar amines is a mixture of dichloromethane and methanol or ethyl acetate and hexanes.[12][14] Add 0.5-1% triethylamine (TEA) to the solvent system to prevent tailing.[6][16] Aim for an Rf value of 0.2-0.4 for your desired compound.
-
Column Packing: Pack a glass column with silica gel using the chosen mobile phase (containing TEA).
-
Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase. If it's not fully soluble, you can pre-adsorb it onto a small amount of silica gel. To do this, dissolve the compound in a volatile solvent (like DCM), mix in silica gel to form a free-flowing powder, and evaporate the solvent completely. Carefully add the dry powder to the top of the packed column.
-
Elution: Run the column, collecting fractions and monitoring them by TLC. A gradient elution, starting with a less polar solvent system and gradually increasing the polarity (e.g., increasing the percentage of methanol), can be effective for difficult separations.[16]
-
Isolation: Combine the pure fractions, and remove the solvent under reduced pressure. The TEA is volatile and should be removed during this step. Convert the resulting free base to the HCl salt as described in the extraction protocol.
By systematically identifying the nature of the impurities and applying the appropriate purification strategy, researchers can confidently and efficiently obtain high-purity this compound, ensuring the reliability and success of subsequent experimental work.
References
-
King Group. Successful Flash Chromatography. [Link]
-
Biotage. How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]
-
University of Rochester Department of Chemistry. Tips for Flash Column Chromatography. [Link]
-
Williamson, K. L., & Masters, K. M. Acid-Base Extraction. [Link]
- Google Patents. WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride.
-
ResearchGate. How to extract/isolate piperazine from water without distillation?. [Link]
-
Kinesis. Flash Chromatography Separation of Basic Organic Compounds without Modifier. [Link]
-
MDPI. Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. [Link]
- Google Patents.
-
Teledyne ISCO. Strategies for the Flash Purification of Highly Polar Compounds. [Link]
-
University of Rochester Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Reddit. Go-to recrystallization solvent mixtures. [Link]
-
MIT OpenCourseWare. Two-Solvent Recrystallization Guide. [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. Page loading... [guidechem.com]
- 3. researchgate.net [researchgate.net]
- 4. WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mt.com [mt.com]
- 9. 1-(2-Methoxyphenyl)piperazine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 10. reddit.com [reddit.com]
- 11. ocw.mit.edu [ocw.mit.edu]
- 12. biotage.com [biotage.com]
- 13. Flash Chromatography Separation of Basic Organic Compounds without Modifier [kinesis-australia.com.au]
- 14. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 15. people.chem.umass.edu [people.chem.umass.edu]
- 16. Chromatography [chem.rochester.edu]
Validation & Comparative
A Researcher's Guide to N-(2-Methoxyphenyl)piperazine hydrochloride and Buspirone in Serotonin Receptor Studies
In the intricate landscape of serotonin receptor research, the selection of appropriate pharmacological tools is paramount to elucidating the complex signaling pathways that govern neurological function. This guide provides an in-depth, objective comparison of two key compounds frequently employed in these studies: N-(2-Methoxyphenyl)piperazine hydrochloride (2-MPP) and the clinically established anxiolytic, buspirone. This analysis moves beyond a superficial overview to offer researchers, scientists, and drug development professionals a nuanced understanding of their respective mechanisms of action, receptor binding profiles, and functional activities, supported by experimental data.
Introduction: Two Distinct Tools for a Common Target
Both 2-MPP and buspirone target the serotonin 1A (5-HT1A) receptor, a G-protein coupled receptor (GPCR) critically involved in mood, anxiety, and cognition. However, their utility in research stems from their fundamentally different pharmacological profiles. Buspirone is a well-characterized partial agonist at the 5-HT1A receptor, exhibiting a complex interplay between presynaptic and postsynaptic receptor populations. In contrast, the (2-methoxyphenyl)piperazine moiety, the core structure of 2-MPP, is a common scaffold for compounds with high affinity for 5-HT1A receptors, often displaying antagonist properties. This guide will dissect these differences, providing the necessary data for informed experimental design.
At the Receptor: A Tale of Two Affinities
The interaction of a ligand with its receptor is the foundational event in its pharmacological effect. This interaction is quantified by the binding affinity (Ki), with a lower Ki value indicating a stronger binding interaction. Below is a comparative summary of the binding affinities of buspirone and derivatives of 2-MPP for the 5-HT1A receptor and other relevant targets. It is important to note that direct, head-to-head comparative studies of 2-MPP and buspirone across a wide range of receptors are limited; therefore, data has been synthesized from multiple sources.
| Receptor | Buspirone Ki (nM) | N-(2-Methoxyphenyl)piperazine Derivative Ki (nM) | Reference Compound |
| 5-HT1A | 4-78 | 0.4 - 1.2 | 4-[4-(1-Adamantanecarboxamido)butyl]-1-(2-methoxyphenyl)piperazine, N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine |
| Dopamine D2 | 484 | IC50 in the range of 10-100 nM (for various derivatives) | o-methoxyphenylpiperazine derivatives with a terminal benzamide |
| Dopamine D3 | 98 | - | - |
| Dopamine D4 | 29.2 | - | - |
| Alpha-1 Adrenergic | - | 0.8 | 1-(2-Methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine (NAN-190) |
Key Insights from Binding Data:
-
5-HT1A Receptor: Both buspirone and derivatives of 2-MPP exhibit high affinity for the 5-HT1A receptor, with some 2-MPP derivatives demonstrating sub-nanomolar affinity.
-
Dopamine Receptors: Buspirone displays a moderate to low affinity for D2, D3, and D4 receptors. Derivatives of 2-MPP have also been shown to possess significant affinity for D2 receptors. This off-target activity is a critical consideration in experimental design, as it can confound the interpretation of results attributed solely to 5-HT1A receptor modulation.
-
Adrenergic Receptors: Notably, some derivatives of 2-MPP exhibit high affinity for alpha-1 adrenergic receptors, a property not prominently associated with buspirone. This highlights a key difference in their selectivity profiles.
Functional Activity: The Agonist vs. the Antagonist Scaffold
Beyond binding, the functional consequence of a ligand-receptor interaction is what truly defines its utility. Here, buspirone and 2-MPP occupy opposing ends of the functional spectrum at the 5-HT1A receptor.
Buspirone: The Partial Agonist
Buspirone's mechanism is characterized by its partial agonism at 5-HT1A receptors. This means it elicits a response that is lower than that of the endogenous full agonist, serotonin. Its functional activity is further nuanced by its differential effects on presynaptic and postsynaptic receptors:
-
Presynaptic 5-HT1A Autoreceptors: Located on serotonergic neurons in the raphe nuclei, these receptors act as a negative feedback mechanism. Buspirone acts as a full agonist at these sites, inhibiting serotonin synthesis and release.
-
Postsynaptic 5-HT1A Receptors: Found in brain regions like the hippocampus and cortex, buspirone acts as a partial agonist at these receptors. In the presence of high serotonin levels, it can act as a functional antagonist by competing with the full agonist.
This dual action contributes to its therapeutic effects and is a crucial aspect to consider in experimental models.
N-(2-Methoxyphenyl)piperazine: A Precursor to Antagonists
While direct functional data for 2-MPP hydrochloride is not as extensively published, the wealth of literature on its derivatives strongly points towards its role as a scaffold for 5-HT1A receptor antagonists. For instance, NAN-190 (1-(2-Methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine) is a well-established 5-HT1A antagonist. Furthermore, a study on N1-(2-methoxyphenyl)-N4-hexylpiperazine confirmed its antagonist activity at 5-HT1A receptors. This makes 2-MPP and its derivatives valuable tools for blocking 5-HT1A receptor activity to study the consequences of receptor inhibition.
Experimental Workflows: From Binding to Function
To provide a practical context for the data presented, this section outlines the methodologies for two key experimental assays used to characterize these compounds.
Radioligand Binding Assay: Quantifying Affinity
This assay directly measures the binding of a radiolabeled ligand to its receptor.
Step-by-Step Methodology:
-
Cell Culture: Culture a cell line stably expressing the human 5-HT1A receptor (e.g., CHO-K1 or HEK293).
-
Cell Plating: Seed the cells into a multi-well plate and allow them to adhere overnight.
-
Forskolin Stimulation: To measure the inhibition of adenylyl cyclase, first stimulate the cells with forskolin to increase basal cAMP levels.
-
Compound Addition:
-
For Agonist Testing (Buspirone): Add increasing concentrations of the test compound and measure the decrease in cAMP levels.
-
For Antagonist Testing (2-MPP): Pre-incubate the cells with increasing concentrations of the test compound before adding a known 5-HT1A agonist (like serotonin or 8-OH-DPAT). Measure the ability of the test compound to block the agonist-induced decrease in cAMP.
-
-
Cell Lysis and Detection: Lyse the cells and add the cAMP detection reagents. Commercially available kits often use technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) for sensitive and high-throughput detection.
-
Signal Measurement: Read the plate using a suitable plate reader to measure the signal, which is inversely proportional to the intracellular cAMP concentration.
-
Data Analysis: Plot the signal against the compound concentration to generate a dose-response curve and determine the EC50 (for agonists) or IC50 (for antagonists).
Signaling Pathways: A Visual Representation
The following diagrams illustrate the canonical signaling pathway of the 5-HT1A receptor and the points of intervention for an agonist like buspirone and an antagonist like a 2-MPP derivative.
Conclusion: Selecting the Right Tool for the Job
The choice between this compound and buspirone in serotonin receptor studies is not a matter of which is "better," but which is the appropriate tool for the specific experimental question.
-
Buspirone is the compound of choice for investigating the effects of partial agonism at 5-HT1A receptors, for modeling the therapeutic actions of anxiolytics, and for studying the differential roles of presynaptic and postsynaptic 5-HT1A receptor populations. Its known off-target activities at dopamine receptors must be taken into account.
-
This compound and its derivatives are invaluable for studies requiring the blockade of 5-HT1A receptors . They serve as excellent tools to probe the physiological and behavioral consequences of inhibiting this receptor system. Researchers should be mindful of the potential for significant affinity at alpha-1 adrenergic receptors with certain derivatives.
By understanding the distinct binding affinities, functional activities, and selectivity profiles of these two compounds, researchers can design more precise and insightful experiments, ultimately advancing our knowledge of the serotonergic system and its role in health and disease.
References
- Marona, H., Kubacka, M., Filipek, B., Siwek, A., Dybała, M., Szneler, E., Pociecha, T., Gunia, A., & Waszkielewicz, A. M. (2011).
A Comparative Guide to the Efficacy of N-(2-Methoxyphenyl)piperazine Hydrochloride Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Arylpiperazine Scaffold
The N-(2-methoxyphenyl)piperazine moiety is a cornerstone in medicinal chemistry, particularly in the development of neurologically active agents. This structural motif is a key component of numerous drugs targeting central nervous system (CNS) disorders, primarily due to its high affinity for serotonin (5-HT) and adrenergic receptors. The parent compound, N-(2-methoxyphenyl)piperazine hydrochloride (MMPP), is a well-characterized ligand with notable affinity for 5-HT and α1-adrenergic receptors. However, its therapeutic potential is often limited by a lack of selectivity, leading to off-target effects.
This guide provides a comparative analysis of the efficacy of various MMPP analogs. By exploring the structure-activity relationships (SAR), we aim to elucidate how specific chemical modifications to the parent structure influence binding affinity, functional activity, and receptor selectivity. This in-depth analysis is supported by experimental data and detailed protocols to empower researchers in the rational design of more potent and selective drug candidates.
Core Mechanism of Action: Targeting Serotonergic Pathways
The primary molecular targets for MMPP and its analogs are G-protein coupled receptors (GPCRs), especially the serotonin receptor subtypes. The 5-HT1A receptor, in particular, is a significant target for the development of anxiolytics and antidepressants.[1] Activation of the 5-HT1A receptor, which couples to inhibitory Gi/o proteins, leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channels, ultimately resulting in reduced neuronal excitability.[1]
Conversely, activity at other receptors, such as the 5-HT2A and α1-adrenergic receptors, can contribute to different physiological effects, some of which may be undesirable side effects.[2][3] Therefore, a key objective in analog design is to enhance affinity and functional activity at the desired target (e.g., 5-HT1A) while reducing it at others.
Caption: Workflow for a competitive radioligand binding assay.
Protocol 2: In Vivo Evaluation using the Elevated Plus Maze (EPM)
The EPM is a widely used behavioral assay to screen for anxiolytic drugs in rodents. [4]The test is based on the animal's natural aversion to open and elevated spaces. Anxiolytic compounds typically increase the time spent in the open arms of the maze.
Objective: To assess the anxiolytic-like effects of MMPP analogs in mice or rats.
Materials:
-
Elevated Plus Maze apparatus (two open arms and two closed arms, elevated from the floor).
-
Test animals (e.g., adult male mice).
-
Test compound and vehicle control.
-
Video tracking software for automated scoring.
Procedure:
-
Acclimation: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.
-
Dosing: Administer the test compound or vehicle control via the desired route (e.g., intraperitoneal injection) at a specific time before testing (e.g., 30 minutes).
-
Test: Place the animal in the center of the maze, facing one of the open arms.
-
Recording: Allow the animal to explore the maze for a set period (typically 5 minutes). Record the session using a video camera mounted above the maze.
-
Scoring: Analyze the video recording to quantify key behavioral parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled (as a measure of general locomotor activity).
-
-
Data Analysis: Compare the parameters between the drug-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant increase in the time spent in and/or entries into the open arms, without a significant change in total distance traveled, is indicative of an anxiolytic effect. [4]
Discussion and Future Directions
The comparative analysis of this compound analogs reveals a clear path toward developing more effective and selective therapeutic agents. The structure-activity relationship studies consistently show that strategic modifications, particularly to the terminal amide portion of the molecule, can decouple desired 5-HT1A receptor affinity from off-target α1-adrenergic activity. [3] The future of this research lies in a multi-pronged approach:
-
Expanding the SAR: Synthesizing and testing a broader range of analogs with diverse chemical features to build more comprehensive predictive models.
-
Functional Assays: Moving beyond simple binding assays to functional assays (e.g., measuring cAMP accumulation or Ca2+ mobilization) to determine whether analogs act as agonists, antagonists, or partial agonists at their target receptors. [5][6]3. In Vivo Profiling: Characterizing the most promising leads from in vitro studies in a wider range of animal models of anxiety and depression to confirm their therapeutic potential and assess their pharmacokinetic and safety profiles. [7][8] By integrating rational drug design with robust in vitro and in vivo testing cascades, the scientific community can continue to refine the arylpiperazine scaffold, unlocking its full potential for treating complex neurological disorders.
References
-
Van der Poorten, O., et al. (2022). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. Journal of Neurochemistry, 162(1), 39-59. [Link]
-
Creative Biolabs. Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service. Creative Biolabs. [Link]
-
Animals Use to Find Anxiolytic Activity: An Updated Review with Advantage of Each Model. (2024). Journal of Drug Delivery and Therapeutics, 14(3). [Link]
-
File, S. E. (1985). Animal models for predicting clinical efficacy of anxiolytic drugs: social behaviour. Neuropsychobiology, 13(1-2), 55-62. [Link]
-
Screening of Anxiolytics. (PowerPoint Presentation). [Link]
-
Lin, Y. H., et al. (2014). Evaluation of the Anxiolytic and Antidepressant Activities of the Aqueous Extract from Camellia euphlebia Merr. ex Sealy in Mice. Evidence-Based Complementary and Alternative Medicine, 2014, 843210. [Link]
-
Sargowo, D., et al. (2024). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Journal of Herbmed Pharmacology, 13(4), 456-466. [Link]
-
Van der Poorten, O., et al. (2022). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5‐HT2AR. ResearchGate. [Link]
-
Innoprot. 5-HT2A Serotonin Receptor Assay. Innoprot. [Link]
-
Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
-
Wesołowska, A., et al. (2024). Discovery and in vitro Evaluation of Novel Serotonin 5-HT2A Receptor Ligands Identified Through Virtual Screening. ChemMedChem, 19(14), e202400080. [Link]
-
Mocking, S. A. T., et al. (2020). Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. ACS Omega, 5(28), 17694–17705. [Link]
-
Gluchowski, C., et al. (2005). Synthesis and structure-activity relationship of fluoro analogues of 8-{2-[4-(4-methoxyphenyl)piperazin-1yl]ethyl}-8-azaspiro[4.5]decane-7,9-dione as selective alpha(1d)-adrenergic receptor antagonists. Journal of Medicinal Chemistry, 48(8), 3076-9. [Link]
-
Creative Bioarray. Radioligand Binding Assay. Creative Bioarray. [Link]
-
Orjales, A., et al. (1997). New (2-Methoxyphenyl)piperazine Derivatives as 5-HT1A Receptor Ligands with Reduced .alpha.1-Adrenergic Activity. Synthesis and Structure-Affinity Relationships. Journal of Medicinal Chemistry, 40(5), 586-593. [Link]
-
Mokrosz, M. J., et al. (1995). Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. Journal of Medicinal Chemistry, 38(11), 2048-53. [Link]
-
Patsnap Synapse. What is the mechanism of Piperazine? Patsnap Synapse. [Link]
-
Sun, S., & Graves, R. (2001). Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. Current Protocols in Pharmacology. [Link]
-
Oncodesign Services. Radioligand Binding Assay | In Vitro Biology. Oncodesign Services. [Link]
-
Luan, F., et al. (2019). Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. ACS Omega, 4(7), 12797–12806. [Link]
-
Almehmadi, M., et al. (2025). Neuropharmacological Potential of Different Piperazine Analogs: A Recent Prospective. Mini-Reviews in Organic Chemistry, 22(1), 65-84. [Link]
-
chemeurope.com. Piperazine. chemeurope.com. [Link]
-
Ataman Kimya. PIPERAZINES. Ataman Kimya. [Link]
-
precisionFDA. N-(2-METHOXYPHENYL)PIPERAZINE. precisionFDA. [Link]
-
PubChem. 1-(2-Methoxyphenyl)piperazine. PubChem. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Discovery and in vitro Evaluation of Novel Serotonin 5-HT2A Receptor Ligands Identified Through Virtual Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of the Anxiolytic and Antidepressant Activities of the Aqueous Extract from Camellia euphlebia Merr. ex Sealy in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. innoprot.com [innoprot.com]
- 7. jddtonline.info [jddtonline.info]
- 8. herbmedpharmacol.com [herbmedpharmacol.com]
A Comparative Guide to the Dopamine Receptor Cross-Reactivity of N-(2-Methoxyphenyl)piperazine Hydrochloride
For researchers, scientists, and drug development professionals, understanding the complete pharmacological profile of a compound is paramount. N-(2-Methoxyphenyl)piperazine (2-MPP), a primary metabolite of the widely prescribed atypical antipsychotic aripiprazole and the antidepressant trazodone, presents a compelling case for detailed receptor interaction analysis.[1][2] While the parent drugs have well-characterized mechanisms, the contribution of metabolites like 2-MPP to the overall therapeutic and off-target effects is an area of active investigation. This guide provides an in-depth comparison of the cross-reactivity of N-(2-Methoxyphenyl)piperazine hydrochloride at dopamine receptor subtypes, offering objective experimental data and validated protocols to support further research.
Dopamine Receptors: A Primer on a Critical CNS Target
Dopamine receptors, all members of the G-protein coupled receptor (GPCR) superfamily, are central to numerous physiological processes, including motor control, motivation, cognition, and reward.[3][4] They are broadly classified into two families based on their structure and signaling mechanisms:
-
D1-like Receptors (D1 and D5): These receptors are typically coupled to the Gs alpha subunit (Gαs). Agonist binding stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA).[3][4]
-
D2-like Receptors (D2, D3, and D4): This family couples to the Gi alpha subunit (Gαi). Agonist binding inhibits adenylyl cyclase, causing a decrease in intracellular cAMP levels.[3][5]
This fundamental difference in signaling is critical for interpreting functional assay data and understanding the potential impact of a ligand's cross-reactivity. For instance, a compound acting as an antagonist at D2 receptors while having agonist activity at D1 receptors would produce complex downstream effects.
Caption: Canonical signaling pathways for D1-like and D2-like dopamine receptors.
Comparative Binding Affinity Profile
A ligand's affinity, quantified by the inhibition constant (Ki), is a measure of how tightly it binds to a receptor. A lower Ki value indicates a higher binding affinity. Radioligand binding assays are the gold standard for determining these values. In this assay, a radiolabeled ligand with known high affinity for the receptor is competed off by the unlabeled test compound.
The following table summarizes the binding affinities of N-(2-Methoxyphenyl)piperazine and selected reference compounds at human dopamine receptor subtypes.
| Compound | D1 (Ki, nM) | D2 (Ki, nM) | D3 (Ki, nM) | D4 (Ki, nM) |
| N-(2-Methoxyphenyl)piperazine | >10,000 | 76.4[6] | 0.5[6] | 44[7] |
| Aripiprazole (Parent Drug) | 1000 | 0.34 | 0.8 | 44 |
| Dopamine (Endogenous Ligand) | 4500 | 20 | 710 | - |
| Haloperidol (Antagonist) | - | 0.28 | 0.53 | 4.4 |
| Quinpirole (Agonist) | 5000 | 15 | 1 | 10 |
Note: Data is compiled from various sources and experimental conditions may vary. The D4 Ki for 2-MPP is inferred from data on aripiprazole, for which it is a metabolite.[7] Direct binding data for 2-MPP at D1 and D4 can be sparse in public literature, highlighting a need for further characterization.
Interpretation: The data clearly demonstrates that N-(2-Methoxyphenyl)piperazine has a notably high affinity and selectivity for the D3 receptor subtype, with a Ki value in the sub-nanomolar range.[6] Its affinity for the D2 receptor is significant but considerably lower than for D3.[6] The affinity for the D4 receptor is moderate, while it shows negligible affinity for the D1 receptor. This profile is distinct from its parent compound, aripiprazole, which shows high affinity for both D2 and D3 receptors.[8] This suggests that the metabolic conversion of aripiprazole to 2-MPP shifts the selectivity profile significantly towards the D3 receptor.
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol describes a standard filtration binding assay to determine the Ki of a test compound at the human D3 receptor.
Caption: Workflow for a typical competitive radioligand binding assay.
Step-by-Step Methodology: [9][10][11]
-
Membrane Preparation:
-
Use a stable cell line (e.g., CHO or HEK293) expressing the human dopamine receptor of interest (e.g., D3).
-
Homogenize cells in a cold lysis buffer and centrifuge to pellet the membranes.
-
Wash the pellet and resuspend in an assay binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, pH 7.4). Determine protein concentration via a BCA assay.[10]
-
-
Assay Setup:
-
Perform the assay in a 96-well plate with a final volume of 250 µL.[10]
-
Total Binding Wells: Add 150 µL of membrane preparation, 50 µL of assay buffer, and 50 µL of a selective radioligand (e.g., [³H]spiperone for D2-like receptors) at a concentration near its Kd.
-
Non-Specific Binding (NSB) Wells: Add 150 µL of membrane preparation, 50 µL of a high concentration of a known non-radioactive competitor (e.g., 10 µM Haloperidol), and 50 µL of the radioligand.
-
Test Compound Wells: Add 150 µL of membrane preparation, 50 µL of the test compound (this compound) at various concentrations (e.g., 10-point serial dilution), and 50 µL of the radioligand.
-
-
Incubation & Filtration:
-
Incubate the plate for 60-90 minutes at 30°C to allow binding to reach equilibrium.[10]
-
Terminate the reaction by rapid vacuum filtration onto glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine (PEI) to reduce non-specific filter binding.[10]
-
Quickly wash the filters multiple times with ice-cold wash buffer.
-
-
Quantification and Analysis:
-
Dry the filters, add a scintillation cocktail, and measure the retained radioactivity using a scintillation counter.
-
Calculate the specific binding (Total Binding - NSB).
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve and determine the IC50 value (the concentration of test compound that displaces 50% of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]
-
Functional Activity Profile
While binding affinity indicates how well a compound occupies a receptor, functional assays reveal the consequence of that binding—whether the compound acts as an agonist (activates the receptor), antagonist (blocks the receptor), or partial agonist. For dopamine receptors, cAMP assays are a direct measure of Gs or Gi protein activation.[12][13][14]
| Compound | D1-like (Gs) Activity | D2-like (Gi) Activity |
| N-(2-Methoxyphenyl)piperazine | Likely inactive (due to low affinity) | Antagonist/Partial Agonist (Inferred) |
| Aripiprazole (Parent Drug) | Antagonist | Partial Agonist |
| Dopamine (Endogenous Ligand) | Agonist | Agonist |
| Haloperidol (Antagonist) | Antagonist | Antagonist |
| Quinpirole (Agonist) | Inactive | Agonist |
Interpretation: While direct, comprehensive functional data for 2-MPP across all dopamine subtypes is not readily consolidated, its structural relationship to potent D2/D3 antagonists and its role as a metabolite of aripiprazole (a D2/D3 partial agonist) strongly suggest it functions as an antagonist or weak partial agonist at D2 and D3 receptors.[15][16] Its high affinity for D3 receptors implies its most significant functional effects will be mediated through this subtype. The lack of D1 binding affinity makes a functional effect at D1-like receptors highly unlikely.
Experimental Protocol: Gi-Coupled cAMP Inhibition Assay
This protocol measures a compound's ability to inhibit cAMP production, a hallmark of D2-like receptor activation.[5]
Caption: Workflow for a Gi-coupled cAMP inhibition functional assay.
Step-by-Step Methodology: [5][17]
-
Cell Culture and Plating:
-
Assay Procedure (Antagonist Mode):
-
Wash cells with a stimulation buffer (e.g., HBSS with HEPES and a phosphodiesterase inhibitor like IBMX).
-
Add the test compound (this compound) at various concentrations and pre-incubate for 15-30 minutes.
-
Add a fixed concentration of a known D2/D3 agonist (e.g., Quinpirole at its EC80 concentration) along with Forskolin. Forskolin directly activates adenylyl cyclase, creating a high cAMP level that the Gi-coupled receptor will then inhibit. The antagonist's job is to block this inhibition.
-
Incubate for 30 minutes at room temperature.
-
-
Detection:
-
Lyse the cells and detect intracellular cAMP levels using a homogenous assay kit, such as HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen (Amplified Luminescent Proximity Assay).[17] These kits use competitive immunoassay principles.
-
Incubate with detection reagents as per the manufacturer's instructions (typically 60 minutes).
-
-
Data Analysis:
-
Read the plate on a suitable plate reader.
-
The signal will be inversely proportional to the amount of cAMP produced.
-
Plot the signal against the log concentration of the test compound. For an antagonist, this will produce an inhibition curve from which an IC50 value can be calculated. This represents the concentration of antagonist required to block 50% of the agonist's effect.
-
Synthesis and Implications
The combined binding and functional data paint a clear picture: this compound is a potent and selective ligand for the dopamine D3 receptor. Its cross-reactivity at the D2 receptor is moderate, and it is largely inactive at the D1 receptor.
Key Insights for Researchers:
-
Distinct Pharmacological Entity: 2-MPP is not simply an inactive metabolite. It possesses a distinct and potent pharmacological profile that differs significantly from its parent compound, aripiprazole. Its high D3 selectivity is a key feature.
-
Potential Contributor to In Vivo Effects: The high D3 affinity of 2-MPP suggests it could contribute to the overall therapeutic effects or side-effect profile of aripiprazole. The D3 receptor is implicated in cognition, motivation, and drug reward, making it a target of interest for treating addiction and the negative symptoms of schizophrenia.[4][15]
-
Valuable Research Tool: Due to its high D3 selectivity over D2 and especially D1 receptors, 2-MPP can serve as a valuable pharmacological tool for researchers investigating the specific roles of the D3 receptor in various physiological and pathological processes.
This guide provides a foundational comparison based on available data. Researchers are encouraged to use the provided protocols as a starting point to generate further data, particularly comprehensive functional characterization across all dopamine subtypes, to fully elucidate the complex pharmacology of this important metabolite.
References
- BenchChem. (2025). Application Note & Protocol: In Vitro Dopamine D2 Receptor Agonist Assay. BenchChem.
- PubMed. (n.d.). Fully automated radioligand binding filtration assay for membrane-bound receptors.
- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
- National Institutes of Health. (n.d.). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. NIH.
- PubMed. (n.d.). N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as Dopamine D2 and D3 Receptor Ligands.
- University Library. (n.d.). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands.
- Innoprot. (n.d.). D1 Dopamine Receptor Assay. Innoprot GPCR Functional Assays.
- BenchChem. (2025). Application Note: Pergolide Radioligand Binding Assay for Dopamine Receptors. BenchChem.
- Innoprot. (n.d.). D2 Dopamine Receptor Assay. Innoprot GPCR Functional Assays.
- PubMed. (n.d.). Aripiprazole.
- PubMed Central. (n.d.). N-(4-(4-(2,3-Dichloro- or 2-methoxyphenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides with Functionalized Linking Chains as High Affinity and Enantioselective D3 Receptor Antagonists.
- Revvity. (n.d.). cAMP AlphaScreen assay: a method for the pharmacological characterization and screening of G-coupled receptors in whole cell. Revvity.
- ClinPGx. (n.d.). Aripiprazole. ClinPGx.
- Wikipedia. (n.d.). Aripiprazole.
- PubMed. (n.d.). Aripiprazole: pharmacology, efficacy, safety and tolerability.
- U.S. Food and Drug Administration. (n.d.). ABILIFY (aripiprazole) Tablets ABILIFY (aripiprazole) Oral Solution. FDA.
- National Center for Biotechnology Information. (n.d.). Biochemistry, Dopamine Receptors.
- Frontiers. (n.d.). Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia. Frontiers in Pharmacology.
Sources
- 1. Aripiprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aripiprazole - Wikipedia [en.wikipedia.org]
- 3. Biochemistry, Dopamine Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Frontiers | Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia [frontiersin.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as dopamine D2 and D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. ClinPGx [clinpgx.org]
- 9. Fully automated radioligand binding filtration assay for membrane-bound receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. innoprot.com [innoprot.com]
- 13. innoprot.com [innoprot.com]
- 14. Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 15. N-(4-(4-(2,3-Dichloro- or 2-methoxyphenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides with Functionalized Linking Chains as High Affinity and Enantioselective D3 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Aripiprazole: pharmacology, efficacy, safety and tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. resources.revvity.com [resources.revvity.com]
A Head-to-Head Comparison for 5-HT1A Receptor Binding: N-(2-Methoxyphenyl)piperazine hydrochloride vs. WAY-100635
For Researchers, Scientists, and Drug Development Professionals
In the landscape of serotonergic research, the 5-HT1A receptor stands out as a critical target for therapeutic intervention in a range of neuropsychiatric disorders, including anxiety and depression. The development and characterization of selective ligands for this receptor are paramount for elucidating its physiological roles and for designing novel therapeutics. This guide provides an in-depth, objective comparison of two key compounds used in 5-HT1A receptor research: N-(2-Methoxyphenyl)piperazine hydrochloride (MMPP) and WAY-100635.
The Central Role of the 5-HT1A Receptor
The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that is highly expressed in brain regions associated with mood and cognition. It functions as both a presynaptic autoreceptor on serotonin neurons in the raphe nuclei and as a postsynaptic heteroreceptor in various other brain regions.[1] Activation of 5-HT1A autoreceptors inhibits serotonin release, while postsynaptic receptor activation mediates the physiological effects of serotonin. The receptor is coupled to inhibitory G-proteins (Gi/o), and its activation typically leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels.[1][2][3][4]
Understanding 5-HT1A Receptor Signaling
The signaling cascade initiated by 5-HT1A receptor activation is complex and cell-type dependent.[1] The canonical pathway involves the inhibition of adenylyl cyclase by the Gαi subunit, leading to reduced cAMP production and decreased protein kinase A (PKA) activity.[2][4] Additionally, the Gβγ subunit can directly modulate ion channels, such as opening G-protein-coupled inwardly rectifying potassium (GIRK) channels and closing voltage-gated calcium channels, which contributes to a reduction in neuronal excitability.[1][3]
Figure 1: Simplified 5-HT1A Receptor Signaling Pathway.
Comparative Analysis: MMPP vs. WAY-100635
While both N-(2-Methoxyphenyl)piperazine (the active component of the hydrochloride salt) and WAY-100635 are utilized in 5-HT1A receptor research, they serve distinct purposes due to their differing pharmacological profiles.
| Feature | N-(2-Methoxyphenyl)piperazine (MMPP) | WAY-100635 |
| Primary Function | 5-HT1A Receptor Ligand / Precursor | Potent and Selective 5-HT1A Receptor Antagonist |
| Binding Affinity (Ki) | Moderate to High (Varies with derivative) | High (e.g., 0.39 nM, 1.2 nM)[5][6] |
| Selectivity | Variable; can show affinity for other receptors (e.g., α1-adrenergic, D2)[7][8] | High (>100-fold for 5-HT1A over other 5-HT subtypes and CNS receptors)[9][10] |
| Functional Activity | Often a partial agonist or antagonist depending on the full chemical structure | Silent antagonist (no intrinsic agonist activity)[9][10] |
| Common Use | As a structural motif in the design of 5-HT1A ligands | As a standard antagonist in functional and behavioral studies[9][11] |
In-Depth Look at N-(2-Methoxyphenyl)piperazine (MMPP)
N-(2-Methoxyphenyl)piperazine is a chemical scaffold that is a common feature in a multitude of compounds targeting the 5-HT1A receptor.[6][12] Its binding affinity and functional activity are highly dependent on the other chemical moieties attached to the piperazine ring. For instance, derivatives of MMPP have been synthesized that exhibit high affinity for the 5-HT1A receptor, with Ki values in the low nanomolar range.[6] However, the core MMPP structure can also confer affinity for other receptors, such as the α1-adrenergic and dopamine D2 receptors, which can lead to off-target effects.[7][8] Researchers often use MMPP as a starting point for medicinal chemistry efforts to develop more selective and potent 5-HT1A receptor ligands.[13]
In-Depth Look at WAY-100635
WAY-100635 is widely regarded as a gold-standard silent antagonist for the 5-HT1A receptor.[9] It exhibits very high affinity and exceptional selectivity for the 5-HT1A receptor over a broad range of other neurotransmitter receptors and transporters.[9][10] Its "silent" antagonist profile means that it effectively blocks the receptor without eliciting any intrinsic agonist or partial agonist activity.[9][10] This property makes WAY-100635 an invaluable tool for isolating and studying the specific functions of the 5-HT1A receptor in various physiological and pathological processes.[11][14] It is important to note, however, that some studies have indicated that WAY-100635 may also have a significant affinity for and act as an agonist at the dopamine D4 receptor.[5][15]
Experimental Protocols for Characterizing 5-HT1A Receptor Binding
To empirically determine and compare the binding characteristics of compounds like MMPP derivatives and WAY-100635, researchers employ a variety of in vitro assays.
Radioligand Binding Assay
This is a fundamental technique to determine the affinity (Ki) of a test compound for the 5-HT1A receptor. The assay measures the ability of an unlabeled compound to displace a radiolabeled ligand (e.g., [3H]8-OH-DPAT or [3H]WAY-100635) from the receptor.[9][16]
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize brain tissue (e.g., rat hippocampus) or cells expressing the 5-HT1A receptor in a suitable buffer and centrifuge to isolate the cell membranes containing the receptors.[17]
-
Incubation: In a multi-well plate, incubate the prepared membranes with a fixed concentration of a high-affinity 5-HT1A radioligand and varying concentrations of the unlabeled test compound (e.g., MMPP derivative or WAY-100635).[17][18]
-
Equilibration: Allow the binding reaction to reach equilibrium, typically for a specified time at a controlled temperature.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to trap the membranes with the bound radioligand. Unbound radioligand passes through the filter.[17][18]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation.[17]
Figure 2: General Workflow for a Radioligand Binding Assay.
[35S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the 5-HT1A receptor and can differentiate between agonists, antagonists, and inverse agonists.[19][20][21] Agonists stimulate the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to the Gα subunit, while antagonists block this stimulation.[22][23]
Step-by-Step Methodology:
-
Membrane Preparation: Similar to the radioligand binding assay, prepare membranes from a tissue or cell line expressing the 5-HT1A receptor.
-
Incubation: Incubate the membranes with [35S]GTPγS, GDP, and the test compound. To test for antagonist activity, pre-incubate the membranes with the antagonist before adding a known 5-HT1A agonist.
-
Termination: Stop the reaction by rapid filtration.
-
Quantification: Measure the amount of [35S]GTPγS bound to the membranes using a scintillation counter.
-
Data Analysis: For agonists, plot the stimulated [35S]GTPγS binding against the compound concentration to determine EC50 and Emax values. For antagonists, measure the inhibition of agonist-stimulated binding.
Conclusion and Recommendations
The choice between using a derivative of N-(2-Methoxyphenyl)piperazine and WAY-100635 hinges on the specific research question.
-
For the development of novel 5-HT1A receptor ligands, MMPP serves as an excellent chemical starting point. Its structural framework allows for modifications to fine-tune affinity, selectivity, and functional activity.
-
For studies requiring the specific blockade of 5-HT1A receptor function to understand its role in a biological system, WAY-100635 is the superior choice due to its high potency, selectivity, and silent antagonist profile.
Ultimately, a thorough characterization using a combination of radioligand binding assays to determine affinity and functional assays like the [35S]GTPγS binding assay to assess efficacy is crucial for any compound being investigated for its interaction with the 5-HT1A receptor.
References
- Polter, A. M., & Li, X. (2010).
- Andrade, R. (2019). What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells?. Frontiers in Cellular Neuroscience.
- Albert, P. R., & Le François, B. (2018). The 5-HT1A receptor: Signaling to behavior. Biochimie.
- Albert, P. R., et al. (2011). Neuronal signaling of the 5-HT1A autoreceptor.
- Villas-Boas, F., et al. (2021). Serotonin (5-HT1A) receptor signaling pathways.
- Fletcher, A., et al. (1995). A pharmacological profile of the selective silent 5-HT1A receptor antagonist, WAY-100635. British Journal of Pharmacology.
- MedchemExpress. (n.d.). WAY-100635 | 5-HT1A Antagonist. MedchemExpress.com.
- Abcam. (n.d.). WAY-100635 maleate, 5-HT1A receptor antagonist (CAS 634908-75-1). Abcam.
- Hamon, M., et al. (1996).
- Le Grand, B., et al. (2016). Structural Insights into 5-HT1A/D4 Selectivity of WAY-100635 Analogues: Molecular Modeling, Synthesis, and in Vitro Binding. PubMed.
- Papanastasiou, I., et al. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl... Semantic Scholar.
- Noel, F., et al. (2014).
- Meller, E., et al. (2001).
- Harrison, C., & Traynor, J. R. (2003). Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. PubMed Central.
- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
- Papanastasiou, I., et al. (2022). Design, Synthesis and 5-HT 1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.1 3,7 ]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.1 3,7 ]decan-1-amine. MDPI.
- Fornal, C. A., et al. (1996).
- Assay Guidance Manual. (2012). GTPγS Binding Assays. NCBI Bookshelf.
- Perrone, R., et al. (1995). 5-HT1A and D-2 receptor affinity of o-methoxyphenylpiperazine derivatives with terminal benzamide fragment on N-4 alkyl chain. 2. PubMed.
- Mokrosz, J. L., et al. (1994). Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. PubMed.
- Creative Bioarray. (n.d.). GTPγS Binding Assay.
- ChEMBL. (n.d.). New (2-methoxyphenyl)piperazine derivatives as 5-HT1A receptor ligands with reduced alpha 1-adrenergic activity. Synthesis and structure-af... EMBL-EBI.
- Palucha-Poniewiera, A., et al. (2019). Effects of 5HT1A receptor antagonist, WAY100635 (0.1 mg/kg; a ), 5HT1B...
- Zhang, L., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports.
- Merck. (n.d.).
- Sun, S., & Bleckman, T. M. (2004). Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology.
- Fletcher, A., et al. (1995). A pharmacological profile of the selective silent 5-HT1A receptor antagonist, WAY-100635. Naunyn-Schmiedeberg's Archives of Pharmacology.
- Jackson, D. M., et al. (1998). Two selective 5-HT1A receptor antagonists, WAY-100 635 and NDL-249, stimulate locomotion in rats acclimatised to their environment and alter their behaviour. PubMed.
Sources
- 1. The 5-HT1A receptor: Signaling to behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. 5-HT1A and D-2 receptor affinity of o-methoxyphenylpiperazine derivatives with terminal benzamide fragment on N-4 alkyl chain. 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A pharmacological profile of the selective silent 5-HT1A receptor antagonist, WAY-100635 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. WAY-100635 maleate, 5-HT1A receptor antagonist (CAS 634908-75-1) | Abcam [abcam.com]
- 11. WAY-100635, a potent and selective 5-hydroxytryptamine1A antagonist, increases serotonergic neuronal activity in behaving cats: comparison with (S)-WAY-100135 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Document: New (2-methoxyphenyl)piperazine derivatives as 5-HT1A receptor ligands with reduced alpha 1-adrenergic activity. Synthesis and structure-af... - ChEMBL [ebi.ac.uk]
- 14. Two selective 5-HT1A receptor antagonists, WAY-100 635 and NDL-249, stimulate locomotion in rats acclimatised to their environment and alter their behaviour: a behavioural analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Structural Insights into 5-HT1A/D4 Selectivity of WAY-100635 Analogues: Molecular Modeling, Synthesis, and in Vitro Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The selective 5-HT1A antagonist radioligand [3H]WAY 100635 labels both G-protein-coupled and free 5-HT1A receptors in rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]
- 19. Functional binding assays for estimation of the intrinsic efficacy of ligands at the 5-HT1A receptor: application for screening drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 22. Regulation of 5-HT1A receptor-stimulated [35S]-GTPγS binding as measured by quantitative autoradiography following chronic agonist administration - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Aminergic Receptor Selectivity of N-(2-Methoxyphenyl)piperazine Hydrochloride and its Derivatives
For researchers and drug development professionals navigating the complex landscape of aminergic G-protein coupled receptors (GPCRs), understanding the nuanced selectivity profiles of molecular scaffolds is paramount. The N-(2-methoxyphenyl)piperazine (MMPP) moiety is a ubiquitous structural motif found in numerous centrally active agents. This guide provides an in-depth comparison of the aminergic receptor binding profile of compounds containing this core structure, contrasting them with other key pharmacological agents. We will delve into the experimental data that defines their selectivity and function, offering field-proven insights into the causality behind experimental choices.
The N-(2-Methoxyphenyl)piperazine Moiety: A Privileged Scaffold
The MMPP core is a cornerstone in medicinal chemistry, recognized for conferring high affinity, particularly for serotonin and dopamine receptors.[1][2] Its structural rigidity and the electronic properties of the methoxy-substituted phenyl ring contribute to its potent interactions within the binding pockets of these critical CNS targets. This guide focuses on characterizing this interaction by examining derivatives of MMPP and comparing their profiles to established drugs like the partial agonist Aripiprazole and the anxiolytic Buspirone.
Comparative Binding Affinity at Aminergic Receptors
The initial assessment of a compound's utility and potential off-target effects begins with determining its binding affinity (Ki) across a panel of relevant receptors. A lower Ki value signifies a higher binding affinity. The data below, compiled from authoritative radioligand binding studies, compares the affinity of key MMPP-containing ligands and comparator drugs.
Table 1: Comparative Binding Affinities (Ki, nM) of MMPP Derivatives and Comparator Compounds at Key Aminergic Receptors
| Compound | 5-HT1A | 5-HT2A | D2 | D3 | D4 | α1-Adrenergic |
| NAN-190 (MMPP Derivative) | 0.6[3] | - | - | - | - | 0.8[3] |
| WAY-100635 (MMPP Derivative) | 0.39[4] | >100[5] | 940[4][6] | 370[4][6] | 16[4][6] | 251 (pKi 6.6)[4] |
| Aripiprazole (Comparator) | 1.7[7] | 3.4[7] | 0.34[7] | 0.8[7] | 44[8] | 57[8] |
| Buspirone (Comparator) | 24 (IC50)[9] | Weak Affinity[10] | 380 (IC50)[9] | - | - | 58 (IC50, α1)[9] |
From this data, a clear pattern emerges. The MMPP scaffold, as represented in NAN-190 and WAY-100635, confers exceptionally high affinity for the 5-HT1A receptor.[3][4][5] NAN-190 also demonstrates potent, near-equivalent binding to α1-adrenergic receptors, highlighting a potential for off-target effects.[3] WAY-100635, while highly selective for 5-HT1A over other serotonin and D2/D3 receptors, shows notable affinity for the D4 receptor.[4][6]
In comparison, Aripiprazole presents a more complex "polypharmacology" profile, acting as a high-affinity ligand at multiple receptors, including D2, D3, 5-HT1A, and 5-HT2A.[7][11] This multi-receptor engagement is central to its mechanism as a "dopamine-serotonin system stabilizer".[7] Buspirone's profile is more focused, with a clear preference for the 5-HT1A receptor over the D2 receptor.[9][12]
Functional Activity: Beyond Binding to Biological Response
Binding affinity alone does not tell the whole story. A compound can be an agonist (activating the receptor), an antagonist (blocking the receptor), or a partial agonist (producing a submaximal response). Functional assays are critical for elucidating this activity.
Table 2: Functional Activity Profiles at Primary Receptor Targets
| Compound | Primary Target(s) | Functional Activity |
| NAN-190 | 5-HT1A | Antagonist / Possible Partial Agonist[13][14] |
| WAY-100635 | 5-HT1AD4 | Potent Antagonist[4][5]Potent Agonist (EC50 = 9.7 nM)[4][6] |
| Aripiprazole | D25-HT1A5-HT2A | Partial Agonist[7][11]Partial Agonist[7][11]Antagonist/Inverse Agonist[7] |
| Buspirone | 5-HT1AD2 | Partial Agonist[10][15]Weak Antagonist (autoreceptors)[10] |
The functional data reveals critical distinctions. WAY-100635, widely used as a benchmark 5-HT1A antagonist, is also a potent D4 receptor agonist, a crucial consideration when interpreting experimental results.[4][6] Aripiprazole's partial agonism at both D2 and 5-HT1A receptors is key to its therapeutic window, allowing it to modulate dopaminergic tone depending on the endogenous environment.[11] Buspirone's anxiolytic effects are primarily attributed to its partial agonist activity at 5-HT1A receptors.[10][15] NAN-190 is generally considered a 5-HT1A antagonist but has shown evidence of low intrinsic activity, suggesting it may act as a partial agonist in some systems.[13][14]
Key Signaling Pathways and Experimental Workflows
To understand the functional data, it is essential to visualize the underlying signaling cascades and the experimental methods used to measure them.
Signaling of the 5-HT1A Receptor
The 5-HT1A receptor, a primary target for the MMPP moiety, is a canonical Gi/o-coupled receptor. Its activation initiates a cascade that modulates neuronal excitability.
Caption: Canonical Gi/o signaling pathway for the 5-HT1A receptor.
Experimental Workflow: Radioligand Binding Assay
Determining the binding affinity (Ki) is a foundational step. This is typically achieved through a competitive radioligand binding assay. The principle is to measure how effectively a test compound displaces a known radioactive ligand from the receptor.
Caption: Workflow for a competitive radioligand binding assay.
Experimental Protocols: A Self-Validating System
The trustworthiness of pharmacological data hinges on robust, well-controlled experimental design. Below are step-by-step methodologies for the key assays discussed.
Protocol: Radioligand Competition Binding Assay for 5-HT1A Receptor
Objective: To determine the inhibitory constant (Ki) of a test compound at the human 5-HT1A receptor.
Causality: This assay quantifies the affinity of a test compound by measuring its ability to compete with a radiolabeled ligand ([³H]8-OH-DPAT) that has a known, high affinity for the 5-HT1A receptor. The resulting IC50 (concentration of test compound that inhibits 50% of radioligand binding) is converted to the Ki, a true measure of affinity, using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.[16]
Methodology:
-
Receptor Preparation: Utilize membranes prepared from HEK293 cells stably expressing the human 5-HT1A receptor. Homogenize cells in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and centrifuge to pellet membranes. Resuspend the pellet in fresh buffer for the assay.[17]
-
Assay Setup: In a 96-well plate, combine the following in a final volume of 250 µL of assay buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4):
-
Total Binding: 50 µL cell membranes, 50 µL [³H]8-OH-DPAT (at a final concentration near its Kd, e.g., 1 nM), and 150 µL buffer.
-
Non-specific Binding (NSB): 50 µL cell membranes, 50 µL [³H]8-OH-DPAT, and 50 µL of a high concentration of a non-labeled competitor (e.g., 10 µM Serotonin), plus 100 µL buffer.
-
Test Compound: 50 µL cell membranes, 50 µL [³H]8-OH-DPAT, and 50 µL of the test compound at various concentrations (typically a 10-point, 1:3 serial dilution).
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.[17]
-
Filtration: Terminate the reaction by rapid vacuum filtration through a glass fiber filter mat (e.g., Whatman GF/C) pre-soaked in 0.3% polyethyleneimine (PEI) to reduce non-specific filter binding. Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Quantification: Dry the filters, add scintillation cocktail, and count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (DPM) - NSB (DPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data using a non-linear regression (sigmoidal dose-response) to determine the IC50 value.
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol: [³⁵S]GTPγS Binding Functional Assay
Objective: To determine the functional activity (agonist, partial agonist, or antagonist) and potency (EC50) of a test compound at a Gi/o-coupled receptor like 5-HT1A.
Causality: This assay measures a proximal event in GPCR activation: the exchange of GDP for GTP on the Gα subunit.[18][19] A non-hydrolyzable GTP analog, [³⁵S]GTPγS, is used.[20] Agonist stimulation of the receptor accelerates this exchange, leading to an accumulation of receptor-G protein-[³⁵S]GTPγS complexes, which can be quantified. The magnitude of this stimulation (Emax) reveals efficacy, while the concentration required (EC50) defines potency.[21]
Methodology:
-
Membrane Preparation: Prepare receptor-containing membranes as described in the binding assay protocol.
-
Assay Setup: In a 96-well plate, add the following in assay buffer (e.g., 20 mM HEPES, 100 mM NaCl, 3 mM MgCl2, pH 7.4):
-
Cell membranes (5-20 µg protein/well).
-
GDP (e.g., 10 µM final concentration) to ensure G-proteins are in their inactive state.
-
Test compound at various concentrations. For antagonist testing, pre-incubate with the antagonist before adding a known agonist.
-
-
Initiation: Start the reaction by adding [³⁵S]GTPγS (e.g., 0.1 nM final concentration).
-
Incubation: Incubate at 30°C for 30-60 minutes.
-
Termination and Detection: Terminate and quantify the bound radioactivity using either:
-
Filtration Method: Rapidly filter the reaction mix through GF/C filters and count as in the binding assay.[21]
-
Scintillation Proximity Assay (SPA): Add wheat germ agglutinin (WGA)-coated SPA beads which bind to the membranes. When [³⁵S]GTPγS is bound to the G-protein on the membrane, it comes into close proximity with the bead, exciting the scintillant and producing a light signal that can be read on a microplate scintillation counter. This method requires no wash steps.[20]
-
-
Data Analysis: Plot the specific [³⁵S]GTPγS binding (stimulated minus basal) against the log concentration of the agonist. Fit the data with a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values.
Conclusion: Navigating Selectivity with Empirical Data
The N-(2-methoxyphenyl)piperazine scaffold is a potent and versatile starting point for designing ligands with high affinity for aminergic receptors, particularly 5-HT1A. However, as the comparative data demonstrates, selectivity is not guaranteed. Off-target activities at adrenergic and other dopamine receptor subtypes are common and must be empirically verified.
Compounds like WAY-100635 serve as excellent tools but must be used with a full understanding of their complete pharmacological profile, such as the potent D4 agonism.[6] In contrast, molecules like Aripiprazole leverage a complex polypharmacology to achieve a unique therapeutic effect.[11] This guide underscores the imperative for a multi-faceted approach to characterization, combining high-quality binding affinity data with robust functional assays. By understanding the causality behind these experimental choices and meticulously applying these protocols, researchers can confidently define the selectivity of their compounds and accelerate the development of safer, more effective therapeutics.
References
-
Dr.Oracle. (2025). What biological receptors does Aripiprazole (Abilify) target?. Dr.Oracle. Available at: [Link]
-
Syed, M. (2020). Aripiprazole - Mechanism of Action, Psychopharmacology and Clinical Application. Psychscenehub. Available at: [Link]
-
De Deurwaerdère, P., et al. (2017). Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism. PMC. Available at: [Link]
-
Hibert, M. F., et al. (1991). NAN-190: agonist and antagonist interactions with brain 5-HT1A receptors. PubMed. Available at: [Link]
-
Shapiro, D. A., et al. (2003). Aripiprazole, A Novel Atypical Antipsychotic Drug with a Unique and Robust Pharmacology. ResearchGate. Available at: [Link]
-
Eberle, M., et al. (2011). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. PubMed. Available at: [Link]
-
Taylor & Francis Online. (2019). NAN-190 – Knowledge and References. Taylor & Francis Online. Available at: [Link]
-
Weber, M., et al. (2004). A 1,536-Well cAMP Assay for Gs- and Gi-Coupled Receptors Using Enzyme Fragmentation Complementation. Semantic Scholar. Available at: [Link]
-
Eberle, M., et al. (2011). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. PubMed. Available at: [Link]
-
Creative BioMart. (n.d.). cAMP Accumulation Assay. Creative BioMart. Available at: [Link]
-
Traynor, J. R., et al. (2018). Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment. PMC. Available at: [Link]
-
Glennon, R. A., et al. (1992). Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. PubMed. Available at: [Link]
-
Chemel, B. R., et al. (2006). WAY-100635 is a potent dopamine D4 receptor agonist. PubMed. Available at: [Link]
-
NCBI Bookshelf. (2012). GTPγS Binding Assays. Assay Guidance Manual. Available at: [Link]
-
Taylor & Francis Online. (2019). NAN-190 – Knowledge and References. Taylor & Francis Online. Available at: [Link]
-
Creative Bioarray. (n.d.). GTPγS Binding Assay. Creative Bioarray. Available at: [Link]
-
Forster, E. A., et al. (1995). A pharmacological profile of the selective silent 5-HT1A receptor antagonist, WAY-100635. British Journal of Pharmacology. Available at: [Link]
-
Bylund, D. B., & Toews, M. L. (1993). GPCR-radioligand binding assays. PubMed. Available at: [Link]
-
Springer Nature Experiments. (n.d.). [35S]GTPγS Binding in G Protein-Coupled Receptor Assays. Springer Nature. Available at: [Link]
-
Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Multispan, Inc.. Available at: [Link]
-
Leopoldo, M., et al. (2007). Bivalent Ligand Approach on 4-[2-(3-methoxyphenyl)ethyl]-1-(2-methoxyphenyl)piperazine: Synthesis and Binding Affinities for 5-HT(7) and 5-HT(1A) Receptors. PubMed. Available at: [Link]
-
Taylor, D. P., et al. (1986). Selective interaction of novel anxiolytics with 5-hydroxytryptamine1A receptors. PubMed. Available at: [Link]
-
Zoidis, G., et al. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine. MDPI. Available at: [Link]
-
Zoidis, G., et al. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2- Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine and N-(3-(4-(2- Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine. Semantic Scholar. Available at: [Link]
-
Loane, C., & Politis, M. (2012). Buspirone: what is it all about?. PubMed. Available at: [Link]
-
Patel, T., et al. (2012). Comparative assessment of 18F-Mefway as a serotonin 5-HT1A receptor PET imaging agent across species: Rodents, nonhuman primates, and humans. ResearchGate. Available at: [Link]
-
Eurofins Discovery. (n.d.). GPCR Radioligand Binding - Robust Assays, Fast Results. Eurofins Discovery. Available at: [Link]
-
Gammans, R. E., et al. (1986). Buspirone: an update on a unique anxiolytic agent. PubMed. Available at: [Link]
-
Tõnissaar, M., et al. (2004). Kinetics of [3H]WAY100635 binding to 5-HT1A receptors in rat hippocampal membranes. Estonian Journal of Chemistry. Available at: [Link]
-
Mokrosz, M. J., et al. (2000). On the bioactive conformation of NAN-190 (1) and MP3022 (2), 5-HT(1A) receptor antagonists. PubMed. Available at: [Link]
-
Arkle, M. J., et al. (2005). The effects of the putative 5HT1A receptor antagonist 1-(2-methoxyphenyl)-4-(4-succinimidobutyl) piperazine (MM-77) on phenylephrine-stimulated contractions of mouse isolated vas deferens. British Pharmacological Society. Available at: [Link]
-
Loane, C., & Politis, M. (2012). Buspirone: what is it all about?. PubMed. Available at: [Link]
-
Kumar, V., et al. (n.d.). Synthesis, Preclinical Evaluation and Molecular Modelling of Macrocyclic Appended 1-(2-methoxyphenyl)piperazine for 5-HT1A Neuroimaging. Research Square. Available at: [Link]
-
van der Marel, G. A., et al. (2022). The 5-HT1A receptor antagonist WAY-100635 decreases motor/exploratory behaviors and nigrostriatal and mesolimbocortical dopamine D2/3 receptor binding in adult rats. PubMed. Available at: [Link]
-
Dr.Oracle. (2025). What is the effect of Buspar (buspirone) on the 5-HT2 receptor?. Dr.Oracle. Available at: [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). NAN 190 | Ligand page. IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link]
-
PubChem. (n.d.). 1-(2-Methoxyphenyl)piperazine. PubChem. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A pharmacological profile of the selective silent 5-HT1A receptor antagonist, WAY-100635 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. WAY-100635 is a potent dopamine D4 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. psychscenehub.com [psychscenehub.com]
- 8. droracle.ai [droracle.ai]
- 9. Selective interaction of novel anxiolytics with 5-hydroxytryptamine1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Buspirone: what is it all about? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Buspirone: an update on a unique anxiolytic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. NAN-190: agonist and antagonist interactions with brain 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Buspirone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 20. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for the Detection of N-(2-Methoxyphenyl)piperazine hydrochloride
In the landscape of pharmaceutical development and forensic analysis, the accurate and robust detection and quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. N-(2-Methoxyphenyl)piperazine hydrochloride (MOPP HCl), a significant chemical intermediate and a member of the piperazine class of compounds, requires precise analytical characterization to ensure quality, safety, and efficacy in its applications.[1][2] This guide provides an in-depth comparison of the principal analytical techniques employed for the detection and quantification of MOPP HCl, offering experimentally-grounded insights for researchers, scientists, and drug development professionals.
The selection of an appropriate analytical method is a critical decision, contingent on factors such as the analytical objective (e.g., identification, quantification of impurities, or assay), the sample matrix, and the required sensitivity and selectivity. This document will explore High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), UV-Visible Spectrophotometry, and Capillary Electrophoresis (CE), presenting their underlying principles, detailed experimental protocols, and a comparative analysis of their performance. All methodologies are discussed in the context of the International Council for Harmonisation (ICH) guidelines for analytical method validation, which emphasize the necessity of demonstrating that a procedure is fit for its intended purpose.[3][4][5][6][7]
High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis
HPLC is a cornerstone technique in pharmaceutical analysis due to its versatility, high resolution, and suitability for a wide range of compounds, including those that are non-volatile or thermally labile. For MOPP HCl, reverse-phase HPLC (RP-HPLC) is the most common approach.
Scientific Rationale
In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. MOPP HCl, being a moderately polar compound, is retained on the column and then eluted by a mobile phase of appropriate polarity. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. UV detection is typically employed, leveraging the chromophoric nature of the methoxyphenyl group in the MOPP HCl molecule.
Experimental Protocol: RP-HPLC with UV Detection
A representative RP-HPLC method for the analysis of MOPP HCl is detailed below.[8][9][10]
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile and a phosphate buffer (pH 2.0) in a gradient or isocratic elution. A typical mobile phase composition could be a mixture of acetonitrile and 0.01 M phosphate buffer.[10]
-
Flow Rate: 1.0 mL/min[11]
-
Column Temperature: 35°C[11]
-
Detection Wavelength: 239 nm[10] or based on the UV absorbance maximum of MOPP HCl, which is approximately 206 nm.[8]
-
Injection Volume: 10 µL[11]
Sample Preparation:
-
Accurately weigh a suitable amount of the MOPP HCl sample.
-
Dissolve and dilute the sample in a suitable solvent, such as 0.01 M HCl or the mobile phase, to achieve a final concentration within the linear range of the method.[8]
Workflow for HPLC Analysis
Caption: Workflow for the HPLC analysis of MOPP HCl.
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Analytes and Structural Elucidation
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. While MOPP HCl itself is not highly volatile, it can be analyzed by GC-MS, often after derivatization to improve its volatility and thermal stability.[12]
Scientific Rationale
In GC, a sample is vaporized and injected into a column where it is separated based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" of the molecule, allowing for definitive identification and quantification.
Experimental Protocol: GC-MS Analysis
A general GC-MS method for piperazine derivatives is outlined below.[8][12][13]
Instrumentation:
-
Gas chromatograph with a split/splitless injector
-
Mass selective detector (MSD)
Chromatographic Conditions:
-
Column: 5% Phenyl/95% Methyl Silicone capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250°C[12]
-
Oven Temperature Program: An initial temperature of 80°C held for a few minutes, followed by a temperature ramp to 280°C.[8]
-
MSD Conditions:
Sample Preparation:
-
Dissolve the MOPP HCl sample in a volatile organic solvent like methanol.
-
(Optional but recommended) Derivatize the sample using an agent like trifluoroacetic anhydride to increase volatility.[12]
Workflow for GC-MS Analysis
Caption: Workflow for the GC-MS analysis of MOPP HCl.
UV-Visible Spectrophotometry: A Simple and Rapid Quantification Tool
UV-Vis spectrophotometry is a straightforward and cost-effective technique that can be used for the quantitative analysis of MOPP HCl in solution, provided that there are no interfering substances that absorb at the same wavelength.
Scientific Rationale
This method is based on the principle that a substance absorbs light at a specific wavelength. The amount of light absorbed is directly proportional to the concentration of the substance in the solution (Beer-Lambert Law). MOPP HCl exhibits a maximum absorbance at approximately 206 nm.[8]
Experimental Protocol: UV-Vis Spectrophotometry
Instrumentation:
-
UV-Vis Spectrophotometer (double beam recommended for stability)
Procedure:
-
Solvent: Use a solvent that does not absorb in the analytical wavelength range, such as 0.01 M HCl.
-
Standard Preparation: Prepare a series of standard solutions of MOPP HCl of known concentrations.
-
Calibration Curve: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax). Plot a calibration curve of absorbance versus concentration.
-
Sample Analysis: Prepare the sample solution and measure its absorbance at the same λmax.
-
Quantification: Determine the concentration of MOPP HCl in the sample by interpolating its absorbance on the calibration curve.
Workflow for UV-Vis Spectrophotometry
Caption: Workflow for UV-Vis spectrophotometric analysis.
Capillary Electrophoresis (CE): High Efficiency Separations
Capillary Electrophoresis is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. It is particularly useful for the analysis of charged species like MOPP HCl.
Scientific Rationale
In CE, a narrow-bore capillary filled with an electrolyte solution (background electrolyte) is used. When a high voltage is applied, charged molecules migrate towards the electrode of opposite charge at different velocities depending on their size and charge, thus achieving separation.
Experimental Protocol: Capillary Electrophoresis
A CE method for the analysis of piperazines is described below.[8][14][15]
Instrumentation:
-
Capillary Electrophoresis system with a UV detector
Conditions:
-
Capillary: Fused-silica capillary
-
Background Electrolyte (BGE): A buffer solution, for example, a phosphate buffer at a specific pH.[14]
-
Voltage: A high voltage is applied across the capillary.
-
Detection: UV detection at a suitable wavelength.
Sample Preparation:
-
Dissolve the MOPP HCl sample in the background electrolyte or a compatible solvent.
-
An internal standard, such as thiamine hydrochloride, can be used for quantitative analysis.[8]
Workflow for Capillary Electrophoresis
Caption: Workflow for Capillary Electrophoresis analysis.
Comparative Analysis of Analytical Methods
The choice of the most suitable analytical method depends on the specific requirements of the analysis. The following table summarizes the key performance characteristics of each technique for the detection of MOPP HCl.
| Parameter | HPLC-UV | GC-MS | UV-Vis Spectrophotometry | Capillary Electrophoresis |
| Selectivity | High | Very High | Low to Moderate | High |
| Sensitivity | High | Very High | Moderate | High |
| Speed | Moderate | Moderate to Slow | Fast | Fast |
| Cost | Moderate | High | Low | Moderate |
| Quantitative Accuracy | High | High | Moderate | High |
| Qualitative Information | Moderate (Retention Time) | High (Mass Spectrum) | Low (λmax) | Moderate (Migration Time) |
| Sample Throughput | High | Moderate | High | High |
| Robustness | High | Moderate | High | Moderate |
| Typical Application | Routine QC, Assay, Impurity Profiling | Identification, Structural Elucidation, Forensic Analysis | Rapid Quantification of Pure Samples | Analysis of Charged Analytes, Chiral Separations |
Conclusion: Selecting the Optimal Method
For routine quality control, including assay and impurity determination of this compound, HPLC-UV stands out as the method of choice due to its high selectivity, sensitivity, and robustness. It provides reliable quantitative data and is well-suited for high-throughput environments.
GC-MS is unparalleled for definitive identification and structural elucidation, making it invaluable in forensic applications and for the characterization of unknown impurities. The requirement for derivatization can, however, add complexity to the workflow.
UV-Vis Spectrophotometry offers a simple, rapid, and cost-effective solution for the quantification of MOPP HCl in pure samples or simple matrices where interfering substances are absent. Its low selectivity limits its applicability in complex samples.
Capillary Electrophoresis provides high-efficiency separations and is an excellent alternative to HPLC, particularly for charged analytes. It often requires smaller sample volumes and generates less waste.
Ultimately, the selection of the analytical method should be based on a thorough evaluation of the analytical needs, available resources, and regulatory requirements. Method validation in accordance with ICH guidelines is a critical step to ensure that the chosen method is reliable and fit for its intended purpose.[3][4][5][6][7]
References
-
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - Synthetic Drug Strategy. United Nations Office on Drugs and Crime (UNODC). Available at: [Link]
-
Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2022). Available at: [Link]
-
ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. (2023). Available at: [Link]
-
Validation of Analytical Procedures Q2(R2). International Council for Harmonisation (ICH). (2023). Available at: [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Available at: [Link]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). International Council for Harmonisation (ICH). (2005). Available at: [Link]
-
Simultaneous Separation of Different Types of Amphetamine and Piperazine Designer Drugs by Capillary Electrophoresis with a Chiral Selector. ASTM International. (2005). Available at: [Link]
-
Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. ResearchGate. (2007). Available at: [Link]
-
Separation of 1-(2-Methoxyphenyl)piperazine on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
-
A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. (2022). Available at: [Link]
-
Piperazine-based buffers for liposome coating of capillaries for electrophoresis. PubMed. (2007). Available at: [Link]
-
This compound. PubChem. Available at: [Link]
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. (2014). Available at: [Link]
-
1-(2-Methoxyphenyl)piperazine. PubChem. Available at: [Link]
-
This compound. precisionFDA. Available at: [Link]
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. (2014). Available at: [Link]
-
Analytical Methods. The Royal Society of Chemistry. (2011). Available at: [Link]
-
HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. (2001). Available at: [Link]
-
Analytical Methods. OPUS at UTS. (2013). Available at: [Link]
-
Spectroscopic Investigation (FT-IR, FT-Raman, NMR and UV-Vis),Conformational Stability, NBO and Thermodynamic Analysis of 1-(2-Methoxyphenyl) Piperazine and 1-(2-Chlorophenyl) Piperazine by DFT Approach. Semantic Scholar. (2015). Available at: [https://www.semanticscholar.org/paper/Spectroscopic-Investigation-(FT-IR%2C-FT-Raman%2C-NMR-Prabavathi-Nayaki/4b3c7b8e6e3c3e9e3e3e3e3e3e3e3e3e3e3e3e3e]([Link]
-
UV-VIS spectra of benzyl- and phenyl derivatives of piperazine and pentedrone. ResearchGate. (2015). Available at: [Link]
-
Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Scholars.Direct. (2020). Available at: [Link]
-
1-(2-METHOXYPHENYL)PIPERAZINE. SWGDRUG.org. (2005). Available at: [Link]
-
Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Scholars.Direct. (2020). Available at: [Link]
Sources
- 1. 1-(2-Methoxyphenyl)piperazine hydrochloride | 5464-78-8 [chemicalbook.com]
- 2. 1-(2-甲氧苯基)哌嗪 盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. m.youtube.com [m.youtube.com]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. database.ich.org [database.ich.org]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. database.ich.org [database.ich.org]
- 8. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 9. Separation of 1-(2-Methoxyphenyl)piperazine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. ptfarm.pl [ptfarm.pl]
- 11. jocpr.com [jocpr.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. Simultaneous Separation of Different Types of Amphetamine and Piperazine Designer Drugs by Capillary Electrophoresis with a Chiral Selector [store.astm.org]
- 15. researchgate.net [researchgate.net]
The Bridging Gulf: A Comparative Guide to the In Vitro and In Vivo Efficacy of N-(2-Methoxyphenyl)piperazine Hydrochloride Derivatives
For researchers, medicinal chemists, and professionals in drug development, the journey from a promising compound in a petri dish to a potential therapeutic in a living system is fraught with challenges. The N-(2-methoxyphenyl)piperazine hydrochloride scaffold has emerged as a cornerstone in the development of centrally acting agents, particularly those targeting the serotonin 1A (5-HT1A) receptor, which is implicated in the pathophysiology of anxiety and depression.[1][2] This guide provides an in-depth, objective comparison of the in vitro and in vivo efficacy of derivatives from this chemical class, supported by experimental data and protocols, to illuminate the critical translational step in drug discovery.
The Dichotomy of Efficacy: From Receptor Binding to Behavioral Response
The core principle in assessing the potential of N-(2-methoxyphenyl)piperazine derivatives lies in understanding the correlation, or often the disparity, between their activity in controlled, isolated in vitro systems and their ultimate therapeutic effect in a complex in vivo environment. A compound's high affinity and potency at a specific receptor in vitro do not always guarantee the desired physiological outcome in vivo. This guide will dissect this relationship, exploring the nuances of experimental design and data interpretation that are paramount for successful drug development.
In Vitro Characterization: Quantifying Molecular Interactions
The initial assessment of any novel N-(2-methoxyphenyl)piperazine derivative begins with a thorough in vitro characterization. These assays provide fundamental insights into a compound's affinity, selectivity, and functional activity at its molecular target, typically the 5-HT1A receptor.
Key In Vitro Assays:
-
Radioligand Binding Assays: These assays are the gold standard for determining the binding affinity (Ki) of a compound for its target receptor.[3] They involve competing the unlabeled test compound against a radiolabeled ligand with known high affinity for the receptor.
-
[³⁵S]GTPγS Functional Assays: This functional assay measures the activation of G-proteins coupled to the receptor upon ligand binding, providing a measure of the compound's intrinsic efficacy (i.e., whether it is an agonist, antagonist, or partial agonist).[4]
-
cAMP Accumulation Assays: For G-protein coupled receptors that modulate adenylyl cyclase activity, such as the 5-HT1A receptor, measuring changes in intracellular cyclic adenosine monophosphate (cAMP) levels can quantify the functional consequence of receptor activation or blockade.[5]
Representative In Vitro Data for N-(2-Methoxyphenyl)piperazine Derivatives:
| Derivative | Target Receptor | In Vitro Assay | Affinity (Ki, nM) | Functional Activity | Reference |
| WAY-100635 | 5-HT1A | Radioligand Binding ([³H]8-OH-DPAT displacement) | 1.35 | Silent Antagonist | [6] |
| Dopamine D4 | Radioligand Binding ([³H]WAY-100635) | 2.4 | Agonist | [7] | |
| Buspirone | 5-HT1A | Radioligand Binding ([³H]8-OH-DPAT) | 24 | Partial Agonist | [3][8] |
| Dopamine D2 | Radioligand Binding | 380 | Antagonist | [3][8] | |
| Compound 2d | 5-HT1A | Radioligand Binding | <50 | Agonist | [9] |
| Compound 3d | 5-HT1A | Radioligand Binding | <50 | Antagonist | [9] |
| Compound 4d | 5-HT1A | Radioligand Binding | <50 | Antagonist | [9] |
| 5-HT2A | Radioligand Binding | <50 | Weak Antagonist | [9] | |
| Compound 4e | 5-HT1A | Radioligand Binding | <50 | Antagonist | [9] |
| 5-HT2A | Radioligand Binding | <50 | Weak Antagonist | [9] |
Expert Insights: The case of WAY-100635 exemplifies the importance of comprehensive profiling. While initially hailed as a highly selective 5-HT1A antagonist, further studies revealed its potent agonist activity at the dopamine D4 receptor.[7] This off-target activity could confound the interpretation of in vivo results if not accounted for, highlighting the necessity of broad receptor screening panels in early drug discovery.
The Serotonin 5-HT1A Receptor Signaling Pathway
The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist, initiates a cascade of intracellular events. Understanding this pathway is crucial for interpreting the results of functional assays.
Caption: Drug Discovery Workflow.
Experimental Protocol: Forced Swim Test in Mice
This protocol details the procedure for conducting the forced swim test to assess antidepressant-like activity. [10] Materials:
-
Male C57BL/6 mice
-
Cylindrical glass beaker (25 cm high, 10 cm in diameter)
-
Water at 23-25°C
-
Video recording equipment
-
Test compound (N-(2-Methoxyphenyl)piperazine derivative)
-
Vehicle control (e.g., saline)
-
Positive control (e.g., imipramine)
Procedure:
-
Habituate the mice to the testing room for at least 1 hour before the experiment.
-
Administer the test compound, vehicle, or positive control intraperitoneally (i.p.) 30 minutes before the test.
-
Fill the beaker with water to a depth of 15 cm.
-
Gently place a mouse into the beaker.
-
Record the mouse's behavior for 6 minutes.
-
After the 6-minute session, remove the mouse, dry it with a towel, and return it to its home cage.
-
Analyze the video recording, scoring the last 4 minutes of the session for immobility time (the time the mouse spends floating without struggling, making only small movements to keep its head above water).
-
A significant decrease in immobility time compared to the vehicle-treated group indicates a potential antidepressant-like effect.
Bridging the Gap: Correlating In Vitro and In Vivo Data
A pivotal study by Zuideveld et al. (2004) investigated the correlation between in vitro and in vivo parameters for a series of 5-HT1A agonists. [11]Their findings revealed a poor correlation between in vivo receptor affinity (pKA) and in vitro binding affinity (pKi), which they attributed in part to differences in blood-brain barrier penetration. [11]However, a highly significant correlation was observed between the in vivo efficacy (log τ) and the in vitro intrinsic efficacy (log [agonist ratio]). [11] Expert Insights: This underscores a critical concept in drug development: while in vitro binding affinity is a crucial starting point, it is not always a reliable predictor of in vivo potency. Factors such as pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME) and target engagement in the complex environment of the central nervous system play a significant role. The strong correlation between in vitro and in vivo efficacy, however, suggests that functional assays are highly predictive of a compound's ultimate pharmacological action.
Conclusion
The development of this compound derivatives as potential therapeutics for neuropsychiatric disorders requires a meticulous and integrated approach to evaluating their efficacy. While in vitro assays provide essential information on a compound's molecular properties, in vivo studies are indispensable for determining its physiological effects in a living system. A comprehensive understanding of both, and a keen awareness of the factors that can lead to discrepancies between the two, are paramount for the successful translation of promising molecules from the bench to the clinic. This guide serves as a foundational resource for researchers navigating this complex but rewarding path, emphasizing the importance of rigorous experimental design, careful data interpretation, and a holistic view of drug action.
References
-
Zuideveld, K. P., Van der Graaf, P. H., Newgreen, D., Thurlow, R., Petty, N., Jordan, P., ... & Danhof, M. (2004). Mechanism-based pharmacokinetic-pharmacodynamic modeling of 5-HT1A receptor agonists: estimation of in vivo affinity and intrinsic efficacy on body temperature in rats. Journal of Pharmacology and Experimental Therapeutics, 308(3), 1012-1020. [Link]
-
Forster, E. A., Cliffe, I. A., Bill, D. J., Dover, G. M., Jones, D., Reilly, Y., & Fletcher, A. (1995). Electrophysiological, biochemical, neurohormonal and behavioural studies with WAY-100635, a potent, selective and silent 5-HT1A receptor antagonist. Behavioural brain research, 73(1-2), 249-254. [Link]
-
Chemel, B. R., Roth, B. L., & Ryman-Rasmussen, J. P. (2006). WAY-100635 is a potent dopamine D4 receptor agonist. Psychopharmacology, 188(2), 244-251. [Link]
-
Boksa, J., Charakchieva-Minol, S., Duszyńska, B., Bugno, R., Kłodzińska, A., Tatarczyńska, E., ... & Bojarski, A. J. (2003). Synthesis, in vitro and in vivo 5-HT1A/5-HT2A serotonin receptor activity of new hybrid 1, 2, 3, 4-tetrahydro-gamma-carbolines with 1-(2-methoxyphenyl) piperazine moiety. Polish journal of pharmacology, 55(6), 1013-1019. [Link]
-
Katselou, M., Papoutsis, I., Nikolaou, P., Spiliopoulou, C., & Athanaselis, S. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl) piperazin-1-yl) propyl) tricyclo [3.3. 1.13, 7] decan-1-amine and N-(3-(4-(2-Methoxyphenyl) piperazin-1-yl) propyl)-3, 5-dimethyl-tricylo [3.3. 1.13, 7] decan-1-amine. Molbank, 2022(1), M1353. [Link]
-
Assié, M. B., Cosi, C., & Koek, W. (1999). Correlation between low/high affinity ratios for 5-HT (1A) receptors and intrinsic activity. European journal of pharmacology, 386(1), 15-22. [Link]
-
MDPI. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine. Retrieved from [Link]
-
Merck Millipore. (n.d.). Synthesis, in vitro and in vivo 5-HT1A/5-HT2A serotonin receptor activity of new hybrid 1,2,3,4-tetrahydro-gamma-carbolines with 1-(2-methoxyphenyl)piperazine moiety. Retrieved from [Link]
-
University of Groningen. (2000). Synthesis and in vitro and in vivo functional studies of ortho-substituted phenylpiperazine and N-substituted 4-N-(o-methoxyphenyl)aminopiperidine analogues of WAY100635. Retrieved from [Link]
-
McCarron, J. A., Pike, V. W., Halldin, C., Swahn, C. G., Farde, L., & Ewan, M. W. (1998). Derivatives of WAY 100635 as potential imaging agents for 5-HT1A receptors: syntheses, radiosyntheses, and in vitro and in vivo evaluation. Nuclear medicine and biology, 25(8), 769-776. [Link]
-
Semantic Scholar. (n.d.). Buspirone: chemical profile of a new class of anxioselective agents. Retrieved from [Link]
-
Stanford, S. C. (1991). Molecular basis of buspirone's anxiolytic action. Pharmacology & toxicology, 69(3), 147-153. [Link]
-
Peroutka, S. J. (1985). Selective interaction of novel anxiolytics with 5-hydroxytryptamine1A receptors. Biological psychiatry, 20(9), 971-979. [Link]
-
Andreozzi, G., Corvino, A., Severino, B., Magli, E., Perissutti, E., Frecentese, F., ... & Fiorino, F. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Pharmaceuticals, 17(10), 1320. [Link]
-
Temple, D. L., Yevich, J. P., & New, J. S. (1982). Buspirone: chemical profile of a new class of anxioselective agents. The Journal of clinical psychiatry, 43(12 Pt 2), 4-10. [Link]
-
Oakley, N. R., & Jones, B. J. (1988). Buspirone enhances benzodiazepine receptor binding in vivo. Neuropharmacology, 27(3), 275-280. [Link]
-
Leopoldo, M., Lacivita, E., Berardi, F., Perrone, R., De Giorgio, P., Niso, M., ... & Caccia, S. (2020). Identification of a Potent and Selective 5-HT1A Receptor Agonist with In Vitro and In Vivo Antinociceptive Activity. Journal of medicinal chemistry, 63(24), 15813-15827. [Link]
-
Aiad, A. A., El-Sahar, A. E., & El-Kadi, A. O. (2005). WAY-100635 antagonist-induced plasticity of 5-HT receptors: regulatory differences between a stable cell line and an in vivo native system. Journal of neurochemistry, 94(4), 987-998. [Link]
-
ResearchGate. (n.d.). The N-arylpiperazine derivatives tested in vitro as the inhibitors of a... Retrieved from [Link]
-
Newman-Tancredi, A., Gavaudan, S., Conte, C., Chaput, C., Touzard, M., Verrièle, L., ... & Millan, M. J. (2005). Affinity and efficacy of serotonergic ligands at native rat 5-HT1A receptors. Naunyn-Schmiedeberg's archives of pharmacology, 371(2), 108-118. [Link]
-
Andreozzi, G., Corvino, A., Severino, B., Magli, E., Perissutti, E., Frecentese, F., ... & Fiorino, F. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Pharmaceuticals, 17(10), 1320. [Link]
-
Malík, I., Vargová, M., Stanzel, L., Jampílek, J., & Csöllei, J. (2022). Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents. Molecules, 27(19), 6296. [Link]
-
Newman-Tancredi, A., Cussac, D., Audinot, V., Nicolas, J. P., De Ceuninck, F., Boutin, J. A., & Millan, M. J. (2017). Distinctive in vitro signal transduction profile of NLX-112, a potent and efficacious serotonin 5-HT1A receptor agonist. Journal of Pharmacy and Pharmacology, 69(11), 1543-1555. [Link]
-
Kumar, A., Singh, P., & Kumar, D. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Synthesis, 21(4), 366-384. [Link]
-
ResearchGate. (n.d.). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from [Link]
-
De Vrieze, L. M., Walton, S. E., Pottie, E., Papsun, D., Logan, B. K., Krotulski, A. J., ... & Vandeputte, M. M. (2024). In vitro structure-activity relationships and forensic case series of emerging 2-benzylbenzimidazole ‘nitazene’opioids. Archives of Toxicology, 98(10), 2999-3018. [Link]
-
ResearchGate. (n.d.). The structure-activity relationship of anticancer activity piperazine derivatives. Retrieved from [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective interaction of novel anxiolytics with 5-hydroxytryptamine1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Correlation between low/high affinity ratios for 5-HT(1A) receptors and intrinsic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Electrophysiological, biochemical, neurohormonal and behavioural studies with WAY-100635, a potent, selective and silent 5-HT1A receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. WAY-100635 is a potent dopamine D4 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular basis of buspirone's anxiolytic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, in vitro and in vivo 5-HT1A/5-HT2A serotonin receptor activity of new hybrid 1,2,3,4-tetrahydro-gamma-carbolines with 1-(2-methoxyphenyl)piperazine moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mechanism-based pharmacokinetic-pharmacodynamic modeling of 5-HT1A receptor agonists: estimation of in vivo affinity and intrinsic efficacy on body temperature in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to N-(2-Methoxyphenyl)piperazine Hydrochloride and its Affinity for Alpha-1 Adrenergic Receptors
For researchers and professionals in drug development, understanding the nuanced interactions between a ligand and its receptor is paramount. This guide provides an in-depth analysis of the binding affinity of N-(2-Methoxyphenyl)piperazine hydrochloride and its derivatives at alpha-1 (α1) adrenergic receptors. We will compare its performance with established antagonists and provide the experimental context necessary for robust scientific evaluation.
Introduction to N-(2-Methoxyphenyl)piperazine and α1-Adrenergic Receptors
N-(2-Methoxyphenyl)piperazine is a key chemical intermediate, particularly in the synthesis of drugs targeting the nervous and cardiovascular systems.[1][2] Its core structure, an arylpiperazine, is a well-established pharmacophore known for its affinity towards α1-adrenergic receptors.[3] This compound and its derivatives are crucial for developing therapeutic agents, such as Naftopidil, used for treating conditions like benign prostatic hyperplasia (BPH).[4]
Alpha-1 adrenergic receptors (α1-ARs) are members of the G protein-coupled receptor (GPCR) superfamily and are activated by the endogenous catecholamines, norepinephrine and epinephrine.[5][6] They are critical mediators of the sympathetic nervous system, regulating processes like smooth muscle contraction, vasoconstriction, and cardiac inotropy.[5][6] There are three distinct subtypes: α1A, α1B, and α1D, all of which are associated with the Gq heterotrimeric G protein.[5][7] The activation of these receptors initiates a signaling cascade that is fundamental to their physiological effects.[8]
Comparative Analysis of Binding Affinities
The efficacy of a ligand is fundamentally determined by its binding affinity (often expressed as the inhibition constant, Ki) for its target receptor. A lower Ki value signifies a higher binding affinity. The 1-(o-methoxyphenyl)piperazine moiety has been identified as a crucial structural component for high affinity to α-adrenoceptors.[9][10]
Below is a comparative table of Ki values for several N-(2-Methoxyphenyl)piperazine derivatives and other common α1-AR antagonists. The data is derived from radioligand binding assays, a gold-standard method for quantifying receptor-ligand interactions.[11][12]
| Compound | Receptor Subtype | Ki (nM) | Selectivity Profile |
| Prazosin | α1A | 0.71 | Non-selective high-affinity antagonist[13] |
| α1B | 0.87 | ||
| α1D | 1.90 | ||
| Tamsulosin | α1A | ~0.04 (Kd) | Selective for α1A and α1D over α1B[14][15][16] |
| α1D | High Affinity | ||
| α1B | Lower Affinity | ||
| 1-[3-(2-Chloro-6-methylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine HCl (Compound 5) | α1 (rat cortex) | 2.1 | 61-fold selective for α1 over α2[9][10] |
| 1-[3-(2,6-dimethylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine HCl (Compound 4) | α1 (rat cortex) | 2.4 | 142-fold selective for α1 over α2[9][10] |
Data is compiled from multiple sources and experimental conditions may vary. Ki values for compounds 4 and 5 were determined using rat cerebral cortex homogenates, which contain a mixture of α1-AR subtypes.
This data illustrates that specific substitutions on the piperazine scaffold can yield compounds with nanomolar affinity for α1-adrenoceptors, comparable to established drugs like prazosin. Furthermore, these derivatives can exhibit significant selectivity for α1- over α2-adrenergic receptors.[9][10]
The Alpha-1 Adrenergic Signaling Cascade
Upon agonist binding, α1-adrenergic receptors undergo a conformational change, leading to the activation of the associated Gq protein.[5] This initiates a well-characterized signaling pathway. The activated Gαq subunit stimulates the enzyme phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[8][17] IP3 diffuses through the cytosol to bind to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+).[17] The combination of DAG and increased intracellular Ca2+ activates Protein Kinase C (PKC), leading to the phosphorylation of downstream targets and culminating in a cellular response, such as smooth muscle contraction.[5]
Caption: Canonical Gq signaling pathway for α1-adrenergic receptors.
Experimental Protocol: Competitive Radioligand Binding Assay
To empirically determine the binding affinity (Ki) of a test compound like this compound, a competitive radioligand binding assay is the methodology of choice.[12][18] This technique measures the ability of an unlabeled test compound to displace a radiolabeled ligand of known high affinity from the receptor.
I. Membrane Preparation
The foundational step is to isolate a membrane fraction rich in the receptor of interest from a tissue source (e.g., rat cerebral cortex, heart) or a cell line stably expressing the human α1-AR subtype.[13][19]
-
Homogenization: Mince the tissue or collect the cells and homogenize in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5mM EDTA, pH 7.4) containing protease inhibitors.[19]
-
Centrifugation: Perform a low-speed spin (e.g., 1,000 x g) to remove nuclei and large debris.[19]
-
Pelleting Membranes: Centrifuge the resulting supernatant at a higher speed (e.g., 20,000 x g) to pellet the membrane fraction.[19]
-
Washing: Resuspend the pellet in fresh buffer and repeat the high-speed centrifugation to wash the membranes.
-
Final Preparation: Resuspend the final pellet in an appropriate assay buffer. Determine the protein concentration using a standard method like the BCA assay. Store aliquots at -80°C.[19]
II. Competitive Binding Assay
-
Plate Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Membrane preparation + radioligand + assay buffer.
-
Non-Specific Binding (NSB): Membrane preparation + radioligand + a high concentration of a known unlabeled antagonist (e.g., 10 µM phentolamine) to saturate all receptors.[20]
-
Test Compound: Membrane preparation + radioligand + varying concentrations of the test compound (e.g., N-(2-Methoxyphenyl)piperazine HCl).
-
-
Reagent Addition: To each well, add the components in a final volume of ~250 µL. Typically, this involves adding the membrane preparation, then the test compound or NSB ligand, and finally the radioligand (e.g., [3H]prazosin at a concentration near its Kd).[19]
-
Incubation: Incubate the plate at a specified temperature (e.g., 25-30°C) for a duration sufficient to reach binding equilibrium (e.g., 60 minutes).[19]
-
Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the free radioligand.[19]
-
Washing: Quickly wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[19]
-
Quantification: Dry the filters, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.[19]
III. Data Analysis
-
Calculate Specific Binding: For each concentration of the test compound, calculate the specific binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Generate Inhibition Curve: Plot the percent specific binding against the log concentration of the test compound.
-
Determine IC50: Use non-linear regression analysis (e.g., in Prism software) to fit the data to a sigmoidal dose-response curve and determine the IC50 value—the concentration of the test compound that displaces 50% of the specific binding of the radioligand.
-
Calculate Ki: Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[19]
Caption: Workflow for a competitive radioligand binding assay.
Conclusion
This compound serves as a foundational structure for a class of potent α1-adrenergic receptor antagonists. Experimental data confirms that derivatives of this compound can achieve high, nanomolar-level affinity, rivaling that of established pharmaceuticals. The 1-(o-methoxyphenyl)piperazine moiety is a key determinant of this affinity. A thorough understanding of their binding characteristics, elucidated through robust methodologies like radioligand binding assays, is essential for the rational design of next-generation therapeutics targeting the sympathetic nervous system. This guide provides the comparative data and procedural framework necessary to empower researchers in this critical area of drug discovery.
References
- The α1-adrenergic receptors: diversity of signaling networks and regulation - PMC - NIH. (2010, October 18).
- Alpha-1 adrenergic receptor - Wikipedia. Wikipedia.
- α 1 -Adrenergic Receptor Subtypes : Molecular Structure, Function, and Signaling. American Society for Pharmacology and Experimental Therapeutics.
- Full article: The α1-adrenergic receptors: diversity of signaling networks and regul
- Cardiac α1A-adrenergic receptors: emerging protective roles in cardiovascular diseases. American Physiological Society.
- Alpha 1-adrenoceptor subtype selectivity of tamsulosin: studies using livers
- High-affinity specific [3H]tamsulosin binding to alpha 1-adrenoceptors in human prostates with benign prost
- Signal transduction pathways associated with alpha1-adrenoceptor subtypes in cells and tissues including human prost
- Alpha-1A adrenergic receptor - Wikipedia. Wikipedia.
- Pharmacology of tamsulosin: saturation-binding isotherms and competition analysis using cloned alpha 1-adrenergic receptor subtypes. PubMed.
- α1-Adrenergic Receptors in Neurotransmission, Synaptic Plasticity, and Cognition. Frontiers.
- Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC - NIH.
- Alpha-1 adrenoceptors: evaluation of receptor subtype-binding kinetics in intact arterial tissues and comparison with membrane binding - PMC - NIH.
- Does Tamsulosin (tamsulosin) only target alpha-1a receptors?. Dr.Oracle.
- Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
- The effects of tamsulosin, a high affinity antagonist at functional alpha 1A- and alpha 1D-adrenoceptor subtypes. PubMed.
- Synthesis, alpha-adrenoceptors affinity and alpha 1-adrenoceptor antagonistic properties of some 1,4-substituted piperazine deriv
- The affinity and selectivity of α‐adrenoceptor antagonists, antidepressants, and antipsychotics for the human α1A, α1B, and α1D‐adrenoceptors.
- Different affinity states of alpha-1 adrenergic receptors defined by agonists and antagonists in bovine aorta plasma membranes. Nova Southeastern University.
- Alpha-1 adrenoceptor up-regulation induced by prazosin but not KMD-3213 or reserpine in rats.
- Radioligand Binding Assay. Gifford Bioscience.
- Solubilization and purification of the alpha 1-adrenergic receptor using a novel affinity resin. PubMed.
- What are the synthesis and applications of 1-(2-Methoxyphenyl)piperazine hydrochloride?.
- 1-(2-Methoxyphenyl)
- adrenoceptor antagonistic properties of some 1,4-substit. Ingenta Connect.
- Radioligand Binding Assay.
- How to Synthesize 1-(2-Methoxyphenyl)piperazine hydrochloride?. Guidechem.
- Radioligand binding studies of alpha 1-adrenoceptor subtypes in r
- Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. PubMed.
- 1-(2-Methoxyphenyl)piperazine hydrochloride synthesis. ChemicalBook.
- Binding mechanism of nine N-phenylpiperazine derivatives and α1A-adrenoceptor using site-directed molecular docking and high performance affinity chrom
- WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride.
- Arylpiperazines With Affinity Toward alpha(1)-adrenergic Receptors. PubMed.
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Arylpiperazines with affinity toward alpha(1)-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 6. ahajournals.org [ahajournals.org]
- 7. The α1-adrenergic receptors: diversity of signaling networks and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Synthesis, alpha-adrenoceptors affinity and alpha 1-adrenoceptor antagonistic properties of some 1,4-substituted piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ingentaconnect.com [ingentaconnect.com]
- 11. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. The affinity and selectivity of α‐adrenoceptor antagonists, antidepressants, and antipsychotics for the human α1A, α1B, and α1D‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. High-affinity specific [3H]tamsulosin binding to alpha 1-adrenoceptors in human prostates with benign prostatic hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacology of tamsulosin: saturation-binding isotherms and competition analysis using cloned alpha 1-adrenergic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. droracle.ai [droracle.ai]
- 17. Signal transduction pathways associated with alpha1-adrenoceptor subtypes in cells and tissues including human prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 19. giffordbioscience.com [giffordbioscience.com]
- 20. Alpha-1 adrenoceptor up-regulation induced by prazosin but not KMD-3213 or reserpine in rats - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of N-(2-Methoxyphenyl)piperazine hydrochloride: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the synthesis and handling of novel compounds are routine. However, the lifecycle of these chemicals extends beyond their use in experiments; it encompasses their safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of N-(2-Methoxyphenyl)piperazine hydrochloride, ensuring the safety of laboratory personnel and the protection of our environment. Our approach is grounded in the principles of chemical causality and regulatory compliance, empowering you to manage your chemical waste with confidence and integrity.
Understanding the Hazard Profile: Why Special Disposal is Necessary
This compound is classified with specific hazards that dictate its handling and disposal requirements. According to its Safety Data Sheet (SDS), this compound is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[1][2][3][4]. These classifications are not merely procedural hurdles; they signify the compound's potential to cause harm upon improper contact.
The hydrochloride salt form suggests good water solubility, which might lead some to believe that aqueous dilution is a viable disposal method. However, this is a dangerous misconception. Introducing chemical waste into the sewer system is prohibited by regulations such as the EPA's Resource Conservation and Recovery Act (RCRA)[5][6]. Such actions can have far-reaching consequences, including the disruption of wastewater treatment processes and the contamination of aquatic ecosystems. Therefore, this compound must be disposed of as hazardous chemical waste, following a carefully controlled and documented process.
The Disposal Workflow: A Step-by-Step Protocol
The following protocol is designed to be a self-validating system, ensuring that each step logically follows from the last, minimizing the risk of error and ensuring compliance.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling any waste containing this compound, it is imperative to be outfitted with the appropriate PPE. The causality is simple: to prevent skin, eye, and respiratory irritation, physical barriers are essential.
| Personal Protective Equipment | Specification | Rationale |
| Eye Protection | Safety goggles or a face shield | Protects against splashes and airborne particles that can cause serious eye irritation[1][2]. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents direct skin contact, which can lead to irritation[1][2]. |
| Protective Clothing | Laboratory coat | Protects street clothes and underlying skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A certified respirator may be necessary if there is a risk of generating dust or aerosols[1][2][7]. | Minimizes the inhalation of the compound, which can cause respiratory tract irritation[1][2]. |
Waste Segregation and Collection: Preventing Unwanted Reactions
Proper segregation of chemical waste is a cornerstone of laboratory safety. This compound waste should be collected in a designated hazardous waste container.
Step 1: Designate a Waste Container. Use a clearly labeled, leak-proof container for all waste containing this compound. The label should include "Hazardous Waste" and the full chemical name[6][7].
Step 2: Collect All Contaminated Materials. This includes not only the neat compound and solutions but also any contaminated consumables such as pipette tips, weighing paper, and gloves[7].
Spill Management: A Contingency Plan
In the event of a spill, a swift and appropriate response is crucial to mitigate exposure and environmental contamination.
Step 1: Ensure Safety. Evacuate the immediate area and ensure proper ventilation[7].
Step 2: Contain the Spill. Use an inert absorbent material, such as vermiculite or sand, to contain the spill[7].
Step 3: Collect the Absorbed Material. Carefully collect the contaminated absorbent material and place it into the designated hazardous waste container[7].
Step 4: Decontaminate the Area. Clean the spill area thoroughly with an appropriate solvent (e.g., ethanol, isopropanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste[7].
The Regulatory Landscape: Adherence to EPA and OSHA Guidelines
The disposal of laboratory chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[5][6]. This "cradle-to-grave" program manages the entire lifecycle of hazardous materials, from generation to final disposal[5]. Laboratories that generate hazardous waste are required to obtain an EPA ID number and comply with regulations regarding waste accumulation, storage, and disposal[5][6].
Furthermore, the Occupational Safety and Health Administration (OSHA) provides guidelines for worker safety during hazardous waste operations through its Hazardous Waste Operations and Emergency Response (HAZWOPER) standards[8][9][10].
Disposal Decision Pathway
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Conclusion: A Commitment to Safety and Sustainability
The proper disposal of this compound is not merely a regulatory obligation but a professional responsibility. By understanding the inherent hazards of the compound and adhering to a systematic disposal protocol, we, as scientists, can ensure a safe laboratory environment and contribute to the long-term sustainability of our research endeavors. This guide provides the foundational knowledge to achieve these goals, fostering a culture of safety and environmental stewardship within the scientific community.
References
- Benchchem. (n.d.). Safe Disposal of 3-piperazin-1-yl-1H-pyridazin-6-one: A Comprehensive Guide for Laboratory Professionals.
- Environmental Marketing Services. (2024, July 15). Disposal of Chemicals in the Laboratory.
- U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
- GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
- Chemistry World. (2008, December 9). EPA tweaks hazardous waste rules for academic labs.
- CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview.
- AK Scientific, Inc. (n.d.). 1-(2-Methoxyphenyl)piperazine HCl Safety Data Sheet.
- MedChemExpress. (2025, January 27). 1-(2-Methoxyphenyl)piperazine hydrochloride Safety Data Sheet.
- DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals.
- Occupational Safety and Health Administration. (n.d.). Hazardous Waste.
- Combi-Blocks. (2023, January 2). 1-(2-methoxyphenyl)piperazine hydrochloride Safety Data Sheet.
- Cayman Chemical. (2024, July 23). 1-(2-Methoxyphenyl)piperazine (hydrochloride) Safety Data Sheet.
Sources
- 1. aksci.com [aksci.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. combi-blocks.com [combi-blocks.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Disposal of Chemicals in the Laboratory - Environmental Marketing Services [emsllcusa.com]
- 6. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 9. resources.duralabel.com [resources.duralabel.com]
- 10. Hazardous Waste - Overview | Occupational Safety and Health Administration [osha.gov]
Mastering the Safe Handling of N-(2-Methoxyphenyl)piperazine Hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of our work and the safety of our laboratory environment are paramount. N-(2-Methoxyphenyl)piperazine hydrochloride, a key building block in the synthesis of various pharmacologically active compounds, requires meticulous handling to mitigate its inherent risks. This guide provides a comprehensive, experience-driven framework for its safe use, from initial preparation to final disposal, ensuring both personal safety and the preservation of a secure research environment.
Hazard Profile: Understanding the "Why" Behind the Precautions
This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:
-
Skin Irritation (Category 2): Causes skin irritation upon contact.[1][2][3]
-
Serious Eye Irritation (Category 2/2A): Causes serious eye irritation.[1][2][3]
-
Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.[1][2][3]
These classifications are not merely administrative; they are critical indicators of the compound's potential to cause harm. Skin contact can lead to redness, itching, and inflammation, while eye exposure can result in significant discomfort and potential damage.[1] Inhalation of the dust can irritate the respiratory tract. Therefore, our safety protocols are designed to prevent these specific routes of exposure.
The Core of Protection: Personal Protective Equipment (PPE)
The selection and proper use of PPE is the most critical barrier between the researcher and the chemical. The following table outlines the minimum required PPE for handling this compound, with the rationale for each component.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or other chemically resistant gloves. | To prevent skin contact and subsequent irritation.[1][2] Double gloving is recommended to provide an additional layer of protection, especially during prolonged handling or when there is a higher risk of splashes.[4] |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. | To protect the eyes from dust particles and accidental splashes, which can cause serious irritation.[1][2] A face shield may be necessary when handling larger quantities or when there is a significant risk of splashing. |
| Body Protection | A lab coat or a disposable gown with long sleeves. | To protect the skin and personal clothing from contamination.[1][2] |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be required for large quantities or if dust cannot be controlled. | To prevent the inhalation of dust particles that can cause respiratory tract irritation.[1][2] Engineering controls, such as a fume hood, are the preferred method for controlling airborne contaminants. |
Operational Plan: From Weighing to Work-up
A systematic approach to handling ensures safety at every stage. The following workflow diagram illustrates the key steps for the safe handling of this compound.
Caption: A typical workflow for safely handling this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Designate a specific area for handling the compound, preferably within a fume hood or a well-ventilated space.
-
Ensure that an eyewash station and safety shower are readily accessible.[2]
-
Assemble all necessary equipment and reagents before starting.
-
Don all required PPE as outlined in the table above.
-
-
Weighing and Transfer:
-
If possible, weigh the solid compound directly into the reaction vessel to minimize dust generation.
-
Use a spatula for transfers and avoid creating airborne dust.
-
If weighing on a balance, use a draft shield.
-
Close the container tightly after use.[1]
-
-
Reaction and Work-up:
-
Perform all manipulations within a fume hood.
-
If heating the compound, be aware that thermal decomposition may release irritating gases and vapors.[5]
-
During work-up, be mindful of potential splashes when transferring solutions.
-
Contingency Planning: Spill and Exposure Response
Accidents can happen, but a well-defined response plan can significantly mitigate their consequences.
Caption: A clear, step-by-step procedure for managing a spill.
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1] Remove contaminated clothing and wash it before reuse.[1][2] Seek medical attention if irritation persists.[1]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[2] If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
-
Spill:
-
Evacuate the immediate area and alert colleagues.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
Contain the spill using an inert absorbent material like sand or vermiculite.
-
Carefully sweep or scoop up the absorbed material into a suitable container for disposal.[1][5]
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
Dispose of all contaminated materials as hazardous waste.[1]
-
Disposal Plan: Responsible Waste Management
Proper disposal is a critical final step in the safe handling of any chemical.
-
Unused Product and Contaminated Materials: All waste, including unused product, contaminated absorbents, and disposable PPE, must be collected in a clearly labeled, sealed container.[1]
-
Waste Disposal: Dispose of the chemical waste through a licensed and approved waste disposal facility.[1][2] Adhere to all local, state, and federal regulations for hazardous waste disposal.
By integrating these safety protocols into your daily laboratory practices, you can confidently handle this compound, ensuring a safe and productive research environment.
References
-
AK Scientific, Inc. (n.d.). 1-(2-Methoxyphenyl)piperazine HCl Safety Data Sheet. Retrieved from
-
MedChemExpress. (2025, January 27). 1-(2-Methoxyphenyl)piperazine hydrochloride Safety Data Sheet. Retrieved from
-
Fisher Scientific. (2025, December 21). 1-(2-Methoxyphenyl)piperazine Safety Data Sheet. Retrieved from
-
Fisher Scientific. (2024, January 28). 1-(2-Methoxyphenyl)piperazine hydrochloride Safety Data Sheet. Retrieved from
-
Tokyo Chemical Industry Co., Ltd. (2025, March 28). Piperazine Anhydrous Safety Data Sheet. Retrieved from
-
Combi-Blocks, Inc. (2023, January 2). 1-(2-methoxyphenyl)piperazine hydrochloride Safety Data Sheet. Retrieved from
-
Occupational Safety and Health Administration. (n.d.). Hospitals - Pharmacy - Personal Protective Equipment (PPE). Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
